molecular formula C9H12BBrO3 B1371572 (4-(3-Bromopropoxy)phenyl)boronic acid CAS No. 957034-33-2

(4-(3-Bromopropoxy)phenyl)boronic acid

Cat. No.: B1371572
CAS No.: 957034-33-2
M. Wt: 258.91 g/mol
InChI Key: BKESUWDVKSJULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Bromopropoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H12BBrO3 and its molecular weight is 258.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-bromopropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5,12-13H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESUWDVKSJULT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657377
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957034-33-2
Record name [4-(3-Bromopropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Versatility of Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-(3-Bromopropoxy)phenyl)boronic acid

This guide provides a comprehensive technical overview of this compound, a versatile bifunctional building block with significant applications in contemporary drug discovery and organic synthesis. We will delve into its chemical properties, synthesis, applications, and handling, offering insights grounded in established chemical principles and field-proven methodologies.

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. The boronic acid functional group (–B(OH)₂) provides a stable, yet reactive, handle for palladium-catalyzed reactions, offering high functional group tolerance and predictable reactivity.[3]

This compound (CAS No. 957034-33-2) is a particularly valuable reagent due to its bifunctional nature. It possesses both a nucleophilic boronic acid for cross-coupling and an electrophilic 3-bromopropoxy chain, making it an ideal linker for conjugating different molecular fragments. This dual reactivity has led to its prominent use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[4]

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application.

  • Chemical Structure:

    (where Ph represents a para-substituted benzene ring)

  • CAS Number: 957034-33-2[4][5][6]

  • Molecular Formula: C₉H₁₂BBrO₃[4][5]

  • Molecular Weight: 258.91 g/mol [4][5]

The following table summarizes key physicochemical properties for this compound.

PropertyValueSource
Physical State Solid (Typical)General Knowledge
Molecular Weight 258.91[5]
SMILES BrCCCOC1=CC=C(C=C1)B(O)O[5]
TPSA (Topological Polar Surface Area) 49.69 Ų[5]
logP (Octanol-Water Partition Coefficient) 0.5302[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 5[5]

Synthesis and Purification: A Validated Approach

The synthesis of this compound is typically achieved through a multi-step process. The presented protocol is a representative method, emphasizing reaction control and product purity. The core strategy involves the Miyaura borylation, a robust method for converting aryl halides into boronic esters, followed by etherification and final deprotection.[7]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection A 4-Bromophenol D 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Protected Boronic Acid) A->D Miyaura Borylation B Bis(pinacolato)diboron (B₂pin₂) C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) G 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane D->G Alkylation E 1,3-Dibromopropane F Base (e.g., K₂CO₃) I This compound (Final Product) G->I Hydrolysis H Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

  • To a dry, nitrogen-purged flask, add 4-bromophenol (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Add a dry, degassed solvent such as dioxane.

  • Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pinacol ester protected boronic acid.

Causality: The pinacol ester serves as a robust protecting group for the boronic acid, preventing self-coupling and other side reactions in subsequent steps.[8] The palladium catalyst is essential for the oxidative addition and reductive elimination cycle of the borylation reaction.

Step 2: Synthesis of 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Dissolve the product from Step 1 (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

  • Add a mild base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), followed by 1,3-dibromopropane (1.5-2.0 eq).

  • Heat the mixture to 50-60 °C and stir overnight. The progress is monitored by TLC or LC-MS.

  • After completion, filter off the base and concentrate the solvent.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is typically achieved via column chromatography.

Causality: This is a standard Williamson ether synthesis. The base deprotonates the phenolic hydroxyl group, forming a phenoxide that acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromopropane and displacing a bromide ion.

Step 3: Deprotection to this compound

  • Dissolve the pinacol ester from Step 2 in a solvent mixture, typically THF/water or diethyl ether/water.

  • Add an aqueous acid, such as 1M HCl, and stir vigorously at room temperature.

  • The deprotection is usually rapid. Monitor by TLC until the starting material is consumed.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Causality: The pinacol ester is labile to acid-catalyzed hydrolysis. The acid protonates the oxygen atoms of the ester, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to the release of the free boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[9] This allows for the formation of a biaryl linkage, a common motif in pharmacologically active compounds.[2]

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X L₂ Pd0->OxAdd R-X Transmetal Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal [Ar'-B(OH)₃]⁻ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 R-Ar' Product Product (R-Ar') RedElim->Product ArX Aryl Halide (R-X) ArX->OxAdd Boronic Boronic Acid (Ar'-B(OH)₂) + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography to obtain the desired biaryl product.

Trustworthiness: This protocol is self-validating. The use of excess boronic acid compensates for potential protodeboronation, a common side reaction.[3] The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods is employed.

TechniqueExpected Data/ResultsPurpose
¹H NMR Characteristic peaks for aromatic protons (approx. 7.2-7.8 ppm), the -O-CH₂- triplet (approx. 4.1 ppm), the -CH₂-Br triplet (approx. 3.6 ppm), and the central -CH₂- multiplet (approx. 2.3 ppm). The B(OH)₂ protons are often broad and may not be observed.Confirms the molecular structure and proton environment.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.Provides further structural confirmation.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (258.91). The isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible.Confirms the molecular weight and elemental composition (bromine presence).
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions.Determines purity and can be used for quantification.

Protocol Standard: For NMR analysis, the sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃. For HPLC, a C18 reverse-phase column is commonly used with a mobile phase gradient of water and acetonitrile, often with a modifier like formic acid or TFA.[10]

Safety, Handling, and Storage

Proper handling procedures are essential when working with any chemical reagent.

  • Hazard Identification : this compound is an irritant. It may cause skin, eye, and respiratory irritation.[6][11][12]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[5][6] Storage at 2-8°C under an inert atmosphere is often recommended to maintain long-term stability.[5]

Conclusion

This compound is a high-value chemical tool for researchers in medicinal chemistry and organic synthesis. Its bifunctional nature allows for its strategic incorporation as a linker in complex molecules, most notably in the rapidly advancing field of PROTACs. A firm grasp of its synthesis, reactivity in cross-coupling reactions, and proper handling procedures enables scientists to leverage its full potential in the development of novel chemical entities.

References

(4-(3-Bromopropoxy)phenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: (4-(3-Bromopropoxy)phenyl)boronic acid: Properties, Protocols, and Applications in Advanced Drug Discovery

Core Physicochemical & Structural Characteristics

This compound is a bifunctional organic compound of significant interest in medicinal chemistry. Its structure features a stable phenylboronic acid moiety, a cornerstone of modern cross-coupling chemistry, and a flexible three-carbon linker terminating in a reactive bromine atom. This dual functionality allows for a two-stage synthetic strategy, making it an invaluable tool for constructing complex molecular architectures.

The boronic acid group is a mild Lewis acid, generally stable and easy to handle, which makes it ideal for a variety of synthetic transformations.[1] The 3-bromopropoxy chain provides a versatile electrophilic site for subsequent nucleophilic substitution, enabling the covalent linkage to other molecular fragments.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 957034-33-2[2][3][4][5]
Molecular Formula C₉H₁₂BBrO₃[2][3][4]
Molecular Weight 258.91 g/mol [2][3][4][6]
SMILES BrCCCOC1=CC=C(C=C1)B(O)O[2]
Purity ≥98% (Typical)[2]
Topological Polar Surface Area 49.69 Ų[2]
Rotatable Bonds 5[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 2[2]
LogP 0.53[2]

Solubility and Stability: Based on the properties of related phenylboronic acids, this compound is expected to be soluble in most polar organic solvents such as ethanol, methanol, and DMSO, with poor solubility in non-polar solvents like hexanes.[1] Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, particularly upon heating. For long-term viability, the compound should be stored sealed under a dry, inert atmosphere at 2-8°C.[2][4][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of the phenylboronic acid moiety is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl or aryl-vinyl structures that are prevalent in pharmaceuticals.[7][8] The reaction's advantages include mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[7]

In this context, this compound serves as the organoboron partner, coupling with an aryl or vinyl halide (or triflate) to form a new, more complex molecule while retaining the bromopropoxy chain for future elaboration.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating methodology for the coupling of this compound with a generic aryl bromide.

Objective: To synthesize 4-(3-Bromopropoxy)-1,1'-biphenyl.

Materials:

  • This compound (1.1 eq)

  • Bromobenzene (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the base (2.5 eq).

  • Inerting the System: Seal the flask and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the solvent. Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Following this, add the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.[9] The reaction progress should be monitored.

  • Monitoring and Validation: After 1-12 hours, take a small aliquot from the reaction mixture.[7] Analyze it by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow reagents 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) inert 2. Inert Atmosphere (Vacuum/Inert Gas Cycles) reagents->inert solvent 3. Add Degassed Solvent & Pd Catalyst inert->solvent heat 4. Heat and Stir (80-100°C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Aqueous Work-up (Extraction & Washing) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex cluster_1 Ubiquitination & Degradation PROTAC PROTAC Target Target Protein PROTAC->Target binds E3 E3 Ligase PROTAC->E3 binds Ub Ubiquitin Transfer E3->Ub catalyzes Tagged_Target Polyubiquitinated Target Protein Ub->Tagged_Target tags Proteasome Proteasome Tagged_Target->Proteasome recruited to Degradation Degradation Proteasome->Degradation

References

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Bromopropoxy)phenyl)boronic acid is a valuable bifunctional molecule, frequently employed as a linker in the synthesis of complex molecules such as PROTACs (Proteolysis Targeting Chimeras) in the field of drug discovery.[1] Its structure combines a versatile boronic acid moiety, capable of undergoing a variety of cross-coupling reactions, with a reactive bromopropoxy chain, allowing for subsequent functionalization. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound, offering insights into predicted spectral data, the rationale behind experimental choices for data acquisition, and a detailed protocol for obtaining high-quality NMR spectra.

The Structural Significance of this compound

The utility of this compound in synthetic chemistry, particularly in the development of novel therapeutics, stems from its distinct structural features. The phenylboronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a high degree of control and efficiency. The 3-bromopropoxy tail provides a reactive handle for introducing other molecular fragments through nucleophilic substitution reactions. Understanding the precise arrangement of atoms and the electronic environment of each nucleus through NMR is therefore critical for confirming its identity, assessing its purity, and predicting its reactivity.

Figure 1: Molecular structure of this compound.

Predicted NMR Spectral Data

Due to the limited availability of published experimental NMR data for this compound, this section provides a predicted analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic and the aliphatic protons of the bromopropoxy chain.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-6 (Aromatic)7.7 - 7.9Doublet (d)~ 8.0
H-3, H-5 (Aromatic)6.9 - 7.1Doublet (d)~ 8.0
H-7 (-OCH₂-)4.1 - 4.3Triplet (t)~ 6.0
H-9 (-CH₂Br)3.6 - 3.8Triplet (t)~ 6.5
H-8 (-CH₂CH₂CH₂-)2.2 - 2.4Quintet (quint)~ 6.2
-B(OH)₂4.0 - 6.0 (exchangeable)Broad Singlet (br s)-

Rationale for Predictions:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the phenyl ring (H-2 and H-6) that are ortho to the electron-withdrawing boronic acid group are expected to be deshielded and appear at a lower field (higher ppm). Conversely, the protons ortho to the electron-donating alkoxy group (H-3 and H-5) will be shielded and appear at a higher field. The ortho coupling between adjacent aromatic protons will result in doublet signals.

  • Aliphatic Protons (H-7, H-8, H-9): The methylene protons adjacent to the oxygen atom (H-7) will be the most deshielded of the aliphatic chain due to the electronegativity of oxygen. The methylene protons adjacent to the bromine atom (H-9) will also be deshielded. The central methylene protons (H-8) will be the most shielded. The coupling between adjacent methylene groups will result in triplet and quintet patterns.

  • Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water in the NMR solvent. This typically results in a broad singlet that may not always be observed, or its chemical shift can vary significantly depending on the solvent, concentration, and temperature.[2]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4 (C-O)160 - 163
C-2, C-6 (Aromatic)135 - 138
C-3, C-5 (Aromatic)114 - 117
C-1 (C-B)130 - 135 (often not observed)
C-7 (-OCH₂)65 - 68
C-8 (-CH₂CH₂CH₂-)31 - 34
C-9 (-CH₂Br)32 - 35

Rationale for Predictions:

  • Aromatic Carbons: The carbon attached to the oxygen (C-4) will be the most deshielded aromatic carbon. The carbons ortho and para to the electron-donating alkoxy group will be shielded, while those ortho to the boronic acid group will be deshielded.

  • Carbon Attached to Boron (C-1): The carbon atom directly bonded to the boron atom often exhibits a broad signal or may not be observed at all in the ¹³C NMR spectrum of boronic acids and their esters due to quadrupolar relaxation of the boron nucleus.[3]

  • Aliphatic Carbons: The chemical shifts of the aliphatic carbons are predicted based on standard substituent effects, with the carbon attached to the electronegative oxygen (C-7) being the most deshielded.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality, interpretable NMR spectra of boronic acids requires careful consideration of experimental parameters to overcome challenges such as the formation of boronic anhydrides (boroxines).[2]

Figure 2: A generalized workflow for acquiring and processing NMR data.

Sample Preparation: The Key to Quality Spectra

The choice of solvent is critical for obtaining a clean spectrum of a boronic acid. Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) in non-polar solvents, which can lead to complex and uninterpretable spectra, a protic deuterated solvent is often preferred.

  • Step 1: Analyte Purity. Ensure the this compound sample is of high purity, as impurities will complicate the spectrum.

  • Step 2: Solvent Selection. Deuterated methanol (Methanol-d₄) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents. Methanol-d₄ can help to break up the boroxine trimers by forming the corresponding methyl boronate ester in situ.[2] DMSO-d₆ is a good polar aprotic solvent that can also disrupt the anhydride formation.

  • Step 3: Concentration. Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64 scans, depending on the concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as ¹³C is a less sensitive nucleus.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): 0 to 200 ppm.

Data Processing and Analysis
  • Step 1: Fourier Transformation. Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Step 2: Phasing and Baseline Correction. Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Step 3: Referencing. Reference the spectrum to the residual solvent peak (e.g., Methanol-d₄ at 3.31 ppm for ¹H and 49.0 ppm for ¹³C).

  • Step 4: Integration and Peak Assignment. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, potentially aided by 2D NMR experiments like COSY and HSQC for unambiguous assignments.

Conclusion

The NMR spectroscopic characterization of this compound is a crucial step in its application in research and drug development. While the inherent nature of boronic acids presents some challenges in data acquisition, these can be overcome with careful experimental design, particularly in the choice of solvent. The predicted ¹H and ¹³C NMR data, along with the detailed experimental protocol provided in this guide, offer a solid foundation for researchers to confidently identify and assess the purity of this important bifunctional linker, thereby ensuring the integrity of their synthetic endeavors.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-(3-Bromopropoxy)phenyl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive exploration of the compound's spectral features, underpinned by established NMR principles and supported by authoritative references. This compound is a valuable building block in organic synthesis, notably in the construction of PROTACs (Proteolysis Targeting Chimeras)[1]. A thorough understanding of its NMR spectrum is paramount for confirming its chemical identity and purity.

Predicted ¹H NMR Spectrum: A Structural Elucidation

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the phenylboronic acid moiety and the aliphatic protons of the 3-bromopropoxy chain. The chemical shifts (δ), multiplicities, and integration values of these signals are dictated by the electronic environment of each proton.

Aromatic Region

The para-substituted phenyl ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

  • Protons H-c and H-c': These protons are ortho to the boronic acid group and meta to the propoxy group. The boronic acid group is electron-withdrawing, which deshields these adjacent protons, causing them to resonate at a lower field.

  • Protons H-d and H-d': These protons are ortho to the electron-donating propoxy group and meta to the boronic acid group. The oxygen atom of the propoxy group increases the electron density around these protons, resulting in a more upfield chemical shift compared to H-c and H-c'.

Aliphatic Region

The 3-bromopropoxy chain will produce three distinct signals, each corresponding to a methylene group (-CH₂-).

  • Protons H-a: The methylene group adjacent to the bromine atom (-CH₂-Br) is significantly deshielded due to the electronegativity of bromine. This will result in a downfield triplet.

  • Protons H-b: The central methylene group (-CH₂-) will be influenced by the adjacent methylene groups, leading to a more complex splitting pattern, likely a multiplet (specifically, a quintet or sextet depending on the coupling constants).

  • Protons H-e: The methylene group attached to the phenolic oxygen (-O-CH₂-) is also deshielded by the electronegative oxygen atom. This signal will appear as a triplet.

Tabulated Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges for similar functional groups[2][3][4][5].

SignalProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
AH-a~3.4 - 3.6Triplet (t)2H
BH-b~2.1 - 2.3Multiplet (m)2H
CH-c, H-c'~7.7 - 7.9Doublet (d)2H
DH-d, H-d'~6.9 - 7.1Doublet (d)2H
EH-e~4.0 - 4.2Triplet (t)2H
FB(OH)₂Variable, broadSinglet (s)2H

Note: The chemical shift of the boronic acid protons (-B(OH)₂) is highly variable and depends on factors such as solvent and concentration. This signal is often broad and may exchange with residual water in the solvent.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to ensure accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. However, due to the potential for the boronic acid to form anhydrides, deuterated dimethyl sulfoxide (DMSO-d₆) can also be an excellent choice, as it will better solubilize the compound and minimize anhydride formation.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Spectrometer Setup
  • Field Strength: A 400 MHz or higher field strength spectrometer is recommended for optimal signal dispersion and resolution.

  • Shimming: Carefully shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution across the spectrum.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and analysis of the ¹H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms filter Filter into NMR Tube add_tms->filter insert_sample Insert Sample into Spectrometer filter->insert_sample shim Shim Magnetic Field insert_sample->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Peaks process->integrate assign Assign Signals to Protons integrate->assign

Caption: Workflow for ¹H NMR analysis of this compound.

Causality and Self-Validation in the Protocol

The described protocol incorporates self-validating steps to ensure the integrity of the results.

  • Internal Standard: The use of TMS provides a universally recognized reference point, ensuring the accuracy of chemical shift measurements across different experiments and spectrometers. Any deviation from 0.00 ppm for the TMS signal would indicate a calibration issue.

  • Solvent Choice: The choice of solvent is critical. If anhydride formation is suspected in CDCl₃ (which can complicate the spectrum), running a parallel experiment in DMSO-d₆ can help to confirm the structure, as the boronic acid is less likely to form anhydrides in this solvent.

  • Integration: The relative integration of the signals should correspond to the number of protons giving rise to each signal (e.g., the ratio of the aromatic protons to the aliphatic protons). Any significant deviation from the expected integer ratios may indicate the presence of impurities.

Concluding Remarks

The ¹H NMR spectrum is an indispensable tool for the structural verification of this compound. By carefully analyzing the chemical shifts, multiplicities, and integration of the signals, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The predicted spectral data and experimental protocol provided in this guide serve as a valuable resource for scientists working with this compound.

References

(4-(3-Bromopropoxy)phenyl)boronic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Mass Spectrometry of (4-(3-Bromopropoxy)phenyl)boronic acid

Introduction

This compound is a bifunctional molecule increasingly utilized by researchers, scientists, and drug development professionals. Its structure, featuring a phenylboronic acid moiety and a bromopropoxy group, makes it a valuable reagent in Suzuki-Miyaura coupling reactions and a versatile linker in the synthesis of complex molecules and bioconjugates. The boronic acid group can form reversible covalent bonds with diols, such as those found on carbohydrates, while the bromo-alkyl chain provides a reactive handle for nucleophilic substitution.

Given its critical role in synthesis, the unambiguous characterization of this compound is paramount to ensure purity, confirm identity, and understand its stability. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing precise molecular weight information and structural insights through fragmentation analysis. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental design, data interpretation, and field-proven insights to ensure analytical success.

Compound Properties and Expected Spectral Features

A foundational understanding of the analyte's chemical properties is crucial for designing an effective mass spectrometry experiment.

PropertyValueSource
Molecular Formula C₉H₁₂BBrO₃[1]
Molecular Weight 258.91 g/mol [1]
Monoisotopic Mass 257.9984 Da (for ¹¹B, ⁷⁹Br)Calculated
Monoisotopic Mass 259.9963 Da (for ¹¹B, ⁸¹Br)Calculated
The Critical Isotopic Signature of Bromine

A key identifying feature of this compound in a mass spectrum is the characteristic isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[2][3][4] This results in a distinctive "doublet" for any bromine-containing ion, where two peaks of almost equal intensity are separated by 2 m/z units.[2][5] Identifying this M/M+2 pattern is a primary step in confirming the presence of the compound.

Mass Spectrometry Workflow: From Sample to Spectrum

Achieving high-quality, reproducible data requires careful consideration of each stage of the analytical workflow. Electrospray ionization (ESI) is the preferred method for this class of polar, non-volatile compounds as it is a "soft" ionization technique that typically preserves the molecular ion.[6][7]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Dissolve Sample (e.g., ACN:H₂O with 0.1% Formic Acid) p2 Vortex & Centrifuge p1->p2 a1 Inject into LC-MS System a2 Electrospray Ionization (ESI) (Positive or Negative Mode) a1->a2 a3 MS1 Scan (Full Scan) Identify Molecular Ion Cluster a2->a3 a4 Isolate Precursor Ion (e.g., m/z 260) a3->a4 a5 Collision-Induced Dissociation (CID) Fragment the Ion a4->a5 a6 MS2 Scan (Product Ion Scan) Detect Fragment Ions a5->a6 d1 Confirm M/M+2 Isotopic Pattern a6->d1 d2 Analyze Fragmentation Pattern d1->d2 d3 Confirm Structure d2->d3

References

An In-depth Technical Guide to the Structural Elucidation of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural analysis of (4-(3-Bromopropoxy)phenyl)boronic acid, a molecule of significant interest in the field of drug discovery and development. While a definitive public crystal structure for this specific molecule is not available at the time of this writing, this document will leverage established principles of boronic acid chemistry and crystallography to present a predictive analysis of its solid-state structure. Furthermore, it will detail the experimental methodologies required to obtain and characterize such a structure, providing researchers and drug development professionals with a robust framework for their work.

Introduction: The Significance of this compound

This compound, with the chemical formula C9H12BBrO3, is a bifunctional organic compound that has garnered attention as a versatile building block in medicinal chemistry.[1][2][3][4] Its utility is primarily derived from its two key functional groups: the boronic acid moiety and the bromopropoxy tail.

The boronic acid group is a cornerstone of Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] This functionality allows for the facile linkage of the phenyl ring to other molecular scaffolds, a common strategy in the synthesis of complex drug candidates. Boronic acids are also known to interact with proteins, particularly serine proteases, making them valuable pharmacophores in their own right.[7][8][9]

The bromopropoxy group provides a reactive handle for nucleophilic substitution, enabling the covalent attachment of this molecule to other chemical entities. This feature is particularly crucial in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[1] this compound can serve as a linker component in the synthesis of PROTACs, bridging the target-binding and E3 ligase-binding moieties.[1]

Given its importance, a thorough understanding of the three-dimensional structure of this compound is paramount for optimizing its use in rational drug design.

Synthesis and Purification

The synthesis of arylboronic acids is a well-established field in organic chemistry.[5][6] A common and effective method for preparing this compound involves a lithium-halogen exchange reaction followed by quenching with a trialkyl borate.

Experimental Protocol: Synthesis of this compound
  • Starting Material: 1-Bromo-4-(3-bromopropoxy)benzene.

  • Step 1: Lithiation. Dissolve 1-bromo-4-(3-bromopropoxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., argon or nitrogen).

  • Add n-butyllithium (n-BuLi) dropwise to the solution. The reaction is typically rapid and exothermic. Maintain the temperature at -78°C to prevent side reactions.

  • Step 2: Borylation. After stirring for a suitable period (e.g., 1 hour), add triisopropyl borate or trimethyl borate dropwise to the reaction mixture, again maintaining the low temperature.

  • Step 3: Quench and Work-up. Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

The causality behind these steps lies in the reactivity of the organometallic intermediates. The lithium-halogen exchange creates a highly nucleophilic aryllithium species, which readily attacks the electrophilic boron atom of the borate ester. The subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Crystallization and X-ray Diffraction: Unveiling the Solid-State Structure

Obtaining high-quality single crystals is the critical bottleneck in determining a molecule's crystal structure by X-ray diffraction. For arylboronic acids, slow evaporation or vapor diffusion are often successful crystallization techniques.

Experimental Protocol: Crystallization of this compound
  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility. Good starting points include toluene, ethyl acetate, acetone, and mixtures with less polar solvents like hexanes.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., dichloromethane). Place this vial inside a larger, sealed container with a less volatile solvent in which the compound is poorly soluble (e.g., hexanes). The vapor of the more volatile solvent will slowly diffuse into the less volatile one, gradually increasing the concentration of the compound and promoting crystal growth.

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Predicted Crystal Structure and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, we can predict its key structural features based on the well-documented behavior of other arylboronic acids.[10]

Arylboronic acids typically exhibit a trigonal planar geometry around the sp2-hybridized boron atom.[10] A defining characteristic of their solid-state structures is the formation of hydrogen-bonded dimers.[10] The hydroxyl groups of two boronic acid molecules engage in a pair of O-H···O hydrogen bonds, creating a stable dimeric unit.

It is highly probable that this compound will also form such hydrogen-bonded dimers in the crystalline state. The phenyl rings are expected to be largely coplanar with the C-B-O2 plane.

The flexible bromopropoxy tail will likely adopt a conformation that optimizes crystal packing through van der Waals interactions. The presence of the bromine atom may also lead to halogen bonding interactions (Br···O or Br···Br), which could further influence the overall crystal packing.

Data Presentation: Predicted Crystallographic Parameters
ParameterPredicted Value/RangeRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of this size and symmetry.
Space GroupCentrosymmetric (e.g., P21/c, P-1)The formation of centrosymmetric dimers often leads to centrosymmetric space groups.
Hydrogen BondingO-H···OCharacteristic of boronic acid dimers.[10]
Intermolecular Interactionsvan der Waals, possible Halogen BondingDriven by the alkyl chain and bromine atom.

Spectroscopic and Thermal Characterization

In the absence of a crystal structure, a combination of spectroscopic and thermal analysis techniques can provide valuable structural information and confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): NMR is essential for confirming the molecular structure in solution. ¹H and ¹³C NMR will verify the connectivity of the carbon skeleton and the presence of the bromopropoxy and phenyl groups. ¹¹B NMR will show a characteristic signal for the boronic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretching of the boronic acid hydroxyl groups, as well as C-H, C=C, and C-O stretching vibrations.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques can be used to determine the melting point and thermal stability of the compound.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallography Crystallography start 1-Bromo-4-(3-bromopropoxy)benzene lithiation Lithiation (n-BuLi) start->lithiation borylation Borylation (Trialkyl borate) lithiation->borylation workup Aqueous Work-up borylation->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product nmr NMR (1H, 13C, 11B) product->nmr Purity & Identity Confirmation ms Mass Spectrometry product->ms Purity & Identity Confirmation ir IR Spectroscopy product->ir Purity & Identity Confirmation thermal DSC/TGA product->thermal Purity & Identity Confirmation crystallization Crystallization (Slow Evaporation/Vapor Diffusion) product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Crystal Structure Determination xrd->structure

Caption: Workflow for the synthesis and structural analysis of this compound.

Conclusion and Future Directions

This compound is a valuable and versatile building block in contemporary drug discovery. While a definitive crystal structure remains to be publicly reported, this guide has outlined the established methodologies for its synthesis, crystallization, and characterization. The predictive analysis, based on the known behavior of arylboronic acids, strongly suggests a solid-state structure dominated by hydrogen-bonded dimers.

The experimental determination of this crystal structure would be a valuable contribution to the field, providing precise geometric data that could inform the design of next-generation PROTACs and other therapeutics. Future work should focus on executing the described crystallization and X-ray diffraction protocols to provide this missing piece of structural information. Such data would undoubtedly enhance our understanding of this important molecule and facilitate its application in the development of novel medicines.

References

(4-(3-Bromopropoxy)phenyl)boronic acid stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (4-(3-Bromopropoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent increasingly utilized in medicinal chemistry and materials science, notably as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[1] Its synthetic utility is, however, intrinsically linked to its chemical stability. Like many organoboronic acids, this compound is susceptible to several degradation pathways that can compromise sample integrity, leading to irreproducible experimental results and diminished yields in synthetic applications. This guide provides a comprehensive overview of the core stability challenges associated with this compound, outlines field-proven storage and handling protocols to mitigate degradation, and presents analytical methodologies for assessing its purity over time.

The Chemical Landscape of this compound: Intrinsic Instabilities

The functionality of this compound is derived from its two key chemical motifs: the arylboronic acid group and the bromopropoxy chain. While the latter is relatively stable under typical storage conditions, the boronic acid moiety is prone to several key degradation pathways. Understanding these pathways is critical to developing effective storage strategies.

Reversible Anhydride Formation: The Boroxine Equilibrium

In the solid state or under anhydrous conditions, arylboronic acids readily undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[2][3] This is an equilibrium process, and the presence of water will shift the equilibrium back toward the monomeric boronic acid.

Figure 1. Reversible formation of a boroxine from a boronic acid.

For most synthetic applications, such as the widely used Suzuki-Miyaura coupling, the boroxine and the free boronic acid are often considered equivalent, as the boroxine readily hydrolyzes back to the active monomeric form under the aqueous reaction conditions. However, the presence of varying amounts of boroxine can complicate stoichiometry and accurate characterization.[3]

Irreversible Degradation: Protodeboronation

A more detrimental degradation pathway is protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[3] This process is often accelerated by aqueous or protic media, heat, and basic or acidic conditions.[4][5] For this compound, this results in the formation of 1-bromo-3-phenoxypropane, an impurity that is inactive in subsequent coupling reactions. The rate of protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[3][6]

Oxidative Degradation

The carbon-boron bond is also susceptible to oxidation, particularly in the presence of reactive oxygen species.[3][7] In biological applications, the stability of some boronic acids can be comparable to that of thiols.[3][7] This oxidative instability can be a significant issue, leading to the formation of phenolic byproducts. For this compound, this would yield 4-(3-bromopropoxy)phenol.

G A This compound B Protodeboronation (H₂O, Heat, Acid/Base) A->B C Oxidation ([O]) A->C D Dehydration (Anhydrous) A->D E 1-Bromo-3-phenoxypropane (Inactive Impurity) B->E F 4-(3-Bromopropoxy)phenol (Inactive Impurity) C->F G Corresponding Boroxine (Reversible, Active Equivalent) D->G G cluster_storage Long-Term Storage cluster_handling Weighing & Dispensing cluster_return Return to Storage Storage Store at 2-8°C under Inert Gas in Tightly Sealed Container Equilibrate Allow container to reach room temperature in a desiccator Storage->Equilibrate 1. Retrieval Weigh Weigh desired amount quickly under inert gas (glovebox or argon balloon) Equilibrate->Weigh 2. Preparation Reseal Immediately and tightly reseal parent container Weigh->Reseal 3. Dispensing Purge Purge headspace with inert gas before resealing Reseal->Purge 4. Preservation Return Return to 2-8°C storage Purge->Return 5. Final Step

References

A Comprehensive Technical Guide to (4-(3-Bromopropoxy)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (4-(3-Bromopropoxy)phenyl)boronic acid in Medicinal Chemistry

This compound, with the CAS Number 957034-33-2, is a bifunctional reagent that has garnered significant attention in the field of drug discovery and development.[1][2] Its unique structure, featuring a boronic acid moiety and a bromopropoxy tail, makes it a highly valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3] PROTACs are novel therapeutic agents that utilize the cell's own protein disposal system to eliminate disease-causing proteins.[1] This guide provides an in-depth overview of the commercial availability, synthesis, key applications, and safe handling of this important chemical entity.

Physicochemical Properties

PropertyValueSource
CAS Number 957034-33-2[1][2]
Molecular Formula C9H12BBrO3[1][2]
Molecular Weight 258.91 g/mol [1][2]
Appearance Solid (form may vary by supplier)General Knowledge
Storage Inert atmosphere, 2-8°C[2][4]

Commercial Availability: Sourcing this compound

This compound is readily available from a variety of chemical suppliers specializing in research and development chemicals. These suppliers offer the compound in various purities and quantities to suit the needs of different research projects. Below is a summary of some of the key commercial sources.

SupplierProduct NumberPurityAvailable Quantities
MedChemExpress HY-W117408>98%10 mM*1 mL, 5 mg, 10 mg, 50 mg, 100 mg
ChemScene CS-0174577≥98%5 mg, 10 mg, 50 mg, 100 mg
Achmem AMCS019189Not SpecifiedContact for details
Porphyrin-Systems BD231037Not SpecifiedContact for details
Santa Cruz Biotechnology sc-210133Not SpecifiedContact for details

Additionally, the pinacol ester derivative, 2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 957061-13-1), is also commercially available from suppliers like Santa Cruz Biotechnology and can serve as a stable precursor in many synthetic applications.[5]

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or require analogues. A common synthetic approach involves a two-step process starting from 4-hydroxyphenylboronic acid.

Step 1: Alkylation of 4-hydroxyphenylboronic acid

The first step is the alkylation of the hydroxyl group of 4-hydroxyphenylboronic acid with 1,3-dibromopropane. This is a standard Williamson ether synthesis.

Synthesis_Step1

Caption: Williamson ether synthesis for the alkylation of 4-hydroxyphenylboronic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-hydroxyphenylboronic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K2CO3, 2.0-3.0 eq).

  • Addition of Alkylating Agent: Add 1,3-dibromopropane (1.5-2.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel to afford this compound.

Key Applications in Drug Discovery

PROTAC Linker Synthesis

The most prominent application of this compound is as a versatile linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The bromopropoxy group of this compound provides a reactive handle for conjugation to one of the ligands, while the phenylboronic acid can be further functionalized, for example, through Suzuki-Miyaura coupling, to attach the other ligand.

PROTAC_Workflow

Caption: General workflow for PROTAC synthesis using the subject boronic acid.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid functionality makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl structures that are common motifs in many drug molecules.[7]

Suzuki_Coupling

Caption: The Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl halide (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care in a well-ventilated fume hood.[8][9][10] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8][9][10]

Hazard Statements (based on similar compounds):

  • May cause skin irritation.[9]

  • May cause serious eye irritation.[9]

  • May cause respiratory irritation.[9]

Precautionary Statements (based on similar compounds):

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[9][10]

  • Wash hands thoroughly after handling.[9][10]

  • Use only outdoors or in a well-ventilated area.[9][10]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]

  • Store in a well-ventilated place. Keep container tightly closed.[9]

For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the specific supplier.

Characterization Data

While a comprehensive, publicly available dataset for the characterization of this compound is limited, typical analytical techniques for its structural confirmation would include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. For similar phenylboronic acids, characteristic signals for the aromatic protons and the propyl chain would be expected.[11]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[12]

Researchers synthesizing or using this compound should perform their own analytical characterization to verify its identity and purity.

Conclusion

This compound is a commercially available and highly valuable reagent for drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal building block for the synthesis of complex molecules, most notably as a linker in the development of PROTACs. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in the laboratory. As the field of targeted protein degradation continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

An In-Depth Technical Guide to the Spectroscopic Data of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3-Bromopropoxy)phenyl)boronic acid is a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a phenylboronic acid moiety, a versatile functional group for various chemical transformations, and a bromopropoxy chain, which serves as a reactive handle for linker attachment. This unique combination makes it a valuable building block in the synthesis of complex molecules designed to modulate biological pathways.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, offering insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Understanding these spectroscopic signatures is paramount for verifying the identity, purity, and stability of this crucial synthetic intermediate.

Molecular Structure and Properties

PropertyValueSource
Chemical Formula C₉H₁₂BBrO₃[2][3]
Molecular Weight 258.91 g/mol [2][3]
CAS Number 957034-33-2[2][3]
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Spectroscopic Data and Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 3-bromopropoxy chain.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-7.7Doublet2HAr-H (ortho to Boronic Acid)
~6.9-6.8Doublet2HAr-H (ortho to Propoxy group)
~4.1Triplet2HO-CH₂ -CH₂-CH₂-Br
~3.6Triplet2HO-CH₂-CH₂-CH₂ -Br
~2.2Quintet2HO-CH₂-CH₂ -CH₂-Br
~8.0 (broad)Singlet2HB(OH )₂

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the boronic acid protons is often exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a boronic acid derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is crucial, as boronic acids can form boroxines in aprotic solvents, leading to complex spectra.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

References

Methodological & Application

Application Notes and Protocols: The Chemoselective Suzuki-Miyaura Coupling of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction and Strategic Importance

(4-(3-Bromopropoxy)phenyl)boronic acid is a heterobifunctional chemical building block of significant interest, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates two distinct reactive centers: a phenylboronic acid moiety, ideal for palladium-catalyzed Suzuki-Miyaura cross-coupling, and a 3-bromopropoxy chain, which serves as a reactive handle for nucleophilic substitution.[1] This dual functionality makes it an exceptionally valuable reagent for the modular synthesis of complex molecules.

The primary application for this reagent is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] They consist of a "warhead" ligand that binds the target protein, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The successful synthesis of a PROTAC library often relies on the chemoselective and efficient formation of carbon-carbon bonds to build these linkers, a role for which the Suzuki-Miyaura reaction is perfectly suited.[3][4]

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction using this compound. We will explore the reaction mechanism, address the critical challenge of chemoselectivity, and provide robust experimental protocols and optimization strategies to empower researchers in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron species and an organic halide.[5] The reaction proceeds via a catalytic cycle involving a palladium complex, which is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a new organopalladium(II) species.

  • Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base coordinates to the electron-deficient boron atom, forming a more nucleophilic "ate" complex (a borate), which readily transfers its aryl group to the Pd(II) center, displacing a halide.[7]

  • Reductive Elimination: The two organic groups on the palladium center (the one from the aryl halide and the one from the boronic acid) couple and are expelled from the coordination sphere. This step forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)(X)L₂ Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd Oxidative Addition Transmetalation Ar¹-Pd(II)(Ar²)L₂ OxAdd->Transmetalation Transmetalation BoronicAcid Ar²-B(OH)₂ Borate [Ar²-B(OH)₃]⁻ (Activated Borate) BoronicAcid->Borate Activation Base Base (e.g., OH⁻) Base->Borate Borate->Transmetalation Transmetalation->Pd0 Product Ar¹-Ar² (Biaryl Product) Transmetalation->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Core Challenge: Chemoselectivity with a Bifunctional Reagent

The primary synthetic challenge when using this compound is to ensure the Suzuki coupling occurs exclusively at the boronic acid site while leaving the 3-bromopropoxy chain intact for subsequent reactions. This requires careful selection of reaction conditions to exploit the orthogonal reactivity of the two functional groups.

  • Reactivity of C-X Bonds: The oxidative addition of Pd(0) is significantly faster for C(sp²)-X bonds (like in an aryl bromide) than for C(sp³)-X bonds (like the primary alkyl bromide in the linker).[5][8] This inherent difference in reactivity is the foundation upon which chemoselectivity is built. Standard Suzuki conditions naturally favor the reaction of an aryl halide partner over the alkyl bromide linker.

  • Choice of Base: The base is critical for activating the boronic acid but can also promote side reactions with the alkyl bromide, such as E2 elimination or SN2 substitution.

    • Recommended: Milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are strongly preferred.[9] These provide sufficient basicity to form the borate complex without aggressively attacking the alkyl halide.

    • Avoid: Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and especially alkoxides like potassium tert-butoxide (KOt-Bu) should be avoided as they significantly increase the risk of linker degradation.[8]

  • Temperature Control: While many Suzuki reactions are robust at high temperatures, moderation is key to preserving the linker. Running the reaction at the lowest effective temperature (typically 70-100 °C) will minimize the rate of potential side reactions involving the alkyl bromide.[9]

Experimental Protocols

Protocol 1: General Procedure for Chemoselective Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic aryl bromide. It is a robust starting point that can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.1 - 1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Anhydrous Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the chosen aryl bromide, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane and water via syringe. Stir the mixture for 5 minutes to ensure good suspension. Finally, add the Pd(PPh₃)₄ catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the boronic acid starting material is consumed (typically 4-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Workflow_Suzuki cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents: - Boronic Acid - Aryl Bromide - K₃PO₄ B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Solvents & Pd(PPh₃)₄ B->C D 4. Heat to 80-90 °C C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Quench (EtOAc / H₂O) E->F G 7. Extraction & Drying F->G H 8. Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for the chemoselective Suzuki coupling.

Optimization and Troubleshooting

The success of the reaction can be fine-tuned by systematically adjusting key parameters.

ParameterRecommended OptionsRationale & Key Considerations
Pd Catalyst Pd(PPh₃)₄: Reliable, general-purpose catalyst.Sensitive to air; requires a thorough inert gas purge.
PdCl₂(dppf): Excellent for a broad range of substrates.Often provides higher yields and is more air-stable than Pd(PPh₃)₄.
Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos)Required for more challenging couplings (e.g., with aryl chlorides). The ligand choice can dramatically impact efficiency.
Base K₃PO₄, Cs₂CO₃, K₂CO₃ Primary recommendation. Mild enough to avoid side reactions with the C₃H₆Br linker. Cs₂CO₃ is more soluble and sometimes more effective but also more expensive.[9]
Solvent 1,4-Dioxane/H₂O (4:1): A common, effective mixture.The water is essential for dissolving the inorganic base and facilitating the catalytic cycle.[9]
Toluene/EtOH/H₂O: Another effective multiphasic system.
DMF or Acetonitrile (with H₂O): Good polar aprotic options.Ensure use of anhydrous grade solvents (before adding water) to prevent protodeboronation.
Temperature 70 - 100 °C Start at 80-90 °C. If the reaction is sluggish, a modest increase may be beneficial. If side products related to the linker are observed, decrease the temperature.

Application Workflow: A Gateway to PROTAC Synthesis

The true value of this compound is realized in its sequential reactivity. After the Suzuki coupling establishes the core biaryl structure, the terminal bromide becomes the reactive site for attaching the second half of the PROTAC molecule.

Step 1: Suzuki Coupling

  • This compound is coupled with an aryl halide (Ar¹-X) that is, or can be converted into, a warhead ligand for the target protein.

Step 2: SN2 Conjugation

  • The resulting product, now containing the intact bromopropoxy linker, is treated with a nucleophile (e.g., an amine or phenol) attached to the E3 ligase ligand (Anchor-Nu:). This displacement reaction forms the final PROTAC molecule.

PROTAC_Workflow Start (HO)₂B-Ph-O-(CH₂)₃-Br Intermediate Warhead-Ph-O-(CH₂)₃-Br Start->Intermediate Step 1: Suzuki Coupling Partner1 Warhead-X Partner1->Intermediate Step 1: Suzuki Coupling Final PROTAC: Warhead-Ph-O-(CH₂)₃-Nu-Anchor Intermediate->Final Step 2: SN2 Conjugation Partner2 Anchor-Nu: Partner2->Final Step 2: SN2 Conjugation

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Ether Linkers

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of complex molecules for pharmaceuticals and material sciences.[1][2] Among the most powerful tools for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method celebrated for its versatility and functional group tolerance.[1][3][4] This application note focuses on a specific, yet highly valuable building block: (4-(3-Bromopropoxy)phenyl)boronic acid. This reagent is of particular interest as it incorporates a flexible alkyl halide linker, making it an ideal precursor for the synthesis of biaryl ether derivatives and PROTACs (Proteolysis Targeting Chimeras).[5] The boronic acid moiety allows for a predictable and efficient coupling to an aryl halide, while the bromopropoxy chain provides a reactive handle for subsequent nucleophilic substitution, enabling the facile connection of distinct molecular fragments.

Understanding the Suzuki-Miyaura Catalytic Cycle

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimizing any catalytic process. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.[1][4] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[3]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.[1][4] The base is crucial for the formation of a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)2 Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArB This compound (Ar'-B(OH)2) ArB->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection: A Critical Choice

The success of a Suzuki-Miyaura coupling is heavily dependent on the choice of the palladium source and, more importantly, the supporting ligand. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) species.[6] Pre-formed Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ are often more reliable.[7][8]

The ligand plays a multifaceted role: it stabilizes the palladium nanoparticles, enhances the solubility of the catalyst complex, and critically, influences the rates of the elementary steps in the catalytic cycle.[6][9]

  • Electron-rich and bulky ligands are generally preferred for Suzuki couplings.

    • Electron-richness promotes the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.[3]

    • Steric bulk facilitates the reductive elimination step, leading to faster product formation and preventing the formation of undesired side products.[3][9]

For the coupling of this compound, which is an electron-rich boronic acid, with various aryl halides, a range of ligands can be considered.

Ligand TypeExamplesKey Characteristics & Applications
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and bulky. Effective for a broad range of substrates, including aryl chlorides.[10]
Buchwald-type Biarylphosphines XPhos, SPhos, JohnPhosA versatile class of ligands known for their high activity and broad substrate scope.[9][11][12] Often the first choice for challenging couplings.
Ferrocenylphosphines dppfBidentate ligand that can stabilize the palladium center. Widely used, but sometimes less active than bulky monophosphine ligands.[6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes. Particularly useful for couplings involving sterically hindered substrates.[13]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the coupling reaction. Optimization of the base, solvent, temperature, and catalyst system may be necessary for specific substrates.

Materials:

  • This compound (1.2 eq.)

  • Aryl bromide (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 eq.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reagents B Add to Schlenk Flask A->B C Seal and Purge with Inert Gas B->C D Add Degassed Solvents C->D E Heat to Reaction Temperature D->E F Monitor by TLC or LC-MS E->F G Cool to Room Temperature F->G Reaction Complete H Aqueous Workup G->H I Dry Organic Layer H->I J Purify by Column Chromatography I->J

Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), the chosen palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligand.[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The solvent should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Poor solubility of reagents- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of all solvents, including water.[11]- Screen different solvent systems to improve solubility.[14]- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) or a different solvent.
Homocoupling of Boronic Acid - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction- Rigorously exclude oxygen by using proper inert atmosphere techniques.[3][11]- Consider using a Pd(0) precatalyst directly.
Protodeborylation - Harsh reaction conditions (high temperature, strong base)- Presence of excess water- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃).- Use a more stable boronic ester (e.g., pinacol ester) if the boronic acid is unstable.[3][11]

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a robust and highly effective method for the synthesis of versatile biaryl ether precursors. A thorough understanding of the reaction mechanism, careful selection of the catalyst system, and adherence to sound experimental technique are essential for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers engaged in the synthesis of complex organic molecules.

References

Application Notes and Protocols for (4-(3-Bromopropoxy)phenyl)boronic acid: A Versatile Bifunctional Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Bromopropoxy)phenyl)boronic acid is a bifunctional chemical linker of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a boronic acid and a bromopropoxy group, allows for sequential or orthogonal conjugation to different molecular entities. This guide provides an in-depth exploration of its applications, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation. Detailed protocols, mechanistic insights, and practical considerations are presented to enable researchers to effectively utilize this versatile linker in their work.

Introduction: The Power of Bifunctional Linkers

In the intricate world of molecular design, the ability to connect distinct chemical entities with precision is paramount. Bifunctional linkers are the molecular bridges that make this possible, enabling the creation of novel conjugates with tailored properties. This compound (MW: 258.91 g/mol , CAS: 957034-33-2) is a prime example of such a linker, offering two distinct reactive handles for covalent bond formation.[1]

The boronic acid moiety is a versatile functional group, renowned for its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.[1] It can also form reversible covalent bonds with diols, a property leveraged in sensors and drug delivery systems. The bromopropoxy group, on the other hand, is a classic alkylating agent, readily participating in nucleophilic substitution reactions, such as the Williamson ether synthesis, to connect to molecules bearing hydroxyl, amino, or thiol groups.

The spatial separation of these two functional groups by a phenyl and a short alkoxy chain provides the necessary flexibility and reach for many applications, most notably in the design of PROTACs.[2][3]

Core Applications of this compound

The unique architecture of this linker lends itself to a variety of applications. Below, we delve into its most prominent uses, providing both the theoretical underpinnings and practical protocols.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4][5] A PROTAC molecule is composed of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.[5] The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5]

This compound is an ideal candidate for PROTAC linker synthesis due to its orthogonal reactivity. One end can be attached to the target protein ligand via a Suzuki-Miyaura coupling, while the other end can be conjugated to the E3 ligase ligand through nucleophilic substitution.

Workflow for PROTAC Synthesis using this compound:

Caption: General workflow for PROTAC synthesis.

Representative Protocol 1: Synthesis of a PROTAC Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of a hypothetical aryl bromide-containing target protein ligand with this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • Aryl bromide-functionalized target protein ligand

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the aryl bromide ligand (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent, followed by the palladium catalyst (0.05-0.1 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired intermediate.

ParameterRecommended Condition
Stoichiometry Boronic acid: 1.1-1.5 eq
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ (5-10 mol%)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq)
Solvent 1,4-Dioxane, Toluene, DMF
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
Representative Protocol 2: Final PROTAC Assembly via Williamson Ether Synthesis

This protocol describes the coupling of the intermediate from Protocol 1 with a hypothetical E3 ligase ligand containing a phenolic hydroxyl group. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • PROTAC intermediate with the bromopropoxy group

  • E3 ligase ligand with a nucleophilic group (e.g., phenol)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add the E3 ligase ligand (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes to deprotonate the nucleophile.

  • Add the PROTAC intermediate (1.1 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (typically 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the final PROTAC molecule by preparative HPLC or column chromatography.

ParameterRecommended Condition
Stoichiometry Alkyl bromide: 1.1-1.3 eq
Base K₂CO₃, Cs₂CO₃ (1.5-2.0 eq)
Solvent DMF, Acetonitrile
Temperature 50-80 °C
Application in Bioconjugation and Surface Modification

The dual reactivity of this compound also makes it a valuable tool for bioconjugation and surface modification. The boronic acid can be used to immobilize the linker onto surfaces functionalized with diols, or it can be used in bioorthogonal reactions.[6] The bromo-alkoxy chain can then be used to attach biomolecules, such as proteins or peptides, through reaction with nucleophilic amino acid side chains (e.g., lysine, cysteine).

Workflow for Surface Functionalization and Bioconjugation:

References

Protocol for Suzuki reaction with (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Suzuki-Miyaura Coupling of (4-(3-Bromopropoxy)phenyl)boronic Acid: A Guide to Navigating Bifunctional Substrates

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This application note provides a detailed protocol and expert guidance for the use of this compound, a valuable bifunctional building block in pharmaceutical and materials science. The inherent challenge of this substrate lies in its dual reactivity: the boronic acid for palladium-catalyzed coupling and the terminal alkyl bromide susceptible to nucleophilic substitution. This guide details a robust protocol designed to selectively favor the desired Suzuki coupling, discusses the critical reaction parameters, offers troubleshooting advice, and explains the mechanistic rationale behind the procedural choices to ensure reproducible and high-yielding results.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide.[1] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the base-activated boronic acid is transferred to the palladium center, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating this step.[4][5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia Oxidative Addition pd0->pdiia + Ar¹-X pdii_complex Ar¹-Pd(II)L₂-X pdiia->pdii_complex transmetal Transmetalation pdii_complex->transmetal + [Ar²B(OH)₃]⁻ pdii_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pdii_biaryl reduct_elim Reductive Elimination pdii_biaryl->reduct_elim reduct_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reduct_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Expertise in Practice: Causality Behind Experimental Choices

The primary challenge with this compound is preventing the 3-bromopropoxy tail from undergoing side reactions, such as S_N2 substitution by the base or other nucleophiles. The selection of each reaction component is therefore a deliberate choice to maximize the rate of the desired C-C coupling while minimizing undesired pathways.

The Catalyst-Ligand System: The Engine of Selectivity

The choice of palladium source and its coordinating ligand is paramount. While classical catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium precatalyst and a bulky, electron-rich phosphine ligand often provide superior results, especially for substrates prone to side reactions.

  • Expert Insight: Bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) accelerate both the oxidative addition and, critically, the final reductive elimination step.[1] A rapid reductive elimination is key, as it quickly frees the catalyst to re-enter the cycle, minimizing the time the palladium complex exists in the Pd(II) state where it could potentially coordinate to and activate the alkyl bromide. A fast overall turnover minimizes reaction time and temperature, further preserving the integrity of the bromopropoxy group. Precatalysts are often preferred as they form the active Pd(0) species under conditions where boronic acid decomposition is slow.[6]

Catalyst/Precatalyst Associated Ligand Typical Loading (mol%) Key Characteristics & Rationale
Pd(PPh₃)₄Tetrakis(triphenylphosphine)2 - 5"Classical" catalyst. Effective for simple couplings but can require higher temperatures.
Pd₂(dba)₃SPhos, XPhos, RuPhos1 - 3 (Pd), 1.1-1.2x LigandVersatile precatalyst paired with bulky, electron-rich biarylphosphine ligands to promote fast catalysis at lower temperatures.[4]
Pd(OAc)₂SPhos, P(t-Bu)₃1 - 3 (Pd), 2-4x LigandCommon Pd(II) salt that is reduced in situ. The Pd/P(t-Bu)₃ system is highly active for a range of halides.[4]
(XPhos)Pd G3XPhos (built-in)1 - 3A stable, well-defined precatalyst that rapidly generates the active Pd(0) species, ideal for sensitive substrates.[6]
The Base: The Activator and Potential Culprit

The base activates the boronic acid for transmetalation but is also the most likely cause of S_N2 side reactions with the alkyl bromide. Therefore, a judicious choice is critical.

  • Expert Insight: Strong, highly nucleophilic bases like NaOH or NaOEt should be avoided. Moderately basic, sterically hindered, and poorly nucleophilic bases are ideal. Inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are standard choices.[7] K₃PO₄ is often an excellent option as it is sufficiently basic to promote the reaction but is less nucleophilic than carbonates in many solvent systems. The use of aqueous solutions of these bases in a biphasic system is common and effective.[3]

Base Strength Typical Equivalents Notes & Rationale for This Protocol
K₃PO₄Moderate-Strong2.0 - 3.0Often an excellent choice. Its high pKa and low nucleophilicity minimize S_N2 side reactions. Good solubility in water for biphasic systems.
K₂CO₃Moderate2.0 - 3.0A common and cost-effective choice. Can be effective, but monitor for potential side products at higher temperatures.
Cs₂CO₃Moderate-Strong2.0 - 3.0Highly soluble in many organic solvents and very effective, but more expensive. Its soft cation can aid in catalyst turnover.
The Solvent System: The Reaction Environment

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if used). The choice can influence reaction rate and selectivity.[8][9]

  • Expert Insight: Aprotic solvents like 1,4-dioxane, toluene, or THF are most common for Suzuki couplings.[1] A mixture of one of these solvents with water is highly effective, as water helps dissolve the inorganic base and facilitates the formation of the boronate "ate" complex required for transmetalation.[10] For this specific substrate, a solvent with a moderate boiling point (e.g., Dioxane/H₂O or Toluene/H₂O) is recommended to allow for gentle heating (60-80 °C) without requiring excessive temperatures that could promote decomposition or side reactions.

Solvent System Polarity Boiling Point (°C) Typical Use Case & Rationale
1,4-Dioxane / WaterPolar Aprotic~101 (azeotrope)Excellent general-purpose system. Good solubilizing power for a wide range of substrates.
Toluene / WaterNonpolar~85 (azeotrope)Good for biphasic reactions. Lower boiling point allows for milder heating.
THF / WaterPolar Aprotic~66Suitable for room temperature or low-temperature couplings with highly active catalysts.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).

Materials and Reagents
  • This compound (1.0 eq)

  • Aryl Bromide (1.1 - 1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 eq)

  • 1,4-Dioxane (ACS grade)

  • Deionized Water

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask or similar)

  • Magnetic stirrer and hotplate

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Step-by-Step Procedure

Workflow start Start reagents 1. Add Solids to Flask (Boronic Acid, Ar-Br, K₃PO₄) start->reagents inert 2. Seal and Purge (Evacuate & backfill with Ar/N₂ 3x) reagents->inert catalyst 3. Add Catalyst System (Pd(OAc)₂, SPhos) inert->catalyst solvents 4. Add Degassed Solvents (Dioxane, Water) catalyst->solvents reaction 5. Heat and Stir (e.g., 80 °C, 2-12 h) solvents->reaction monitoring 6. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 7. Cool and Workup (Dilute, Extract with EtOAc) monitoring->workup Upon Completion purify 8. Dry and Purify (Dry over MgSO₄, Column Chromatography) workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add the Pd(OAc)₂ and SPhos ligand as solids. Reseal and purge the flask one more time.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon or nitrogen through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane followed by the degassed water to the flask (a typical solvent ratio is 4:1 to 5:1 Dioxane:Water).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80 °C. Stir the mixture vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the boronic acid starting material is consumed.

  • Aqueous Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[11]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Troubleshooting Guide

Observation Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough.1. Ensure a proper inert atmosphere; use a fresh catalyst/precatalyst.2. Thoroughly degas all solvents before addition.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Protodeborylation Boronic acid is degrading faster than it couples. This can be caused by excessive heat or prolonged reaction times.Use a more active catalyst system (e.g., a G3 precatalyst) to enable lower temperatures and shorter reaction times.[6] Ensure the base is not excessively strong or wet.
Formation of Phenol Side Product The bromopropoxy group has been cleaved, likely via nucleophilic attack by the base at high temperatures.Reduce the reaction temperature. Use a less nucleophilic base (K₃PO₄ is preferred over K₂CO₃). Reduce reaction time by using a more active catalyst.
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can facilitate this side reaction.Improve inert atmosphere technique. Ensure all reagents and solvents are properly deoxygenated.

References

The Versatile Role of (4-(3-Bromopropoxy)phenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Targeted Therapeutics

In the landscape of modern medicinal chemistry, the strategic design of molecules to achieve high potency and selectivity is paramount. (4-(3-Bromopropoxy)phenyl)boronic acid has emerged as a critical and versatile building block, particularly in the burgeoning field of targeted protein degradation. Its unique bifunctional nature, possessing both a reactive bromopropoxy group and a synthetically adaptable boronic acid moiety, makes it an invaluable tool for researchers in drug discovery.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into detailed protocols for its synthesis and incorporation into drug candidates, methods for its characterization, and its potential in targeting key proteins implicated in cancer and neurodegenerative diseases.

Physicochemical Properties and Handling

This compound is a white to off-white solid. Proper handling and storage are essential to maintain its integrity. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

PropertyValueSource
CAS Number 957034-33-2[1][2]
Molecular Formula C₉H₁₂BBrO₃[1][2]
Molecular Weight 258.91 g/mol [1][2]
Appearance White to off-white solid---
Solubility Soluble in methanol, DMSO, and other polar organic solvents---
Storage 2-8°C, under inert atmosphere[3]

The Dual Functionality of this compound: A Chemical Linker

The utility of this compound in medicinal chemistry stems from its two distinct functional groups, which allow for sequential or orthogonal chemical modifications. This dual reactivity is the cornerstone of its application as a linker molecule.

G cluster_0 A This compound B Boronic Acid (-B(OH)₂) A->B C Bromopropoxy Chain (-O(CH₂)₃Br) A->C D Suzuki-Miyaura Coupling B->D C-C bond formation E Nucleophilic Substitution C->E Linker extension F E3 Ligase Ligand D->F G Target Protein Ligand E->G

Figure 1: The versatile role of this compound as a chemical linker.

Application in PROTAC Synthesis: A New Paradigm in Drug Discovery

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] This catalytic mode of action offers several advantages over traditional inhibitors, including the potential for greater potency and the ability to target proteins previously considered "undruggable".

The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase, which in turn influences the stability and productivity of the ternary complex. This compound provides a synthetically tractable platform for constructing these critical linkers.

PROTAC_Mechanism cluster_workflow PROTAC Workflow POI Target Protein (e.g., BRD4, BTK, IRAK-4) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Figure 2: General mechanism of action for a PROTAC molecule.

Protocols for Synthesis and Application

Protocol 1: Representative Synthesis of this compound

Step 1: Protection of 4-Hydroxyphenylboronic Acid

  • To a stirred solution of 4-hydroxyphenylboronic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add pinacol (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure to yield 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which can be used in the next step without further purification.

Step 2: Etherification

  • To a solution of 2-(4-hydroxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1,3-dibromopropane (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(4-(3-bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Step 3: Deprotection

  • Dissolve the purified pinacol ester from Step 2 (1.0 eq) in a mixture of acetone and 1 M hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound as a solid.

Protocol 2: Representative Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[8] The synthesis involves a Suzuki-Miyaura coupling to attach the boronic acid to a ligand for the E3 ligase Cereblon (CRBN), followed by a nucleophilic substitution to connect the BRD4 ligand.

Step 1: Suzuki-Miyaura Coupling of this compound with a Pomalidomide Precursor

  • To a microwave vial, add this compound (1.2 eq), a suitable halogenated pomalidomide precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand (e.g., SPhos, 0.1 eq).

  • Add a solution of potassium phosphate (K₃PO₄, 3.0 eq) in a mixture of dioxane and water (4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pomalidomide-linker intermediate.

Step 2: Attachment of the BRD4 Ligand (JQ1 derivative)

  • To a solution of the pomalidomide-linker intermediate from Step 1 (1.0 eq) in anhydrous DMF, add a suitable JQ1 derivative with a nucleophilic handle (e.g., a primary amine, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to obtain the desired product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the predicted spectroscopic data based on the chemical structure.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.95 (s, 2H, B(OH)₂), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (t, J = 6.0 Hz, 2H, O-CH₂), 3.70 (t, J = 6.4 Hz, 2H, CH₂-Br), 2.20 (m, 2H, CH₂-CH₂-CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 160.5 (Ar-C-O), 136.5 (Ar-C), 129.0 (Ar-C-B), 114.0 (Ar-C), 66.0 (O-CH₂), 33.5 (CH₂-Br), 31.0 (CH₂-CH₂-CH₂).

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₁₂BBrO₃ [M+H]⁺: 259.01.

Applications in Targeting Key Signaling Pathways

PROTACs synthesized using this compound as a linker can be designed to target a variety of proteins implicated in disease. Below are examples of key targets and the signaling pathways they modulate.

BRD4 in Cancer

BRD4 is a member of the BET family of proteins that plays a crucial role in the regulation of gene transcription, including key oncogenes like MYC.[4] Degradation of BRD4 has shown significant therapeutic potential in various cancers.

BRD4_Pathway BRD4_PROTAC BRD4 PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces degradation of MYC MYC Oncogene Transcription Degradation Proteasomal Degradation BRD4->MYC promotes Proliferation Cancer Cell Proliferation MYC->Proliferation drives

Figure 3: Downregulation of MYC signaling via BRD4 degradation.

BTK in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, and its aberrant activation is a hallmark of many B-cell malignancies.[9] PROTAC-mediated degradation of BTK is a promising strategy to overcome resistance to traditional BTK inhibitors.

BTK_Pathway BTK_PROTAC BTK PROTAC BTK BTK BTK_PROTAC->BTK induces degradation of BCR_Signaling BCR Signaling Cascade Degradation Proteasomal Degradation BTK->BCR_Signaling is a key kinase in Survival B-Cell Survival and Proliferation BCR_Signaling->Survival promotes

Figure 4: Inhibition of BCR signaling through BTK degradation.

IRAK-4 in Inflammatory Diseases and Cancer

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a key mediator of inflammatory signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[7][10] Its degradation can dampen inflammatory responses and has therapeutic potential in autoimmune diseases and certain cancers.

IRAK4_Pathway IRAK4_PROTAC IRAK-4 PROTAC IRAK4 IRAK-4 IRAK4_PROTAC->IRAK4 induces degradation of NFkB_Signaling NF-κB Signaling Pathway Degradation Proteasomal Degradation IRAK4->NFkB_Signaling activates Inflammation Pro-inflammatory Cytokine Production NFkB_Signaling->Inflammation leads to

References

Synthesis of PROTACs using (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of PROTACs Using (4-(3-Bromopropoxy)phenyl)boronic acid

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker building block, this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, strategic considerations, and practical methodologies that ensure reproducible and efficient PROTAC synthesis.

The PROTAC Revolution: A Paradigm Shift in Targeted Therapeutics

Proteolysis Targeting Chimeras (PROTACs) represent a transformative therapeutic modality that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein from the cellular environment.

These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5][6] Upon simultaneous binding to the POI and an E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3 ligase).[1][4] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[7] The PROTAC is then released to continue its catalytic cycle.

cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release (Catalytic) Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

The Linker: An Active Modulator of PROTAC Efficacy

Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's biological activity.[2] Its length, composition, rigidity, and attachment points collectively dictate the geometry of the ternary complex.[1][8] This, in turn, influences the stability of the complex (a phenomenon known as cooperativity) and the efficiency of the subsequent ubiquitination.[1]

Common linker motifs include flexible alkyl chains and hydrophilic polyethylene glycol (PEG) units.[2][4][] While alkyl chains can improve cell permeability, PEG linkers often enhance aqueous solubility.[2][3] The optimization of a PROTAC for a specific POI-E3 ligase pair almost always requires the synthesis of a library of compounds with varying linkers to empirically determine the optimal structure.[4][]

This compound: A Versatile Bifunctional Building Block

This compound is a commercially available PROTAC linker building block that offers a powerful and versatile platform for modular PROTAC synthesis.[10][11] Its utility stems from its two distinct, orthogonally reactive functional groups:

  • Aryl Boronic Acid: This moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a stable carbon-carbon bond, typically with an aryl halide (Br, I, Cl) or triflate pre-installed on either the warhead or the E3 ligase ligand.

  • Terminal Alkyl Bromide: The 3-bromopropoxy tail serves as a robust electrophile for nucleophilic substitution reactions. It can be readily coupled with nucleophiles such as phenols, amines, or thiols present on the other binding moiety.

This bifunctional nature enables a convergent synthetic strategy, allowing for the independent synthesis and subsequent coupling of advanced intermediates, which is highly advantageous for building PROTAC libraries.

cluster_workflow Convergent PROTAC Synthesis Workflow Warhead Warhead-Ar-X (X = Br, I, OTf) Intermediate Warhead-Ar-Ph-O-(CH₂)₃-Br Linker-Warhead Intermediate Warhead:f0->Intermediate:f0 Suzuki Coupling Linker_Precursor (HO)₂B-Ph-O-(CH₂)₃-Br This compound Linker_Precursor:f0->Intermediate:f0 E3_Ligand E3 Ligand-NuH (NuH = OH, NH₂, SH) Final_PROTAC { Warhead-Ar-Ph-O-(CH₂)₃-Nu-E3 Ligand |  Final PROTAC} E3_Ligand:f0->Final_PROTAC:f0 Intermediate:f0->Final_PROTAC:f0 Nucleophilic Substitution

Caption: Convergent synthesis strategy using the bifunctional linker precursor.

Detailed Experimental Protocols

The following protocols provide a robust framework for the two key reactions involving this compound.

Disclaimer: These are generalized protocols. Researchers must adapt conditions based on the specific properties (e.g., solubility, steric hindrance, functional group compatibility) of their unique warhead and E3 ligase ligands. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Protocol 1: Suzuki-Miyaura Coupling to Synthesize Linker-Warhead Intermediate

This protocol details the coupling of an aryl bromide-functionalized warhead (Warhead-Br) with this compound. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its reliability and functional group tolerance.[12][13]

Rationale for Reagent Selection:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): A common and effective catalyst for Suzuki couplings. Other modern catalysts, such as those with Buchwald ligands (e.g., XPhos), can also be highly effective, sometimes at lower catalyst loadings or temperatures.[14]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent System (e.g., Dioxane/Water): A polar aprotic solvent mixed with water is standard. The water is crucial for dissolving the base and facilitating the reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide-functionalized warhead (1.0 eq).

  • Add this compound (1.2 eq). The slight excess of the boronic acid ensures complete consumption of the potentially more valuable warhead.

  • Add the base, potassium carbonate (K₂CO₃, 3.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 5:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure Warhead-Linker-Br intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Nucleophilic Substitution for Final PROTAC Assembly

This protocol describes the alkylation of an E3 ligase ligand containing a nucleophilic handle (e.g., a phenol, E3-OH) with the previously synthesized Warhead-Linker-Br intermediate.

Rationale for Reagent Selection:

  • Base (e.g., K₂CO₃, DIPEA): A mild base is required to deprotonate the nucleophile (e.g., the phenol to a phenoxide), increasing its nucleophilicity for the subsequent Sₙ2 reaction with the alkyl bromide.

  • Solvent (e.g., DMF, Acetonitrile): A polar aprotic solvent is ideal as it solvates the cation of the base but does not solvate the nucleophile, thus maximizing its reactivity.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel, add the E3 ligase ligand containing a nucleophilic handle (1.0 eq) and the Warhead-Linker-Br intermediate (1.1 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature depends on the reactivity of the specific nucleophile. Monitor the reaction progress by LC-MS.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash extensively with water to remove the DMF and inorganic salts. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final PROTAC using flash chromatography or preparative High-Performance Liquid Chromatography (HPLC).

  • Final Characterization: Thoroughly characterize the final PROTAC by ¹H NMR, HRMS, and assess its purity by analytical HPLC (typically >95% is required for biological assays).

Data Summary and Expected Outcomes

The following table provides a template for summarizing the key quantitative data from the synthetic protocols. Actual yields will vary significantly based on the specific substrates used.

ParameterProtocol 1: Suzuki CouplingProtocol 2: Nucleophilic Substitution
Limiting Reagent Warhead-BrE3 Ligand-NuH
Key Reagents (eq) Boronic Acid (1.2), K₂CO₃ (3.0), Pd(PPh₃)₄ (0.05)Warhead-Linker-Br (1.1), K₂CO₃ (2.5)
Solvent Dioxane/H₂O (4:1)DMF
Temperature 80-100 °C25-60 °C
Typical Time 4-16 h6-24 h
Expected Yield 50-85%40-75%
Purification Method Flash ChromatographyFlash Chromatography or Prep-HPLC

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling 1. Inactive catalyst (oxygen exposure).2. Poorly soluble base.3. Decomposition of boronic acid.1. Ensure rigorous degassing of solvents and use of inert atmosphere.2. Switch to a more soluble base like Cs₂CO₃.3. Add the boronic acid in portions or use a slight excess.
Homocoupling of Boronic Acid Reaction conditions are too harsh, or oxygen is present.Lower the reaction temperature. Ensure the system is strictly anaerobic.
No reaction in Alkylation 1. Nucleophile is not reactive enough.2. Base is not strong enough.1. Increase the reaction temperature.2. Switch to a stronger base like Cs₂CO₃ or NaH (use with caution).
Low Purity of Final PROTAC Side reactions or difficult separation from starting materials.Optimize chromatography conditions (gradient, solvent system). Consider using preparative reverse-phase HPLC for final purification.

Conclusion

This compound is a highly effective and strategic building block for the modular synthesis of PROTACs. Its orthogonal reactive handles enable the use of robust and well-established synthetic transformations—the Suzuki-Miyaura coupling and nucleophilic alkylation. This approach facilitates the systematic modification of linker length and composition, a critical process in the optimization of PROTAC efficacy, selectivity, and pharmacokinetic properties. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently construct novel PROTAC molecules for targeted protein degradation.

References

Application Notes and Protocols for Surface Functionalization with (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linker for Advanced Surface Engineering

In the realms of drug development, biosensing, and advanced materials, the precise control of surface chemistry is paramount. The ability to immobilize biomolecules, polymers, or nanoparticles onto a substrate with high specificity and stability dictates the performance of countless technologies. (4-(3-Bromopropoxy)phenyl)boronic acid emerges as a powerful bifunctional linker, uniquely equipped to bridge inorganic or polymeric surfaces with a vast array of molecular entities.

This molecule's utility is rooted in its two distinct reactive moieties:

  • The Phenylboronic Acid Group: This functional group exhibits a remarkable affinity for cis-diols, moieties abundant in biomolecules such as glycoproteins, carbohydrates, and ribonucleic acids.[1][2] This interaction forms a reversible covalent boronate ester bond, providing a stable yet potentially triggerable linkage.[3][4][5] This targeted binding is crucial for applications requiring the specific capture of biological targets.[6][7][8]

  • The Bromopropoxy Group: The terminal alkyl bromide serves as a versatile handle for a wide range of nucleophilic substitution reactions. This allows for the subsequent attachment of molecules bearing thiol, amine, or other nucleophilic functional groups, effectively creating a modular "click-on" surface.[9][10]

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound to create functionalized surfaces for a variety of research and development applications.

Core Principles of Surface Functionalization

The functionalization process typically proceeds in two conceptual stages: the initial formation of a self-assembled monolayer (SAM) of the boronic acid linker on a suitable substrate, followed by the subsequent reaction of the bromo-terminus to immobilize the molecule of interest.

Mechanism of Boronic Acid-Surface Interaction

The phenylboronic acid headgroup can interact with hydroxyl-rich surfaces, such as silica (SiO₂), glass, or metal oxides (e.g., aluminum oxide), through the formation of boronate esters with surface silanol (Si-OH) or metal-hydroxyl groups.[11][12] This interaction drives the self-assembly of the linker molecules into an organized monolayer.[13][14]

The Role of the Bromopropoxy Tail

Once the SAM is formed, the surface presents a field of outward-facing bromopropoxy groups. This bromo-terminated surface is relatively stable and can be reacted with a secondary molecule containing a nucleophilic group. This two-step approach provides significant flexibility in tailoring the final surface properties.[9][10]

Experimental Protocols

PART 1: Formation of a this compound Self-Assembled Monolayer (SAM)

This protocol details the steps for creating a SAM on a hydroxylated surface, such as a silicon wafer with a native oxide layer or a glass slide.

Materials and Reagents:

  • Substrates (e.g., silicon wafers, glass slides)

  • This compound (or its pinacol ester derivative)[15][16][17][18]

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Sonicator

  • Clean glass or polypropylene containers[19]

Protocol:

  • Substrate Cleaning and Hydroxylation:

    • Place the substrates in a suitable rack and immerse them in Piranha solution for 15-30 minutes. Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work in a fume hood.

    • Carefully remove the substrates and rinse them copiously with DI water.

    • Sonicate the substrates in DI water for 10 minutes.

    • Dry the substrates under a stream of high-purity nitrogen gas. The resulting surface should be highly hydrophilic.

  • Preparation of the Coating Solution:

    • Prepare a 1-5 mM solution of this compound in an anhydrous solvent. The choice of solvent can influence the quality of the SAM. Toluene is a common choice for forming well-ordered monolayers.

    • Ensure the solution is prepared in a clean, dry container under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination, which can interfere with the self-assembly process.

  • SAM Formation:

    • Immerse the clean, dry substrates into the coating solution.[20]

    • Seal the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 12-24 hours at room temperature. Longer incubation times can lead to more ordered and densely packed monolayers.

  • Post-Assembly Rinsing and Drying:

    • Remove the substrates from the coating solution.

    • Rinse the functionalized substrates thoroughly with the anhydrous solvent used for the coating solution to remove any physisorbed molecules.

    • Perform a final rinse with a different solvent, such as ethanol or isopropanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment, preferably under an inert atmosphere, until further use.[19]

Workflow for SAM Formation

SAM_Formation cluster_prep Substrate Preparation cluster_coating Coating cluster_post Post-Processing Substrate Silicon/Glass Substrate Piranha Piranha Clean (H₂SO₄/H₂O₂) Substrate->Piranha Rinse_Dry1 DI Water Rinse & N₂ Dry Piranha->Rinse_Dry1 Immersion Immerse Substrate (12-24h) Rinse_Dry1->Immersion Solution Prepare 1-5 mM Boronic Acid Solution Solution->Immersion Rinse_Dry2 Solvent Rinse & N₂ Dry Immersion->Rinse_Dry2 Functionalized_Surface Bromo-Terminated Surface Rinse_Dry2->Functionalized_Surface

References

Application Notes & Protocols: (4-(3-Bromopropoxy)phenyl)boronic acid as a Versatile Bifunctional Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of modern organic synthesis and drug discovery, efficiency and modularity are paramount. Building blocks that offer multiple, orthogonal reactive sites are invaluable tools for the rapid construction of complex molecular architectures. (4-(3-Bromopropoxy)phenyl)boronic acid (CAS No: 957034-33-2) has emerged as a premier reagent in this class, distinguished by its unique bifunctional nature.[1][2] It strategically combines a phenylboronic acid moiety, primed for palladium-catalyzed cross-coupling reactions, with an alkyl bromide handle, an excellent electrophile for subsequent nucleophilic substitution.

This dual reactivity allows for a powerful, two-stage synthetic approach. First, the boronic acid enables the formation of a stable carbon-carbon bond, typically through the robust and highly versatile Suzuki-Miyaura coupling, to construct a core biaryl or heteroaryl scaffold.[3][4] Second, the terminal bromide on the propoxy linker serves as a reactive site for introducing a wide array of functional groups, payloads, or secondary binding motifs. This sequential functionalization is particularly crucial in the field of medicinal chemistry, where the molecule has gained prominence as a linker for constructing Proteolysis Targeting Chimeras (PROTACs).[5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[7][8] The inherent modularity of this compound makes it an ideal component for systematically varying linker length and composition in PROTAC development.[5]

This guide provides an in-depth exploration of this building block, detailing its properties, core applications, and field-tested protocols for its use in both Suzuki-Miyaura cross-coupling and subsequent nucleophilic substitution reactions.

Physicochemical Properties and Handling

Proper handling and storage are critical to maintaining the integrity and reactivity of boronic acids. This compound is susceptible to dehydration (forming boroxines) and protodeboronation under certain conditions.

PropertyValueSource
CAS Number 957034-33-2[2][5]
Molecular Formula C₉H₁₂BBrO₃[2][5]
Molecular Weight 258.91 g/mol [2][5]
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Keep dry.[1][2]

Handling Recommendations:

  • Inert Atmosphere: Weigh and handle the reagent under an inert atmosphere whenever possible to minimize exposure to air and moisture.

  • Avoid High Temperatures: Prolonged heating can promote decomposition or boroxine formation.

  • Solvent Purity: Use anhydrous solvents, especially for the Suzuki-Miyaura coupling step, to ensure optimal catalyst performance and prevent premature hydrolysis of the boronic acid.

Core Application I: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, celebrated for its mild conditions and exceptional functional group tolerance.[4][9] The boronic acid moiety of our title compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides (I, Br, Cl) and triflates.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established palladium-based catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, regenerating the active Pd(0) catalyst and forming the new C-C bond.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 r2b R²-B(OR)₃⁻ (from R²-B(OH)₂ + Base) r2b->transmetalation Activated Boronate reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition Aryl Halide Sequential_Reaction start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling [Pd(0), Base] start->suzuki intermediate Biaryl Product with Bromopropoxy Tail suzuki->intermediate sn2 Nucleophilic Substitution (Sₙ2) [Nucleophile, Base] intermediate->sn2 final_product Final Functionalized Molecule sn2->final_product PROTAC_Synthesis boronic_acid This compound suzuki_step Suzuki Coupling boronic_acid->suzuki_step e3_ligand E3 Ligase Ligand (Halogenated) e3_ligand->suzuki_step intermediate Intermediate suzuki_step->intermediate sn2_step Sₙ2 Reaction intermediate->sn2_step poi_ligand Protein of Interest Ligand (Nucleophilic) poi_ligand->sn2_step protac Final PROTAC Molecule sn2_step->protac

References

Application Notes and Protocols: Bioconjugation Strategies with (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of (4-(3-Bromopropoxy)phenyl)boronic acid in Bioconjugation

In the evolving landscape of chemical biology and drug development, the ability to selectively modify biomolecules is paramount. Bioconjugation, the process of linking molecules to proteins, peptides, nucleic acids, or other biological entities, has emerged as a critical tool for creating novel therapeutics, diagnostic agents, and research probes.[1][2] Among the diverse chemical functionalities employed for these modifications, boronic acids have garnered significant attention due to their unique reactivity and biocompatibility.[3][4]

This compound is a bifunctional linker that offers a powerful combination of reactive moieties for sequential or orthogonal conjugation strategies. Its structure features a phenylboronic acid group and a bromopropoxy tail. The boronic acid can form reversible covalent bonds with 1,2- or 1,3-diols, which are common motifs in saccharides and glycoproteins.[5][6] This interaction is often pH-sensitive, allowing for the design of stimuli-responsive systems.[7] The bromopropoxy group, on the other hand, serves as an alkylating agent, capable of reacting with nucleophilic residues on biomolecules, such as cysteine thiols or lysine amines, to form stable covalent bonds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the dual reactivity of this compound in various bioconjugation workflows. We will delve into the fundamental chemical principles, provide detailed, field-proven protocols, and explore the potential applications of the resulting bioconjugates.

Core Chemical Principles and Strategic Considerations

The utility of this compound lies in its two distinct reactive handles, which can be addressed in a controlled manner.

  • The Phenylboronic Acid Moiety: Boronic acids act as Lewis acids, capable of forming reversible covalent complexes with molecules containing vicinal diols, such as sugars, amino acids, and hydroxamic acids.[8] This interaction is central to its application in targeting glycosylated proteins or for creating systems that respond to changes in pH or the presence of specific saccharides.[7][9] The formation of these boronate esters is a dynamic process, and the stability of the complex is influenced by factors such as pH, the pKa of the boronic acid, and the structure of the diol.[10][11]

  • The Bromopropoxy Moiety: The terminal bromine atom on the propoxy chain is a good leaving group, making this part of the molecule susceptible to nucleophilic substitution. This allows for the formation of stable, irreversible covalent bonds with nucleophilic side chains of amino acids like cysteine (via thioether linkage) or lysine (via secondary amine linkage). The reactivity of this group can be modulated by reaction conditions such as pH and temperature.

The strategic choice of which reactive group to utilize first depends on the desired final construct and the nature of the biomolecule being modified.

dot

Caption: Dual reactivity of the linker enables two primary conjugation strategies.

PART 1: Diol-First Conjugation Protocol - Targeting Glycans

This strategy is ideal for targeting glycosylated proteins or for applications where a pH-responsive linkage is desired. The boronic acid first forms a boronate ester with a diol on the target biomolecule. The exposed bromopropoxy group is then available for subsequent reaction with a second molecule.

Protocol 1.1: Conjugation to a Model Glycoprotein (e.g., Horseradish Peroxidase, HRP)

Objective: To conjugate this compound to the carbohydrate moieties of HRP.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Dialysis or size-exclusion chromatography materials for purification

  • DMSO (anhydrous)

Procedure:

  • Preparation of Reagents:

    • Dissolve HRP in Conjugation Buffer to a final concentration of 5-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • To the HRP solution, add the this compound stock solution to achieve a 20-50 molar excess relative to the protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The slightly alkaline pH facilitates the formation of the tetrahedral boronate species, which is more reactive towards diols.[12]

  • Purification:

    • Remove the excess, unreacted boronic acid linker by dialysis against the Conjugation Buffer (pH 8.5) or by using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the same buffer.

  • Characterization (Optional but Recommended):

    • Confirm the successful conjugation by techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) or by using a subsequent reaction with a fluorescently tagged nucleophile that reacts with the bromo group, followed by SDS-PAGE analysis.

Protocol 1.2: Subsequent Conjugation of a Second Molecule

Objective: To attach a payload (e.g., a peptide with a free cysteine) to the HRP-boronic acid conjugate.

Materials:

  • Purified HRP-(propoxy-phenyl)boronic acid conjugate from Protocol 1.1

  • Cysteine-containing peptide

  • Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5

  • DMSO (anhydrous)

Procedure:

  • Preparation of Reagents:

    • Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mM.

    • Adjust the concentration of the HRP-boronic acid conjugate to 1-2 mg/mL in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the peptide solution to the activated HRP conjugate at a 10-20 molar excess.

    • Incubate the reaction at 37°C for 4-6 hours or at 4°C overnight with gentle mixing. The reaction of the bromo group with the thiol of cysteine is most efficient at a slightly basic pH.

  • Purification and Characterization:

    • Purify the final HRP-peptide conjugate using size-exclusion chromatography to remove the excess peptide.

    • Characterize the final product by SDS-PAGE to observe the increase in molecular weight and by functional assays for both the HRP and the peptide if applicable.

PART 2: Nucleophile-First Conjugation Protocol - Targeting Cysteine or Lysine

This approach is suitable when the primary goal is to attach the boronic acid functionality to a protein for subsequent applications like cell surface targeting via sialic acid recognition or for creating stimuli-responsive hydrogels.[9][13] The bromopropoxy group is first reacted with a nucleophilic amino acid residue.

Protocol 2.1: Conjugation to a Protein with a Free Cysteine (e.g., Bovine Serum Albumin, BSA, with a reduced cysteine)

Objective: To attach this compound to a cysteine residue on a protein.

Materials:

  • Bovine Serum Albumin (BSA)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

  • This compound

  • Reaction Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2-7.5

  • DMSO (anhydrous)

  • Purification materials (dialysis or size-exclusion chromatography)

Procedure:

  • Protein Preparation (if needed):

    • If the target cysteine is in a disulfide bond, it must first be reduced. Dissolve BSA in the Reaction Buffer and add a 10-fold molar excess of TCEP. Incubate for 1 hour at room temperature. Remove TCEP by desalting.

  • Preparation of Reagents:

    • Dissolve the reduced (or naturally free-cysteine containing) protein in the Reaction Buffer to a concentration of 5-10 mg/mL.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the boronic acid stock solution to the protein solution to achieve a 10-30 molar excess.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove unreacted linker by dialysis against the Reaction Buffer or by size-exclusion chromatography.

  • Characterization:

    • Confirm conjugation using Ellman's reagent to quantify the remaining free thiols. A decrease in free thiols indicates successful conjugation.

    • MALDI-TOF mass spectrometry can be used to confirm the mass addition.

dot

Caption: Workflow for nucleophile-first conjugation strategy.

Quantitative Data Summary

ParameterDiol-First ConjugationNucleophile-First Conjugation
Target Moiety 1,2- or 1,3-diols (e.g., glycans)Nucleophiles (e.g., Cys, Lys)
pH for First Step 8.0 - 9.07.0 - 8.0
Nature of First Linkage Reversible boronate esterStable thioether/amine
Typical Molar Excess of Linker 20-50 fold10-30 fold
Typical Reaction Time (First Step) 2-4 hours2-12 hours
Key Advantage pH-responsive linkage, glycan targetingStable attachment of boronic acid moiety

Troubleshooting and Expert Insights

  • Low Conjugation Efficiency:

    • Diol-First: Increase the pH of the reaction buffer to favor boronate ester formation. Ensure the target biomolecule is properly glycosylated.

    • Nucleophile-First: For cysteine conjugation, ensure the thiol is reduced and accessible. For lysine, a higher pH (8.0-8.5) may improve reactivity, but be mindful of potential side reactions. Increase the molar excess of the linker or the reaction time.

  • Protein Precipitation:

    • The linker has some hydrophobicity. If precipitation occurs, reduce the concentration of the protein or the linker. The addition of a small percentage of a co-solvent like DMSO (up to 10%) might help, but its compatibility with the protein should be verified.

  • Hydrolysis of Boronate Ester:

    • Boronate esters are susceptible to hydrolysis at acidic pH.[12] For applications requiring stable linkage, the nucleophile-first strategy is recommended. If using the diol-first approach, maintain a neutral to slightly basic pH for subsequent steps and storage.

  • Orthogonality: The two reactive ends of this compound offer good, but not perfect, orthogonality. At higher pH values, the bromo group can show some reactivity towards lysines. Careful control of pH and reaction times is crucial for achieving the desired selectivity.

Applications in Drug Development and Research

The bioconjugates formed using this compound have a wide range of potential applications:

  • Targeted Drug Delivery: The boronic acid moiety can be used to target cells with high levels of sialic acid on their surface, a common feature of cancer cells.[9] A cytotoxic drug can be attached via the bromopropoxy end.

  • PROTACs: This linker can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[14][15]

  • Stimuli-Responsive Systems: The pH-dependent nature of the boronate ester linkage can be exploited to design drug delivery systems that release their payload in the acidic tumor microenvironment.[7][16]

  • Enzyme Inhibition: Boronic acids are known inhibitors of certain enzymes, such as serine proteases.[17][18] Conjugating them to a targeting moiety can enhance their specificity.

  • Biosensors: The interaction of the boronic acid with saccharides can be used to develop fluorescent or colorimetric sensors for glucose and other sugars.[6][8]

Conclusion

This compound is a versatile and powerful tool for bioconjugation, offering two distinct reactive handles that can be strategically employed to create a variety of functional bioconjugates. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can unlock its full potential in the development of novel therapeutics, diagnostics, and research tools. The protocols and insights provided in this application note serve as a starting point for the successful implementation of this valuable chemical entity in your research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (4-(3-Bromopropoxy)phenyl)boronic acid. As a crucial building block in the development of PROTACs and other advanced pharmaceutical intermediates, optimizing its synthesis for high yield and purity is paramount.[1] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its preparation.

Introduction: Navigating the Synthesis of a Key Bifunctional Linker

This compound is a bifunctional molecule featuring a boronic acid for Suzuki-Miyaura cross-coupling reactions and a bromopropoxy group for subsequent nucleophilic substitution. The inherent reactivity of these two functional groups presents unique challenges in its synthesis. Low yields can often be attributed to side reactions involving either the boronic acid moiety or the alkyl bromide chain. This guide will explore the common synthetic routes and provide actionable solutions to overcome these hurdles.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis of this compound.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields are a frequent challenge and can stem from several factors depending on the synthetic route employed. The two most common methods for preparing this compound are:

  • Alkylation of 4-Hydroxyphenylboronic acid: This involves the reaction of 4-hydroxyphenylboronic acid with 1,3-dibromopropane.

  • Borylation of 1-Bromo-4-(3-bromopropoxy)benzene: This can be achieved through a lithium-halogen exchange followed by quenching with a borate ester or via a palladium-catalyzed Miyaura borylation.

Here’s a breakdown of potential issues and solutions for each route:

For the Alkylation Route:

  • Problem: Competing Dialkylation and Polymerization. The phenoxide intermediate can react with the product, leading to diaryl ethers or polymeric byproducts.

    • Solution: Use a significant excess of 1,3-dibromopropane (3-5 equivalents) to favor the mono-alkylation product. Running the reaction at a lower concentration may also reduce the likelihood of intermolecular side reactions.

  • Problem: Base-Induced Decomposition. Strong bases can promote the degradation of the boronic acid.

    • Solution: Employ a milder base such as potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction should be carefully monitored and not heated for extended periods.

For the Borylation Routes (Lithiation-Borylation & Miyaura Borylation):

  • Problem: Protodeboronation. This is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-(3-bromopropoxy)benzene. This is often catalyzed by residual acid or moisture.[2]

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried, and solvents are rigorously dried before use. Perform the reaction under an inert atmosphere (argon or nitrogen).

      • Temperature Control: For the lithiation-borylation route, maintain a very low temperature (typically -78 °C) during the lithium-halogen exchange and the addition of the borate ester to minimize protonolysis from the solvent or other reagents.[1]

      • Choice of Base (Miyaura): In Miyaura borylation, use a weak base like potassium acetate (KOAc) to avoid promoting protodeboronation.[3][4]

  • Problem: Side Reactions Involving the Bromopropoxy Chain.

    • Lithiation-Borylation: While n-butyllithium is generally selective for bromine-lithium exchange on the aryl ring at low temperatures, there is a risk of it reacting with the alkyl bromide if the temperature is not strictly controlled.[5][6][7]

    • Miyaura Borylation: The conditions are generally mild and compatible with the alkyl bromide.

  • Problem: Homocoupling. This side reaction leads to the formation of biphenyl derivatives.

    • Solution:

      • Lithiation-Borylation: Ensure complete lithium-halogen exchange before the addition of the borate ester.

      • Miyaura Borylation: Use a well-defined palladium catalyst and ligand system. Degassing the reaction mixture to remove oxygen is crucial to prevent catalyst deactivation and side reactions.

Question 2: I'm observing significant amounts of impurities in my final product. What are they and how can I purify my compound effectively?

Common impurities include the starting materials, protodeboronated byproduct, homocoupled species, and boronic acid trimers (boroxines). Purification of boronic acids can be challenging due to their tendency to adhere to silica gel.[8][9]

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying arylboronic acids.[8][9] Experiment with different solvent systems. A common approach is to dissolve the crude product in a hot solvent in which it is soluble and then add a co-solvent in which it is insoluble to induce crystallization upon cooling. Suitable solvent systems could include water, ethanol/water, or ethyl acetate/hexanes.[9][10]

    • Acid/Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the boronic acid, which can then be collected by filtration.[11]

    • Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can often be easily separated from impurities. The boronic acid can then be regenerated by treatment with acid.[9]

    • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. Running the column with a small amount of a polar modifier like methanol in the eluent can sometimes improve the separation.[8]

Purification Method Advantages Disadvantages Best For
RecrystallizationScalable, can provide high purityRequires a crystalline product, solvent screening can be time-consumingCrystalline solids with thermally stable properties
Acid/Base ExtractionGood for removing non-acidic impuritiesMay not remove other acidic impuritiesCrude mixtures with significant non-polar impurities
Diethanolamine AdductCan be highly selectiveRequires an additional reaction and regeneration stepWhen other methods fail or for difficult separations
Column ChromatographyGood for separating complex mixturesBoronic acids can streak or decompose on silica gelOily products or when recrystallization is ineffective

Question 3: How can I confirm the purity and identity of my synthesized this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The characteristic signals for the aromatic protons, the methylene groups of the propoxy chain, and the B(OH)₂ protons (which are often broad and may exchange with D₂O) should be present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity for crystalline solids.

Frequently Asked Questions (FAQs)

Q: What is the best synthetic route to start with for a first-time synthesis?

A: For researchers with experience in organometallic chemistry, the lithiation-borylation of 1-bromo-4-(3-bromopropoxy)benzene offers a direct and often high-yielding route. However, it requires strict control of anhydrous and low-temperature conditions. The Miyaura borylation is generally more tolerant of functional groups and reaction conditions, making it a robust alternative.[3] The alkylation of 4-hydroxyphenylboronic acid is a classical approach but can be prone to side reactions if not carefully optimized.

Q: What are the key safety precautions for this synthesis?

A:

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe techniques.

  • 1,3-Dibromopropane: This is a lachrymator and should be handled in a well-ventilated fume hood.

  • Solvents: Anhydrous solvents like THF and diethyl ether are flammable.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q: Can I use a boronate ester instead of the boronic acid directly in subsequent reactions?

A: Yes, boronate esters, such as the pinacol ester, are often more stable and easier to purify by chromatography than the corresponding boronic acids.[3] They are readily used in Suzuki-Miyaura coupling reactions.[3] You can synthesize the boronate ester directly, for instance, by using isopropoxy pinacol borane instead of trialkyl borates in the borylation step, or by esterification of the final boronic acid.

Experimental Protocols

Here are detailed, step-by-step methodologies for the two main synthetic routes.

Protocol 1: Synthesis via Lithiation-Borylation of 1-Bromo-4-(3-bromopropoxy)benzene

This protocol is adapted from established procedures for the synthesis of arylboronic acids via lithium-halogen exchange.[1]

Diagram of the Lithiation-Borylation Workflow:

Lithiation_Borylation cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_borylation Borylation cluster_workup Workup and Purification Start Flame-dried flask under Argon Add_Substrate Add 1-bromo-4-(3-bromopropoxy)benzene and anhydrous THF Start->Add_Substrate Cool Cool to -78 °C Add_Substrate->Cool Add_nBuLi Add n-BuLi dropwise at -78 °C Cool->Add_nBuLi Stir_Lithiation Stir for 1-2 hours at -78 °C Add_nBuLi->Stir_Lithiation Add_Borate Add triisopropyl borate at -78 °C Stir_Lithiation->Add_Borate Warm_Stir Warm to room temperature and stir overnight Add_Borate->Warm_Stir Quench Quench with aq. NH4Cl Warm_Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Recrystallization Extract->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via lithiation-borylation.

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-4-(3-bromopropoxy)benzene (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Borylation: To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Protocol 2: Synthesis via Miyaura Borylation of 1-Bromo-4-(3-bromopropoxy)benzene

This protocol is based on general procedures for the Miyaura borylation.[3][4]

Diagram of the Miyaura Borylation Workflow:

Miyaura_Borylation cluster_setup Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup and Purification Start Flask under Argon Add_Reagents Add 1-bromo-4-(3-bromopropoxy)benzene, B2pin2, KOAc, and solvent Start->Add_Reagents Degas Degas the mixture Add_Reagents->Degas Add_Catalyst Add Pd catalyst and ligand Degas->Add_Catalyst Heat Heat to 80-100 °C and stir Add_Catalyst->Heat Filter Cool and filter through Celite Heat->Filter Extract Aqueous workup and extraction Filter->Extract Hydrolyze Hydrolyze boronate ester (if needed) Extract->Hydrolyze Purify Purify by Recrystallization Hydrolyze->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound via Miyaura borylation.

Procedure:

  • Reaction Setup: In a flask, combine 1-bromo-4-(3-bromopropoxy)benzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 1.5 eq) in a suitable solvent such as 1,4-dioxane or DMSO.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as PdCl₂(dppf) (1-3 mol%), to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Hydrolysis and Purification: The resulting boronate ester can often be used directly. If the boronic acid is desired, the ester can be hydrolyzed by stirring with an aqueous acid (e.g., HCl). The crude boronic acid is then purified by recrystallization.

References

Technical Support Center: Purification of (4-(3-Bromopropoxy)phenyl)boronic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of (4-(3-Bromopropoxy)phenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile PROTAC linker and synthetic building block.[1] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter during the recrystallization process. Our goal is to equip you with the knowledge to troubleshoot effectively and achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route.[2] A common synthesis involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] Based on this and the inherent chemistry of boronic acids, you can anticipate the following impurities:

  • Protodeboronation Product: This is the arene resulting from the replacement of the boronic acid group with a hydrogen atom (i.e., 1-(3-bromopropoxy)benzene). This is a very common impurity in boronic acid synthesis and purification.[3][4]

  • Boroxine: Phenylboronic acids can undergo dehydration, especially when heated, to form a cyclic trimeric anhydride called a boroxine.[2] This is a significant impurity to be aware of during thermal processes like recrystallization.

  • Starting Materials: Incomplete reaction can leave residual starting materials in your crude product.

  • Homocoupling Byproducts: Dimerization of the Grignard reagent can lead to the formation of biphenyl species.

  • Inorganic Salts: Salts like magnesium halides are byproducts of the Grignard reaction and are typically removed during the initial aqueous work-up, but trace amounts may persist.

Understanding these potential impurities is the first step in designing an effective purification strategy.

Q2: Why is my recrystallized product still showing impurities by NMR/HPLC?

A2: This is a common issue that can stem from several factors even after a seemingly successful recrystallization:

  • Inappropriate Solvent Choice: The chosen solvent system may have similar solubility characteristics for both your product and certain impurities, leading to their co-crystallization. For instance, if the protodeboronation byproduct is present, a solvent system that is too non-polar may cause it to crystallize along with your desired compound.

  • Incomplete Removal of Mother Liquor: The liquid remaining after crystallization is rich in impurities. If not thoroughly removed during filtration (e.g., by efficient vacuum filtration and washing), these impurities will contaminate your final product upon drying.

  • Formation of Boroxine: If you heat the solution for too long or at too high a temperature during the dissolution step, you might be inadvertently converting a portion of your pure boronic acid into its boroxine form.[2]

  • Product Instability: Some boronic acids can be unstable and degrade on silica gel or even during prolonged heating in certain solvents, leading to the appearance of new impurity peaks.[3]

Troubleshooting Steps:

  • Re-evaluate your solvent system. Try a different solvent or a combination of solvents to maximize the solubility difference between the product and impurities.

  • Improve your washing technique. Wash the filtered crystals with a small amount of cold recrystallization solvent to displace the impure mother liquor.

  • Minimize heat. Dissolve the compound at the lowest temperature necessary and avoid prolonged heating.

  • Consider an alternative method. If co-crystallization is a persistent issue, an acid-base extraction or derivatization might be necessary to remove the problematic impurity.[5][6][7]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and what should I do?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution is supersaturated to a very high degree, or when the melting point of the solute is lower than the temperature of the solution.

Causality & Solutions:

  • Cause: The solubility of your compound is too high in the chosen solvent, even at room temperature, or the solution was cooled too rapidly.

  • Solution 1 (Re-dissolve and Slow Cool): Heat the mixture to re-dissolve the oil. Then, allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

  • Solution 2 (Add More Solvent): The concentration of your compound might be too high. Add a small amount of additional solvent to the hot solution to decrease the saturation level, then proceed with slow cooling.

  • Solution 3 (Change Solvent System): The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. You may need to screen other solvents or use a binary solvent system.[6] For instance, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until you reach the cloud point. Then, cool slowly.

Q4: My solution is clear and at room temperature, but no crystals have formed. How can I induce crystallization?

A4: This indicates that you have a stable supersaturated solution. The energy barrier for nucleation (the initial formation of a crystal) has not been overcome. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.[6]

  • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.

  • Flash Freezing: Cool the solution in an ice bath or even briefly in a freezer. The rapid decrease in temperature will dramatically lower the solubility and can often force crystallization.[6] Once some solid has formed, allow it to warm to the intended crystallization temperature (e.g., room temperature or 0-4 °C) to allow for slower, more selective crystal growth.

  • Concentration: If the solution is not sufficiently saturated, you can evaporate some of the solvent to increase the concentration and then attempt to induce crystallization again.

Experimental Protocol & Data

Workflow for Recrystallization of this compound

The following is a generalized workflow. The optimal solvent system and volumes should be determined on a small scale first.

Recrystallization_Workflow cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis Start Start with Crude Product Solvent_Screen Small-Scale Solvent Screening Start->Solvent_Screen Dissolve 1. Dissolve crude solid in minimum hot solvent Solvent_Screen->Dissolve Select optimal solvent(s) Hot_Filter 2. (Optional) Hot gravity filter to remove insoluble impurities Dissolve->Hot_Filter Cool 3. Allow solution to cool slowly to induce crystallization Hot_Filter->Cool Isolate 4. Isolate crystals by vacuum filtration Cool->Isolate Wash 5. Wash crystals with small amount of cold solvent Isolate->Wash Dry 6. Dry crystals under vacuum Wash->Dry Purity_Check Assess Purity (NMR, HPLC, MP) Dry->Purity_Check End Pure Crystalline Product Purity_Check->End

Caption: General workflow for the recrystallization process.

Solvent System Selection

The key to successful recrystallization is choosing an appropriate solvent. Given the structure of this compound (a polar boronic acid head and a moderately non-polar tail), a mixed solvent system is often required.

Solvent System (Good/Poor)Rationale & Expected OutcomeTroubleshooting Notes
Acetone / Hexane Acetone is a polar aprotic solvent that should dissolve the boronic acid well. Hexane is a non-polar anti-solvent. This combination provides a wide polarity range to fine-tune solubility.Be cautious of the low boiling point of hexane. Add hexane slowly to the hot acetone solution until turbidity persists.
Ethanol / Water Both are polar protic solvents. The compound is likely soluble in hot ethanol. Adding water will decrease solubility and promote crystallization.Boronic acids can have some solubility in hot water, so finding the right ratio is key.[8]
Ethyl Acetate (EtOAc) / Heptane A common system for moderately polar compounds. EtOAc provides good solubility, while heptane acts as the anti-solvent.[6]This is a good starting point for screening. Ensure the EtOAc is dry to minimize potential hydrolysis.
Toluene A single-solvent system. The compound may have low solubility in cold toluene but sufficient solubility in hot toluene.Can be effective for removing more polar impurities. Ensure slow cooling as toluene can lead to rapid precipitation.

Troubleshooting Common Recrystallization Issues

This flowchart provides a logical path to diagnose and solve problems during your experiment.

Caption: A troubleshooting guide for recrystallization.

Alternative Purification Strategies

If recrystallization proves ineffective, consider these alternative methods:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their boronate salts with a base (e.g., NaOH, K2CO3).[5] This allows for the separation from neutral organic impurities. The aqueous layer containing the boronate salt can then be isolated, acidified (e.g., with HCl) to regenerate the boronic acid, and extracted with an organic solvent.[5][7] This is a powerful technique for removing non-acidic impurities.

  • Derivatization with Diethanolamine: Boronic acids can form stable, crystalline adducts with diethanolamine.[3][8] These adducts can often be easily recrystallized. The pure boronic acid can then be liberated from the adduct by treatment with an acid.[3][4]

  • Chromatography: While often challenging for boronic acids due to their tendency to stick to or decompose on standard silica gel, chromatography can sometimes be successful.[3][9] Using deactivated silica, neutral alumina, or reversed-phase (C18) chromatography may yield better results.[6][8]

Purity Assessment

Always verify the purity of your final product using appropriate analytical methods:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

  • Melting Point (MP): A sharp melting point close to the literature value is a good indicator of high purity.

By systematically applying the principles and troubleshooting steps outlined in this guide, you can overcome the common challenges associated with the purification of this compound and obtain the high-quality material required for your research.

References

Technical Support Center: Suzuki Coupling with (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing (4-(3-Bromopropoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is structured to provide in-depth troubleshooting advice and answers to frequently asked questions, moving from general challenges in Suzuki coupling to the specific side reactions introduced by the unique functionalities of this particular boronic acid. Our goal is to equip you with the scientific rationale and practical protocols to anticipate, diagnose, and resolve issues encountered during your experiments.

Troubleshooting Guide: From Low Yields to Complex Byproducts

This section addresses specific problems you might encounter, offering explanations grounded in reaction mechanisms and providing actionable protocols to mitigate these issues.

Question 1: My Suzuki coupling reaction with this compound is giving a low yield of the desired product. What are the primary factors to investigate?

Low yields in Suzuki coupling are a common issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

Core Directive: Foundational Reaction Parameters

Before addressing side reactions specific to the substrate, ensure the fundamental parameters of your Suzuki coupling are optimized.

  • Catalyst Inactivity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ. Incomplete reduction can lead to sluggish reaction rates.[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote the homocoupling of boronic acids.[2]

  • Reagent Quality: Boronic acids can degrade over time, particularly through protodeboronation. Ensure the purity and stability of your this compound and the aryl halide.

Logical Workflow for Diagnosing Low Yields

Below is a diagram illustrating a systematic approach to troubleshooting low-yield Suzuki reactions.

low_yield_troubleshooting start Low Yield Observed check_catalyst 1. Verify Catalyst Activity - Use fresh precatalyst - Consider a Pd(0) source - Ensure proper ligand ratio start->check_catalyst check_inertness 2. Ensure Inert Atmosphere - Degas solvents thoroughly - Use Schlenk line or glovebox check_catalyst->check_inertness check_reagents 3. Assess Reagent Quality - Check boronic acid purity - Verify aryl halide integrity check_inertness->check_reagents analyze_byproducts 4. Analyze Crude Reaction Mixture - LC-MS, GC-MS, NMR - Identify major byproducts check_reagents->analyze_byproducts troubleshoot_specific Address Specific Side Reactions (See Q2-Q5) analyze_byproducts->troubleshoot_specific competing_pathways start This compound + Ar-X suzuki_path Suzuki Coupling (Desired Pathway) start->suzuki_path Pd(0), Base cyclization_path Intramolecular Cyclization (Side Reaction) start->cyclization_path Base (strong) product Desired Cross-Coupled Product suzuki_path->product byproduct Cyclic Ether Byproduct cyclization_path->byproduct

References

Technical Support Center: Overcoming Debromination of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a critical challenge encountered during coupling reactions with (4-(3-Bromopropoxy)phenyl)boronic acid: premature debromination. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent this unwanted side reaction, ensuring the success of your synthetic endeavors.

Understanding the Challenge: The Dual Reactivity of this compound

This compound is a bifunctional reagent prized for its utility in introducing a phenyl ring with a reactive alkyl bromide handle, often for subsequent derivatization. However, this dual reactivity is also the source of its primary challenge. Under certain conditions, particularly those employed in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the aryl-bromine bond can be cleaved, leading to the formation of (4-propoxyphenyl)boronic acid. This debromination not only consumes the starting material but also complicates purification and reduces the yield of the desired product.

FAQ 1: What is debromination in this context, and why does it happen?

Debromination is an undesired side reaction where the bromine atom on the propoxy chain of this compound is replaced by a hydrogen atom. This can occur through several mechanisms, often facilitated by the palladium catalyst and the reaction conditions intended for the primary coupling reaction.[1][2] The palladium(0) active catalyst can undergo oxidative addition into the C-Br bond of the side chain, followed by a reductive elimination pathway that results in the cleaved bromo group.

Troubleshooting Guide: Diagnosing and Solving Debromination

Encountering unexpected debromination can be frustrating. This section provides a systematic approach to identifying the root cause and implementing effective solutions.

Initial Checks and Diagnosis

Before making significant changes to your protocol, it's essential to rule out common sources of experimental error.

  • Reagent Quality: Ensure the purity of your this compound. Impurities can sometimes catalyze side reactions.

  • Inert Atmosphere: The rigorous exclusion of oxygen is critical.[3] Oxygen can lead to the degradation of the Pd(0) catalyst and phosphine ligands, potentially promoting side reactions.[3][4] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[3][5]

  • Solvent and Base Purity: Use anhydrous and degassed solvents.[3] Water can sometimes be a proton source for side reactions.[5] Ensure your base is of high purity and has been stored correctly.

Key Reaction Parameters and Their Impact on Debromination

The choice of catalyst, base, solvent, and temperature plays a pivotal role in controlling the selectivity of the reaction.

ParameterPotential Issue Leading to DebrominationRecommended SolutionRationale
Palladium Catalyst Highly active catalysts designed for C-Cl activation may be too reactive and promote C-Br cleavage on the side chain.Use a less reactive Pd(0) source or a precatalyst that generates Pd(0) slowly. Consider catalysts with bulky phosphine ligands.Bulky ligands can sterically hinder the approach of the alkyl bromide to the palladium center, favoring the desired aryl-boron coupling.
Base Strong bases can promote decomposition of the boronic acid or facilitate side reactions.[6]Use milder bases such as K₃PO₄, KF, or Cs₂CO₃.[7]Milder bases are less likely to induce degradation pathways and can still be effective in the transmetalation step of the Suzuki-Miyaura cycle.
Solvent High-boiling point solvents, when used at elevated temperatures, can provide enough thermal energy to overcome the activation barrier for debromination.Screen a range of solvents and consider performing the reaction at a lower temperature if possible.Optimizing the temperature can often find a window where the desired coupling proceeds efficiently while the debromination side reaction is minimized.
Reaction Time Prolonged reaction times, especially at high temperatures, increase the likelihood of side reactions.Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Minimizing the exposure of the product and remaining starting material to the reaction conditions can prevent further degradation.
Advanced Troubleshooting: When Standard Fixes Aren't Enough

If debromination persists after optimizing the above parameters, consider these advanced strategies:

  • Protecting the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[3] Boronate esters are generally more robust and can be less prone to side reactions. The pinacol ester of this compound is commercially available.[8]

  • Alternative Coupling Strategies: If the Suzuki-Miyaura coupling proves problematic, consider alternative cross-coupling reactions that might be less prone to debromination under the required conditions.

Experimental Protocols

Here, we provide a starting point protocol designed to minimize debromination, followed by a procedure for converting the boronic acid to its pinacol ester for enhanced stability.

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol uses a milder base and carefully controlled conditions to favor the desired coupling.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[5] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Preparation of this compound, pinacol ester

This protocol provides a method for converting the boronic acid to its more stable pinacol ester.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and pinacol (1.1 mmol) in a suitable solvent such as toluene or THF (10 mL).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.

Visualizing the Process

To better understand the competing reaction pathways and the troubleshooting logic, the following diagrams are provided.

Diagram 1: Competing Reaction Pathways

reagent This compound desired_product Desired Coupled Product reagent->desired_product Suzuki-Miyaura Coupling debrominated_product Debrominated Byproduct reagent->debrominated_product Debromination

Caption: Competing pathways for this compound.

Diagram 2: Troubleshooting Workflow

start Debromination Observed check_basics Check Reagent Purity & Inert Atmosphere start->check_basics optimize_conditions Optimize Reaction Conditions check_basics->optimize_conditions change_base Use Milder Base (e.g., K₃PO₄) optimize_conditions->change_base lower_temp Lower Reaction Temperature optimize_conditions->lower_temp change_catalyst Screen Different Catalysts/Ligands optimize_conditions->change_catalyst advanced_strategies Advanced Strategies change_base->advanced_strategies If still problematic success Debromination Minimized change_base->success If successful lower_temp->advanced_strategies If still problematic lower_temp->success If successful change_catalyst->advanced_strategies If still problematic change_catalyst->success If successful use_ester Convert to Pinacol Ester advanced_strategies->use_ester use_ester->success

Caption: A systematic workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q2: Can the choice of aryl halide coupling partner influence debromination? A: Yes. The reactivity of the aryl halide (I > Br > OTf >> Cl) can affect the overall reaction kinetics.[3] If the oxidative addition to your primary aryl halide is slow, the catalyst may have more opportunity to react with the more labile C(sp³)-Br bond of the propoxy side chain. Using a more reactive aryl halide (e.g., an iodide instead of a bromide) might accelerate the desired coupling and outcompete the debromination side reaction.

Q3: Is protodeboronation also a concern with this reagent? A: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction for many boronic acids.[9] While the primary focus of this guide is on debromination of the side chain, the general strategies for minimizing side reactions, such as using milder bases, anhydrous conditions, and protecting the boronic acid as an ester, are also effective at mitigating protodeboronation.[3][5]

Q4: Are there any specific analytical techniques to monitor for debromination during the reaction? A: Liquid chromatography-mass spectrometry (LC-MS) is an excellent technique for monitoring the reaction. It allows you to track the consumption of your starting material and the formation of both the desired product and the debrominated byproduct. This can provide valuable real-time information to help you decide when to quench the reaction for optimal yield.

References

Stability issues of (4-(3-Bromopropoxy)phenyl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for (4-(3-Bromopropoxy)phenyl)boronic acid. This resource is designed to provide researchers, medicinal chemists, and process development scientists with in-depth guidance on the stability of this versatile reagent in solution. Here, you will find comprehensive troubleshooting guides and frequently asked questions to ensure the robustness and reproducibility of your experimental outcomes. Our goal is to empower you with the knowledge to anticipate and mitigate potential stability issues, leading to more efficient and successful synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the solution-phase stability of this compound, providing concise and actionable answers based on established chemical principles and experimental observations.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like most arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Protodeboronation: This is a significant concern, especially under basic conditions often employed in cross-coupling reactions. The carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding 1-(3-bromopropoxy)benzene. This process consumes the boronic acid, leading to reduced reaction yields.

  • Oxidation: The carbon-boron bond can be oxidized to a carbon-oxygen bond, resulting in the formation of 4-(3-bromopropoxy)phenol. This degradation is often promoted by the presence of oxygen and can be accelerated by certain metal catalysts.

Q2: How does the (3-Bromopropoxy) substituent affect the stability of the boronic acid?

A2: The para-alkoxy group is electron-donating, which can influence the rate of protodeboronation. Generally, electron-donating groups can increase the electron density on the aromatic ring, potentially making the ipso-carbon less susceptible to protonation, a key step in some protodeboronation mechanisms. However, the overall effect is highly dependent on the specific reaction conditions, particularly the pH. The bromopropyl chain is unlikely to have a significant electronic effect on the boronic acid moiety but may influence solubility and could potentially participate in intramolecular reactions under certain conditions, although this is less common.

Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?

A3:

  • Solid State: As a solid, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1] This minimizes exposure to atmospheric moisture and oxygen, which can lead to degradation over time.

  • In Solution: Solutions of this compound are generally not recommended for long-term storage due to the aforementioned degradation pathways. If a solution must be prepared in advance, it should be made fresh in a degassed solvent and kept under an inert atmosphere. For short-term storage, refrigeration (2-8°C) is advisable.

Q4: Can I pre-mix this compound with a base for a Suzuki-Miyaura reaction and let it stand?

A4: It is strongly discouraged to let a solution of this compound stand after the addition of a base. Basic conditions significantly accelerate the rate of protodeboronation.[2][3] For optimal results, the boronic acid should be added to the reaction mixture as close to the start of the reaction as possible, ideally after the addition of the base to the reaction vessel containing the other components.

Q5: How can I assess the purity of my this compound before use?

A5: The purity of this compound can be assessed using several analytical techniques:

  • NMR Spectroscopy: 1H and 11B NMR are powerful tools. 1H NMR can be used to check for the presence of the protodeboronated impurity, 1-(3-bromopropoxy)benzene. 11B NMR can provide information about the hybridization state of the boron atom and help identify boroxine formation (a cyclic trimer anhydride).[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the boronic acid from its potential impurities.[7][8] This is particularly useful for quantitative analysis.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of the parent compound and any degradation products.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during reactions involving this compound, with a focus on stability-related issues.

Problem 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction

Potential Cause Diagnostic Check Recommended Solution
Degradation of Boronic Acid Prior to Reaction Analyze the starting material by 1H NMR or HPLC for the presence of 1-(3-bromopropoxy)benzene.Store the boronic acid under inert gas at 2-8°C. Use fresh, high-purity material.
Protodeboronation During the Reaction Analyze the crude reaction mixture by LC-MS or GC-MS to identify 1-(3-bromopropoxy)benzene as a major byproduct.Add the boronic acid to the reaction mixture last, after the base. Use a milder base (e.g., K₃PO₄ instead of Na₂CO₃) or lower the reaction temperature. Consider using a two-phase solvent system (e.g., toluene/water) which can sometimes mitigate protodeboronation.
Oxidative Degradation Check for the presence of 4-(3-bromopropoxy)phenol in the crude reaction mixture.Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Poor Solubility Observe the reaction mixture for undissolved solids.Choose a solvent system in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF, often with a co-solvent like water or ethanol.

Problem 2: Inconsistent Reaction Results

Potential Cause Diagnostic Check Recommended Solution
Variable Quality of Boronic Acid Assess the purity of different batches of the boronic acid by NMR or HPLC.Standardize the source and purity of the boronic acid. If necessary, purify the material before use.
Formation of Boroxine In the solid state, boronic acids can form cyclic trimers called boroxines through the loss of water. This can affect the stoichiometry of the reaction. 11B NMR can detect boroxine formation.While often reversible in the presence of water, using a freshly opened bottle of boronic acid is recommended. Alternatively, the boronic acid can be converted to a more stable boronate ester (e.g., pinacol ester).
Incomplete Degassing Inconsistent results can arise from varying levels of oxygen in the reaction.Implement a consistent and thorough degassing procedure for all reactions (e.g., three freeze-pump-thaw cycles or sparging with inert gas for an extended period).

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound and for performing a robust Suzuki-Miyaura coupling reaction.

Protocol 1: Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound under various conditions relevant to synthetic applications.

Materials:

  • This compound

  • Solvents (e.g., Dioxane, THF, Toluene, Water)

  • Base (e.g., 1 M aqueous K₃PO₄)

  • Internal standard for NMR/HPLC (e.g., 1,3,5-trimethoxybenzene)

  • HPLC system with a C18 column and UV detector

  • NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the desired solvent. Add a known amount of the internal standard.

  • Stress Conditions:

    • Aqueous Basic Conditions: To an aliquot of the stock solution, add a specific volume of the aqueous base solution.

    • Thermal Stress: Incubate an aliquot of the solution at an elevated temperature (e.g., 60°C, 80°C).

    • Aerobic Conditions: Prepare a solution in a non-degassed solvent and leave it exposed to air.

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

  • Sample Quenching and Preparation: Quench the reaction by neutralizing the base (if present) with a dilute acid. Dilute the sample to a suitable concentration for analysis.

  • Analysis:

    • HPLC: Inject the prepared sample onto the HPLC system. Monitor the disappearance of the parent boronic acid peak and the appearance of degradation product peaks. Quantify the percentage of remaining boronic acid relative to the internal standard.

    • NMR: Acquire 1H and 11B NMR spectra of the samples. Monitor the characteristic signals of the boronic acid and its degradation products.

Data Presentation:

The results of the stability study can be summarized in a table:

ConditionTime (h)% Remaining this compoundMajor Degradation Product(s)
Dioxane, RT, N₂0100-
24>98-
Dioxane/H₂O (1:1) + K₃PO₄, 80°C, N₂0100-
4651-(3-bromopropoxy)benzene
Toluene, 80°C, Air0100-
8854-(3-bromopropoxy)phenol
Protocol 2: Robust Suzuki-Miyaura Coupling using this compound

Objective: To provide a reliable protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, minimizing degradation.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide, base, and palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Boronic Acid Addition: Add the this compound as a solid to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Section 4: Mechanistic Insights and Visualization

A deeper understanding of the degradation pathways can aid in the rational design of experiments.

Degradation Pathways

G cluster_main This compound cluster_proto Protodeboronation cluster_oxi Oxidation main This compound (Ar-B(OH)₂) proto_prod 1-(3-bromopropoxy)benzene (Ar-H) main->proto_prod H⁺ source (e.g., H₂O) Base catalysis oxi_prod 4-(3-bromopropoxy)phenol (Ar-OH) main->oxi_prod [O] (e.g., O₂, peroxides)

Suzuki-Miyaura Catalytic Cycle and Competing Degradation

// Nodes for the catalytic cycle Pd0 [label="Pd(0)Lₙ", fillcolor="#FBBC05", fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII [label="Ar-Pd(II)-X Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; TM [label="Transmetalation", shape=plaintext, fontcolor="#5F6368"]; PdII_Ar [label="Ar-Pd(II)-Ar' Lₙ", fillcolor="#F1F3F4", fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-Ar'", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for boronic acid activation and degradation BA [label="(4-(3-Bromopropoxy)phenyl)\nboronic acid\n(Ar'-B(OH)₂)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="Boronate\n[Ar'-B(OH)₃]⁻", fillcolor="#E8F0FE", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=plaintext, fontcolor="#5F6368"]; Protodeboronation [label="Protodeboronation", shape=box, style="rounded,dashed", fillcolor="#FCE8E6", fontcolor="#EA4335"];

// Edges for the catalytic cycle Pd0 -> OA [style=invis]; OA -> PdII [label="Ar-X"]; PdII -> TM [style=invis]; TM -> PdII_Ar; PdII_Ar -> RE [style=invis]; RE -> Pd0; PdII_Ar -> Product [dir=back];

// Edges for boronic acid activation and degradation BA -> Boronate [label=" + OH⁻", color="#4285F4"]; Boronate -> BA [label=" - OH⁻", color="#4285F4"]; Boronate -> TM [label="Ar'- group transfer", color="#4285F4", style=dashed]; Boronate -> Protodeboronation [label=" H₂O", color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; Pd0; BA;} {rank=same; PdII; Boronate;} {rank=same; PdII_Ar; Protodeboronation;} {rank=same; Product;} } dot Caption: Suzuki-Miyaura cycle with competing protodeboronation of the boronate intermediate.

References

Technical Support Center: Strategies for Boronic Acid Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of boron-based compounds. As a Senior Application Scientist, I understand that removing residual boronic acids, their esters, and related byproducts is a critical and often challenging step in synthetic chemistry, particularly after widely-used reactions like the Suzuki-Miyaura coupling. This guide is structured to provide direct answers to common issues, offering not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs) at a Glance
  • My primary goal is a quick cleanup. What's the fastest method?

    • For many common scenarios, a targeted Liquid-Liquid Extraction (LLE) at an appropriate pH or the use of a scavenger resin is the most efficient approach.

  • My compound is sensitive to pH changes. What are my options?

    • Chromatography on deactivated silica or neutral alumina, or the use of solid-phase scavengers, avoids harsh aqueous conditions.

  • How do I deal with boronic acid homocoupling byproducts?

    • These impurities are often non-polar and can typically be separated from more polar products using standard silica gel chromatography .

  • What if my boronic acid impurity and product have very similar polarity?

    • This is where techniques like derivatization (e.g., forming a diethanolamine adduct) or using highly selective scavenger resins become invaluable.

Section 1: Liquid-Liquid Extraction (LLE) Strategies

Liquid-liquid extraction is often the first line of defense for purification. Its success hinges on exploiting the unique chemical properties of boronic acids.

Q1: How can I use pH to my advantage during an aqueous workup to remove a simple arylboronic acid impurity?

Answer: The key is to leverage the Lewis acidity of the boronic acid. Under basic conditions (pH > 10), boronic acids [R-B(OH)₂] are deprotonated to form the corresponding anionic boronate species [R-B(OH)₃]⁻. This dramatically increases their water solubility, allowing them to be selectively extracted into an aqueous basic layer, while your typically less polar, neutral organic product remains in the organic phase.[1]

Experimental Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1]

  • Separation: Agitate the funnel, allow the layers to separate, and drain the aqueous layer containing the boronate salt.

  • Repeat: Repeat the wash 1-2 more times to ensure complete removal.

  • Final Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Causality Explained: The transformation of the neutral, often organic-soluble boronic acid into a charged salt renders it highly polar and hydrophilic. This partitioning behavior is the foundation of the separation. Conversely, if your desired product is acidic, this method may not be suitable.

Q2: My product is base-sensitive. Can I still use LLE to remove boronic acid?

Answer: Yes, but you will need to use a different strategy. Instead of a strong base, you can use an extraction method involving a diol, such as sorbitol, under neutral or slightly acidic conditions. Boronic acids reversibly form stable cyclic esters with cis-diols.[2][3] A polyol like sorbitol is highly water-soluble, and upon forming an adduct with the boronic acid, it will pull the boronic acid impurity into the aqueous phase.[2]

Section 2: Chromatographic Purification

When LLE is insufficient or unsuitable, chromatography is the next logical step. However, boronic acids and their esters can behave poorly on standard silica gel.

Q3: Why is my boronic acid/ester streaking or sticking to my silica gel column?

Answer: This is a very common issue. Standard silica gel is studded with acidic silanol groups (Si-OH). The boron atom in boronic acids and their esters is Lewis acidic and can interact strongly with the Lewis basic silanol groups on the silica surface.[4] This interaction leads to peak tailing, streaking, and in severe cases, irreversible adsorption and loss of your compound.[4][5][6] Furthermore, the acidic nature of the silica can catalyze the hydrolysis of boronate esters (e.g., pinacol esters) back to the more polar and less mobile boronic acids.[4][7]

Q4: How can I prevent my boronate ester from decomposing on the column and improve its chromatographic behavior?

Answer: The solution is to deactivate the silica gel to minimize the problematic Lewis acid-base interactions.

  • Strategy 1: Boric Acid Impregnation: Pre-treating the silica gel with boric acid is a highly effective method.[6][8] The added boric acid preferentially interacts with the active sites on the silica, effectively masking them from your compound and suppressing over-adsorption.[6]

  • Strategy 2: Base Deactivation: Adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1% v/v), to your eluent can neutralize the acidic silanol groups.[9] This is particularly useful if your product is stable to basic conditions.

  • Strategy 3: Use an Alternative Stationary Phase: For many boronate esters, particularly less polar ones, neutral alumina can be an excellent alternative to silica gel, as it lacks the strong acidic sites that cause degradation.[5]

Experimental Protocol: Boric Acid Impregnation of Silica Gel

  • Preparation: Prepare a 1% (w/v) solution of boric acid in a polar solvent like methanol or acetone.

  • Slurry: Add the silica gel to the boric acid solution to form a slurry.

  • Evaporation: Remove the solvent using a rotary evaporator until the silica is a dry, free-flowing powder.

  • Activation (Optional): For best results, activate the boric acid-impregnated silica by heating it in an oven at ~120 °C for several hours before use.

  • Packing: Pack and run your column as you normally would.

Section 3: Scavenger Resins & Solid-Phase Extraction (SPE)

Scavenger resins are functionalized solid supports, often silica-based or polymeric, designed to covalently bind and remove specific impurities from a solution.[10] They offer a simple and highly selective method of purification that avoids aqueous workups and chromatography, requiring only filtration to separate the resin-bound impurity.

Q5: When should I choose a scavenger resin over LLE or chromatography?

Answer: Scavenger resins are ideal in several scenarios:

  • When both the product and the boronic acid impurity have similar solubilities and polarities, making extraction and chromatography difficult.

  • For rapid, parallel purification of compound libraries in drug discovery.

  • When you need to remove the impurity without introducing any aqueous or acidic/basic reagents into your reaction mixture.

  • When dealing with newly identified mutagenic concerns associated with some boronic acids, requiring their levels to be minimized effectively.[11]

Q6: Which scavenger resin is best for removing boronic acids?

Answer: Resins functionalized with diol or amino-alcohol groups are particularly effective. They operate on the same principle as sorbitol extraction: forming a stable cyclic ester with the boronic acid.

Scavenger TypeFunctional GroupBinding Mechanism & Comments
DEAM (Diethanolamine) Silica- or Polymer-bound DiethanolamineHighly effective for sequestering boronic acids by forming a stable boronate ester adduct. Also scavenges some metals.[11][12][13]
Diol Silica-bound Propane-1,2-diolFunctions similarly to DEAM, forming a cyclic boronate ester. A good alternative for boronic acid scavenging.[14]
Guanidine Silica-bound DiisopropylguanidineA very strong basic resin that acts as a powerful scavenger for acidic compounds, including boronic and phenolic acids.[14]

Workflow for Purification via Scavenger Resin

The diagram below illustrates the straightforward process of using a scavenger resin for impurity removal.

Scavenger_Workflow cluster_main Scavenger Resin Purification Workflow A Crude Reaction Mixture (Product + Boronic Acid Impurity) B Add Scavenger Resin (e.g., SiliaBond DEAM) A->B 1. Introduction C Stir or Shake (Allow time for binding) B->C 2. Incubation D Filter the Mixture C->D 3. Separation E Resin with Bound Impurity (Solid Phase) D->E Trapped F Purified Product in Solution (Filtrate) D->F Collected

Caption: Workflow for boronic acid removal using a scavenger resin.

Section 4: Derivatization & Crystallization

Q7: My boronic acid is an oil and other methods have failed. What else can I try?

Answer: Derivatization is a powerful technique for purifying difficult compounds. By reacting the crude mixture with diethanolamine, the boronic acid selectively forms a stable, often crystalline, adduct.[2] This adduct can frequently be precipitated from a suitable solvent (like ether) or purified by crystallization, leaving the desired product and other impurities in the mother liquor.[2] The pure boronic acid can then be regenerated by simple acidic hydrolysis of the adduct.[15][16]

Another classic method is purification via salt formation. Treating the crude mixture with a base will form the boronate salt, which may be crystalline and can be separated by filtration from impurities left in the solvent.[5][17] The pure boronic acid is then recovered by acidifying the salt.[5][17]

Decision Tree for Purification Method Selection

This diagram provides a logical path to selecting an appropriate purification strategy.

Purification_Decision_Tree start Start: Crude Reaction Mixture q_polar Is ΔPolarity between Product & Impurity Large? start->q_polar q_ph_stable Is Product Stable to pH > 10? q_polar->q_ph_stable Yes scavenger Use Scavenger Resin (e.g., DEAM, Diol) q_polar->scavenger No lle Perform Basic LLE (e.g., NaOH wash) q_ph_stable->lle Yes chrom Use Column Chromatography q_ph_stable->chrom No q_silica Is Compound Stable on Silica? chrom->q_silica q_silica->chrom Yes deact_silica Use Deactivated Silica (Boric Acid or NEt3) q_silica->deact_silica No alumina Use Neutral Alumina deact_silica->alumina Alternative deriv Consider Derivatization (e.g., Diethanolamine Adduct) scavenger->deriv If fails

Caption: Decision tree for selecting a boronic acid purification method.

References

Troubleshooting low reactivity of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (4-(3-Bromopropoxy)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists to diagnose and resolve issues related to the reactivity of this bifunctional linker. As a molecule possessing both a nucleophilic boronic acid and an electrophilic alkyl bromide, it presents unique challenges and opportunities in multi-step synthesis. This document provides in-depth, experience-driven solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured as a series of questions that address common failure points in experimental work. We begin with the most fundamental issue—reagent quality—before delving into specific reaction troubleshooting.

Section 1: Reagent Integrity and Quality Control

A common source of failed reactions is the quality of the starting material. Boronic acids are susceptible to degradation, and verifying integrity should always be the first step in any troubleshooting workflow.

Q1: My reaction is failing, and I suspect the quality of my this compound. How can I assess its purity and identify potential degradation products?

A1: Excellent first step. Low reactivity is frequently traced back to the degradation of the boronic acid, which primarily occurs via two pathways:

  • Protodeboronation: The replacement of the C–B bond with a C–H bond. This is an undesired side reaction that consumes your starting material and is often promoted by moisture and harsh basic or acidic conditions.[1]

  • Boroxine Formation: The dehydration and trimerization of three boronic acid molecules to form a stable, six-membered ring anhydride. While boroxines can be active in some coupling reactions, their formation complicates stoichiometry and can alter reactivity.

You can rapidly assess the quality of your material using ¹H NMR spectroscopy.

Protocol 1: Quality Control Analysis by ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of your this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred as the acidic B(OH)₂ protons are typically visible.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum to the expected chemical shifts and look for key impurities.

Table 1: Diagnostic ¹H NMR Signals for Quality Assessment (in DMSO-d₆)

Signal DescriptionExpected Chemical Shift (ppm)Implication
B(OH)₂~8.0 (broad singlet, 2H)Presence indicates the free boronic acid.
Aromatic Protons (ortho to Boron)~7.7-7.8 (d, 2H)Confirms the presence of the desired boronic acid.
Aromatic Protons (meta to Boron)~6.9-7.0 (d, 2H)Confirms the presence of the desired boronic acid.
Protodeboronation Product~7.3-7.4 (t, 1H) & ~7.0-7.1 (d, 2H)Appearance of a new multiplet pattern indicates loss of the B(OH)₂ group.
BoroxineComplex, often broader aromatic signals.The sharp B(OH)₂ signal at ~8.0 ppm will diminish or disappear.

Causality: If you observe significant protodeboronation, your material has likely been exposed to excess moisture or acidic/basic contaminants during storage or handling. The presence of boroxine suggests storage in a non-anhydrous environment. For critical applications, using a freshly opened bottle or purifying the material via recrystallization is recommended before proceeding.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The primary application for the boronic acid moiety is the Suzuki-Miyaura cross-coupling.[2] The unique structure of this reagent requires careful optimization.

Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a very low yield or failing completely. What is a systematic way to troubleshoot this?

A2: A systematic approach is crucial to pinpoint the issue. Low yields in Suzuki couplings are typically due to one of five key areas: reagent quality, catalyst system, base selection, solvent, or reaction conditions.[3] The following workflow provides a logical diagnostic sequence.

G cluster_start Initial Troubleshooting Workflow start Low/No Yield reagent Step 1: Verify Reagent Quality (See FAQ 1) start->reagent atmosphere Step 2: Ensure Inert Atmosphere (Degas Solvents, Purge Flask) reagent->atmosphere If Reagent is Pure catalyst Step 3: Evaluate Catalyst & Ligand (Use fresh, air-stable precatalyst) atmosphere->catalyst If Setup is Anoxic base Step 4: Scrutinize Base Choice (Is it appropriate? Anhydrous?) catalyst->base If Catalyst is Active conditions Step 5: Optimize Conditions (Temperature, Concentration) base->conditions If Base is Correct success Reaction Optimized conditions->success

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

Expert Insight: Do not underestimate Step 2. Oxygen can rapidly deactivate the active Pd(0) catalyst, leading to reaction failure.[4] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 15-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

Q3: I'm observing a significant amount of the protodeboronated side product, 1-(3-bromopropoxy)benzene. How can I suppress this side reaction?

A3: Protodeboronation is a classic failure mode for many boronic acids, especially under the basic, often aqueous, conditions of a Suzuki coupling.[1] The key is to facilitate the desired transmetalation step of the catalytic cycle while minimizing the undesired protonolysis of the C-B bond.

Here are field-proven strategies:

  • Protect the Boronic Acid: The most robust solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester[6] or a MIDA boronate.[7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ under the reaction conditions.[8]

  • Optimize the Base: The choice of base is critical. Strong, highly nucleophilic bases in aqueous media can accelerate protodeboronation.[9] Consider switching to milder or non-nucleophilic bases.

Table 2: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseStrengthCommon SolventsComments & Rationale
K₃PO₄StrongDioxane/H₂O, Toluene/H₂OOften an excellent choice. Its strength facilitates boronate formation, but it is less harsh than hydroxides.[10]
Cs₂CO₃StrongDioxane, Toluene, THFHighly effective, especially for hindered substrates. Its high solubility in organic solvents can be advantageous.
K₂CO₃ModerateDioxane/H₂O, EthanolA standard, cost-effective choice, but can be less effective for challenging couplings.
KFWeakTHF (Anhydrous)A mild, non-nucleophilic base ideal for substrates sensitive to harsh basic conditions. Requires anhydrous conditions to be effective.[11]
  • Use Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to a strictly anhydrous solvent and base system can dramatically reduce this side reaction.[4] A combination of a polar aprotic solvent like dioxane or THF with a base like K₃PO₄ (finely powdered and dried) is a good starting point.

Q4: Could the 3-bromopropoxy tail be interfering with the palladium catalyst or causing other side reactions?

A4: This is an insightful question. While alkyl halides are generally compatible with Suzuki conditions, intramolecular interactions or side reactions are possible, particularly at elevated temperatures.

  • Potential for Intramolecular Reaction: Under strongly basic conditions, there is a possibility of E2 elimination from the propyl chain to form an allyl ether, though this typically requires higher temperatures and a very strong base.

  • Catalyst Inhibition: The ether oxygen or the bromide could potentially coordinate to the palladium center, but this is less likely to be a primary cause of failure compared to issues like protodeboronation or catalyst deactivation.

Diagnostic Experiment: To determine if the side chain is the culprit, run a control reaction using a simpler analog, such as (4-methoxyphenyl)boronic acid , under your exact reaction conditions. If this control reaction proceeds smoothly to give the desired biaryl product, it strongly suggests that the bromopropoxy group is causing an issue. If the control reaction also fails, the problem lies with your general procedure (catalyst, base, solvent, etc.).

G cluster_workflow Diagnostic Workflow for Side-Chain Interference start Failed reaction with This compound control_rxn Run control reaction with (4-methoxyphenyl)boronic acid start->control_rxn outcome Control Reaction Outcome? control_rxn->outcome success Problem is specific to the bromopropoxy side-chain. (Consider protection/lower temp) outcome->success Success failure Problem is with the general reaction conditions. (Re-evaluate catalyst, base, solvent) outcome->failure Failure

Caption: A decision-making workflow to diagnose potential side-chain interference.

Section 3: Key Experimental Protocols

Protocol 2: Robust General Procedure for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br).

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inerting the Flask: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add a modern, air-stable precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%). These catalysts are designed for high activity and stability.[4]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (under argon) and quenching it with water/ethyl acetate.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Protection as a Pinacol Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.[10]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 g, 1.0 equiv) and pinacol (1.05 equiv) in 20 mL of toluene.

  • Dehydration: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude 2-(4-(3-bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can often be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by column chromatography.

References

Preventing homocoupling of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(3-Bromopropoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent, with a specific focus on preventing homocoupling in Suzuki-Miyaura cross-coupling reactions.

Section 1: Troubleshooting Guide - Homocoupling of this compound

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Question 1: I am observing a significant amount of a biaryl byproduct, corresponding to the dimer of this compound, in my Suzuki-Miyaura reaction. What is causing this homocoupling?

Answer:

The formation of a homocoupled biaryl product from your boronic acid is a common side reaction in Suzuki-Miyaura couplings.[1] This undesired reaction consumes your boronic acid, reduces the yield of your target product, and can complicate purification.[2] There are two primary mechanistic pathways responsible for this side reaction:

  • Oxygen-Mediated Homocoupling: This is the most prevalent cause. If dissolved oxygen is present in your reaction mixture, it can oxidize the active Palladium(0) catalyst to a Palladium(II) species.[2][3] This Pd(II) species can then participate in a catalytic cycle that exclusively couples two molecules of the boronic acid.[4][5][6][7] The generally accepted mechanism involves the formation of a palladium peroxo complex, which reacts with the boronic acid.[4][6][7]

  • Pd(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[2][8] This is particularly problematic at the beginning of the reaction before the main catalytic cycle with your aryl halide is fully established.

The diagram below illustrates the oxygen-mediated homocoupling pathway.

G Pd0 Pd(0)Ln Peroxo (η²-O₂)Pd(0)Ln Pd0->Peroxo Oxidation O2 O₂ (Trace Oxygen) O2->Peroxo Adduct Adduct Formation Peroxo->Adduct ArBOH2_1 ArB(OH)₂ ArBOH2_1->Adduct ArPdOH trans-ArPd(OH)L₂ Adduct->ArPdOH Reacts with another ArB(OH)₂ Transmetalation Transmetalation ArPdOH->Transmetalation ArBOH2_2 ArB(OH)₂ ArBOH2_2->Transmetalation ArPdAr trans-ArPd(Ar)L₂ Transmetalation->ArPdAr ReductiveElim Reductive Elimination ArPdAr->ReductiveElim ReductiveElim->Pd0 Regenerates Catalyst ArAr Ar-Ar (Homocoupled Product) ReductiveElim->ArAr

Caption: Oxygen-Mediated Homocoupling Pathway.

Question 2: How can I effectively minimize or eliminate the formation of the homocoupled byproduct?

Answer:

Minimizing homocoupling requires a multi-faceted approach that addresses the root causes. Here are several strategies, ranging from simple procedural changes to more robust optimizations:

Strategy 1: Rigorous Exclusion of Oxygen

Since oxygen is a primary culprit, its removal is critical.[3]

  • Inert Gas Sparging: Before adding your catalyst, bubble an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes. A subsurface sparge, where the gas is introduced below the solvent surface, is most effective.[2][9]

  • Freeze-Pump-Thaw Cycles: For maximum oxygen removal, especially in sensitive reactions, perform three to five freeze-pump-thaw cycles on your solvent.[2][8] This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.

  • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas throughout the entire process. Use standard Schlenk line or glovebox techniques.[10]

Strategy 2: Judicious Choice of Catalyst and Ligands

Your choice of palladium source and ligands can significantly influence the prevalence of side reactions.

  • Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ instead of a Pd(II) salt.[8] This bypasses the initial Pd(II)-mediated homocoupling pathway.

  • Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium center and influencing the rates of the catalytic cycle steps. Bulky, electron-rich phosphine ligands, such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) or other Buchwald-type ligands, can accelerate the desired reductive elimination step to form your cross-coupled product, thereby outcompeting the homocoupling pathway.[11][12][13]

Strategy 3: Optimization of Reaction Parameters

Fine-tuning your reaction conditions can create an environment that favors the desired cross-coupling.

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong or poorly soluble base can lead to side reactions. Consider screening weaker inorganic bases like K₂CO₃ or phosphate bases like K₃PO₄, which are often effective and can minimize homocoupling.[12]

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions.[14] It's advisable to start at a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish.[15][16][17] In some cases, very high temperatures can lead to decreased yields.[14]

  • Addition of a Mild Reducing Agent: The introduction of a mild reducing agent, such as potassium formate (KCO₂H), can help to reduce any Pd(II) species that may form in situ back to the active Pd(0) state, thereby suppressing homocoupling.[8][9][18] This should be added before the catalyst.

The following table summarizes the impact of these key parameters on homocoupling:

ParameterTo Minimize HomocouplingRationale
Atmosphere Rigorously Anaerobic (Ar or N₂)Prevents oxidation of Pd(0) to the pro-homocoupling Pd(II) state.[4][6][7]
Pd Precatalyst Use Pd(0) source (e.g., Pd₂(dba)₃)Avoids direct reaction of Pd(II) with boronic acid at the start of the reaction.[8]
Ligand Bulky, electron-rich (e.g., SPhos)Promotes the desired reductive elimination and sterically disfavors side reactions.[11][19]
Base Weaker inorganic base (e.g., K₃PO₄)Sufficient for transmetalation without promoting significant side reactions.[12]
Temperature Moderate (e.g., 80 °C)Balances reaction rate with catalyst stability and minimizes byproduct formation.[14][17]
Additives Mild reducing agent (e.g., KCO₂H)Reduces stray Pd(II) to the active Pd(0) catalyst.[9][18]

Section 2: Experimental Protocols

Here we provide a standard protocol and a modified protocol specifically designed to suppress the homocoupling of this compound.

Protocol 1: Standard Suzuki-Miyaura Coupling

This protocol represents a common starting point for Suzuki-Miyaura reactions.

  • Reagent Preparation: In a round-bottom flask equipped with a stir bar, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base such as Na₂CO₃ (2.0 equiv).[20]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add the solvent system (e.g., a mixture of Toluene/Ethanol/Water).

  • Reaction: Heat the mixture to reflux and stir vigorously, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Modified Protocol to Minimize Homocoupling

This protocol incorporates the best practices discussed in the troubleshooting section.

  • Glassware and Reagent Preparation: Thoroughly oven-dry all glassware and allow it to cool under a stream of inert gas.[10] To a Schlenk flask under a positive pressure of Argon, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv, finely ground).

  • Solvent Degassing: In a separate flask, degas your chosen aprotic solvent (e.g., dioxane or toluene, potentially with a small amount of degassed water) by sparging with Argon for 30 minutes.[2]

  • Catalyst and Ligand Addition: Add the Pd(0) precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reagents via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

The logical workflow for minimizing homocoupling is depicted below.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome Degas 1. Rigorously Degas Solvents & Reagents Inert 2. Maintain Inert Atmosphere (Ar/N₂) Reagents 3. Use High Purity Reagents Catalyst 4. Choose Pd(0) Precatalyst + Bulky Ligand (e.g., SPhos) Reagents->Catalyst Proceed to Reaction Setup Base 5. Select Appropriate Base (e.g., K₃PO₄) Temp 6. Optimize Temperature (Start at 80°C) Success Minimized Homocoupling, High Yield of Desired Product Temp->Success Leads to

Caption: Workflow for Preventing Homocoupling.

Section 3: Frequently Asked Questions (FAQs)

Q1: Besides homocoupling, what other side reactions should I be aware of with this compound?

A: Another common side reaction is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This is often promoted by excess water or acidic/basic conditions and can be exacerbated at high temperatures. Using anhydrous solvents and carefully controlling the amount of base and water can help mitigate this issue. Bulky phosphine ligands have also been shown, in some contexts, to promote palladium-catalyzed protodeboronation, highlighting the need for careful optimization.[19]

Q2: Is the bromopropoxy group on my boronic acid stable under Suzuki coupling conditions?

A: The alkyl bromide in the bromopropoxy chain is generally stable under standard Suzuki-Miyaura conditions. The reaction is highly selective for the activation of the aryl-boron bond by the palladium catalyst. However, with very reactive catalyst systems or under forcing conditions (very high temperatures for prolonged times), you could potentially see side reactions involving the alkyl bromide, though this is less common than boronic acid-related side reactions.

Q3: My reaction still shows significant homocoupling even after degassing. What is the next most important parameter to investigate?

A: If rigorous degassing does not solve the issue, the next most critical parameter to investigate is your catalyst system. The presence of Pd(II) is a direct cause of homocoupling.[2][8] Switch from a Pd(II) precatalyst to a Pd(0) source like Pd₂(dba)₃. If you are already using a Pd(0) source, ensure its quality is high. Concurrently, introduce a bulky, electron-rich phosphine ligand like SPhos or XPhos, as these are known to significantly favor the cross-coupling pathway over homocoupling.[11][12]

Q4: Can I use a boronic ester instead of the boronic acid to prevent homocoupling?

A: Yes, using a boronic ester, such as a pinacol ester (Bpin), can be an effective strategy. Boronic esters are often more stable than their corresponding acids and can be less prone to side reactions like protodeboronation.[5] While they can still undergo homocoupling, their different reactivity profile in the transmetalation step can sometimes suppress this side reaction.[21] In some cases, slow release of the boronic acid from a protected form like a MIDA boronate can also be a successful strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization and Application of (4-(3-Bromopropoxy)phenyl)boronic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of (4-(3-Bromopropoxy)phenyl)boronic acid, a critical building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental choices and compares the utility of this reagent against common alternatives. We will explore its characterization, core applications, and provide validated experimental protocols to ensure reliable and reproducible outcomes in the laboratory.

Introduction: The Role of Bifunctional Molecules in Targeted Therapeutics

The paradigm of drug discovery is increasingly shifting from simple occupancy-based inhibition to targeted protein degradation. This evolution is spearheaded by technologies like Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce degradation of the protein of interest.[1][2][3]

The success of a PROTAC is critically dependent on the chemical linker that connects the target-binding warhead and the E3-binding anchor.[2][] The linker is not merely a spacer but a key determinant of the physicochemical properties and biological activity of the final molecule.[2][] this compound (herein referred to as BPBA ) has emerged as a versatile and widely used linker precursor, offering a unique combination of structural features amenable to the modular construction of these complex therapeutics.[1][6]

Part 1: Physicochemical and Structural Characterization of BPBA

BPBA is a bifunctional reagent featuring a boronic acid group on a phenyl ring and a terminal alkyl bromide. This specific arrangement provides two orthogonal points for chemical modification, making it a valuable tool for multi-step organic synthesis.

PropertyValueSource
CAS Number 957034-33-2[1]
Molecular Formula C₉H₁₂BBrO₃[1]
Molecular Weight 258.91 g/mol [1][7]
Appearance White to off-white solidN/A
Storage Inert atmosphere, 2-8°C[7]

The key structural attributes of BPBA are:

  • The Arylboronic Acid: This moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds.[8] This allows for the efficient and predictable attachment of the phenyl group to an aryl halide or triflate, typically found on a protein-targeting ligand.

  • The Phenyl Core: The phenyl ring acts as a semi-rigid spacer, providing a defined spatial separation between the two ends of the linker. Its rigidity can be crucial for orienting the two binding ligands in a conformation favorable for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[]

  • The Bromopropoxy Chain: This flexible three-carbon chain terminating in a reactive bromide serves as the handle for connecting to the second ligand, often the E3 ligase binder. The ether linkage improves polarity compared to a simple alkyl chain, which can influence solubility and cell permeability.[9] The terminal bromide is a good leaving group, readily undergoing nucleophilic substitution with amines or phenols on the other binding moiety.

Part 2: Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of BPBA in drug development is its incorporation into larger molecules via the Suzuki-Miyaura cross-coupling reaction. The selection of catalyst, base, and solvent is paramount for achieving high yield and purity, minimizing side reactions like protodeboronation or homocoupling.

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes with phosphine ligands are the standard. Palladium(0) is the active catalytic species.[8] Catalysts like Pd(PPh₃)₄ can be used directly, while Pd(OAc)₂ or PdCl₂(dppf) are pre-catalysts that are reduced to Pd(0) in situ. The choice of ligand (e.g., PPh₃, PCy₃, SPhos) is critical and depends on the electronic nature of the coupling partners. For a relatively simple substrate like BPBA, a general-purpose catalyst like Pd(PPh₃)₄ is often effective.[10]

  • Base: A base is essential for the transmetalation step of the catalytic cycle.[8] It activates the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used with aqueous solvent mixtures. The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive halides.[10][11]

  • Solvent: The reaction is typically performed in a biphasic mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water.[10] The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species. Proper degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox R¹-X pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans R²-B(OH)₂ (Base) pd2_trans->pd0 reduct_elim_label Reductive Elimination pd2_trans->reduct_elim_label R¹-R² ox_add_label Oxidative Addition transmetal_label Transmetalation Experimental_Workflow reagents 1. Combine Ar-Br, BPBA, & K₂CO₃ in Schlenk Flask inert 2. Evacuate & Backfill with Argon (3x) reagents->inert solvent 3. Add Degassed Dioxane/Water & Pd(PPh₃)₄ Catalyst inert->solvent react 4. Heat to 80-100°C & Monitor by LC-MS solvent->react workup 5. Cool, Dilute, & Perform Aqueous Work-up react->workup purify 6. Purify by Flash Column Chromatography workup->purify product Pure Coupled Product purify->product

References

A Comparative Guide to HPLC Analysis of (4-(3-Bromopropoxy)phenyl)boronic acid Purity for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust and reproducible synthetic processes. (4-(3-Bromopropoxy)phenyl)boronic acid, a key building block in the synthesis of PROTACs and other complex molecules, is no exception.[1] Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

The Criticality of Purity for this compound

This compound is an integral component in Suzuki-Miyaura coupling reactions, a Nobel Prize-winning methodology for carbon-carbon bond formation. The boronic acid moiety is highly reactive, and its purity is paramount for several reasons:

  • Stoichiometric Accuracy: Inaccurate quantification of the boronic acid due to the presence of impurities can lead to incorrect reaction stoichiometry, resulting in lower yields and the formation of process-related impurities.

  • Reaction Inhibition: Certain impurities can poison the palladium catalyst used in Suzuki-Miyaura coupling, leading to sluggish or incomplete reactions.

  • Impurity Carryover: Impurities present in the starting material can be carried through the synthetic route, complicating purification of the final API and potentially introducing toxic or genotoxic components.[2]

The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and ICH Q7 for Good Manufacturing Practice for APIs, mandate the control of impurities.[3][4][5] For starting materials and intermediates, a thorough understanding of the impurity profile is essential to ensure the quality of the final drug substance.[6][7]

HPLC: The Workhorse for Purity Determination

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted method for the purity analysis of arylboronic acids due to its high resolving power, sensitivity, and adaptability.

The Rationale Behind Method Development

The development of a robust HPLC method for this compound hinges on understanding the physicochemical properties of the analyte and its potential impurities.

  • Analyte Characteristics: The molecule possesses a phenylboronic acid group, which is polar and acidic, and a bromopropoxy tail, which adds hydrophobicity. This amphiphilic nature makes it well-suited for reversed-phase chromatography. The phenyl ring contains a chromophore, allowing for straightforward detection using a UV detector.

  • Potential Impurities: A comprehensive purity analysis must consider impurities arising from the synthesis and degradation of this compound. These can include:

    • Starting Materials: Unreacted precursors from the synthesis.

    • By-products: Compounds formed through side reactions during synthesis.

    • Degradation Products:

      • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. While aqueous mobile phases in RP-HPLC can hydrolyze boroxines back to the boronic acid, this equilibrium needs to be considered.

      • Hydrolysis Products: If the starting material for the synthesis is the corresponding pinacol ester, hydrolysis to the boronic acid is a common impurity.[8][9]

      • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom.

A Self-Validating HPLC Protocol

This protocol is designed to be a starting point for the analysis of this compound and should be validated according to ICH Q2(R1) guidelines for your specific application.

Experimental Workflow for HPLC Analysis

prep Sample Preparation hplc HPLC System prep->hplc Inject column C18 Reversed-Phase Column hplc->column Separation detection UV Detection column->detection Elution mobile_phase Mobile Phase Gradient mobile_phase->hplc Pumping data Data Analysis detection->data Chromatogram

Caption: Workflow for the HPLC purity analysis of this compound.

Instrumentation and Consumables:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD) or UV Detector
Column C18 stationary phase, e.g., Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection Wavelength 230 nm and 254 nm

Gradient Elution Program:

Time (min)% Mobile Phase B
0.020
15.080
17.080
17.120
20.020

Sample and Standard Preparation:

  • Solvent: Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

Justification of Protocol Choices:

  • C18 Column: The C18 stationary phase provides a good balance of hydrophobic interactions for retaining the analyte and its likely impurities.

  • Acidified Mobile Phase: The use of formic acid helps to suppress the ionization of the boronic acid group, leading to better peak shape and retention.

  • Gradient Elution: A gradient from a lower to a higher concentration of organic modifier (acetonitrile) allows for the effective separation of compounds with a range of polarities, from polar impurities eluting early to more hydrophobic impurities eluting later.

  • UV Detection: The phenyl ring in this compound provides sufficient UV absorbance for sensitive detection.[10][11] Monitoring at multiple wavelengths can help to distinguish between impurities with different spectral properties.

Comparative Analysis of Alternative Purity Assessment Methods

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often benefits from orthogonal techniques.

Logical Flow for Purity Assessment

cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods hplc HPLC-UV (Quantitative) qnmr qNMR (Absolute Purity) hplc->qnmr Cross-validation lcms LC-MS (Impurity ID) hplc->lcms Cross-validation gcms GC-MS (Volatile Impurities) hplc->gcms Cross-validation

Caption: Decision-making flow for a comprehensive purity analysis strategy.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[12]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard of known concentration, the purity of the analyte can be calculated.

  • Advantages:

    • Provides a direct measure of molar concentration and absolute purity.

    • Does not require a highly pure reference standard of the analyte itself.

    • Can provide structural information about impurities.

  • Disadvantages:

    • Lower sensitivity compared to HPLC.

    • Requires a certified internal standard that does not have overlapping signals with the analyte.

    • More complex data analysis.

qNMR Protocol Outline:

  • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

  • Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides mass information for identification.

  • Advantages:

    • Excellent for identifying and quantifying volatile impurities, such as residual solvents.

    • High sensitivity and selectivity.

  • Disadvantages:

    • Not suitable for non-volatile compounds like boronic acids without derivatization.[8][13][14]

    • Derivatization adds complexity and potential for analytical error.

GC-MS Protocol for Volatile Impurities:

  • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., DMSO).

  • Inject a small volume of the solution into the GC-MS system.

  • Use a temperature gradient program to separate the volatile components.

  • Identify and quantify residual solvents by comparing the resulting mass spectra and retention times to a library of known solvents.

Summary Comparison of Analytical Methods

FeatureHPLC-UVqNMRGC-MS
Principle Chromatographic separation with UV detectionNuclear magnetic resonance signal integrationChromatographic separation of volatile compounds with mass detection
Primary Application Quantitative purity and impurity profilingAbsolute purity determinationAnalysis of volatile and semi-volatile impurities
Sensitivity High (µg/mL to ng/mL)ModerateVery High (pg/mL)
Analyte Volatility Not requiredNot requiredRequired (or derivatization)
Reference Standard Required for quantificationCertified internal standard requiredRequired for quantification
Key Advantage High resolution and versatilityAbsolute quantification without analyte standardExcellent for volatile impurities
Key Limitation Requires a reference standard for each impurityLower sensitivity, potential for signal overlapNot suitable for non-volatile analytes

Conclusion and Recommendations

For the routine purity assessment of this compound in a drug development setting, RP-HPLC with UV detection is the recommended primary technique . Its high resolving power, sensitivity, and adaptability make it ideal for quantifying the main component and profiling both polar and non-polar impurities.

To ensure the highest level of scientific integrity and to build a comprehensive understanding of the material's quality, a multi-faceted approach is advised:

  • Method Validation: The presented HPLC method should be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

  • Orthogonal Techniques: Employing an orthogonal technique like qNMR is highly recommended to establish the absolute purity of reference standards and to confirm the accuracy of the HPLC method.

  • Impurity Identification: For the identification of unknown impurities detected by HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool.

  • Volatile Impurity Control: GC-MS should be used to analyze for residual solvents, which are common impurities from the synthesis and purification processes.

By integrating these complementary analytical techniques, researchers and drug development professionals can establish a robust and scientifically sound control strategy for this compound, ensuring the quality and consistency of this critical intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

A Senior Application Scientist's Guide to Alternative Linkers for (4-(3-Bromopropoxy)phenyl)boronic acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, far from being a mere spacer, profoundly influences the stability, solubility, cell permeability, and ultimately, the biological activity of the entire construct.[1][2][3] This guide provides an in-depth comparison of alternative linkers to the commonly utilized (4-(3-Bromopropoxy)phenyl)boronic acid, offering experimental data and insights to inform rational linker design.

This compound is a bifunctional linker, featuring a boronic acid moiety for potential reversible covalent bonding or cross-coupling reactions, and a bromopropoxy group which serves as a reactive handle for conjugation.[4][5][6] While effective in certain applications, the landscape of bioconjugation demands a diverse toolkit of linkers with varied properties to optimize the performance of novel therapeutics. This guide will explore the most prevalent and functionally diverse alternatives.

The Expanding Universe of Bifunctional Linkers: A Comparative Analysis

The selection of an appropriate linker is a multi-parameter optimization problem. Key considerations include length, flexibility, polarity, and the chemical handles it presents for conjugation.[7][8] Here, we dissect the most common classes of alternative linkers.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the workhorses of bioconjugation, prized for their synthetic accessibility and the ease with which their length can be modulated.[3][9]

  • Alkyl Chains: These are the simplest form of linkers, composed of repeating methylene units.[2][] Their primary advantage lies in their synthetic simplicity and the high degree of conformational flexibility they afford the final conjugate.[3] However, their hydrophobic nature can negatively impact the aqueous solubility of the resulting molecule, a significant consideration for biological applications.[9]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene glycol units and are a popular choice to enhance the hydrophilicity and solubility of bioconjugates.[2][11][12] This improved solubility can translate to better cell permeability and bioavailability.[13][14] The flexibility of the PEG chain allows the conjugated molecules to adopt optimal orientations for biological interactions.[14]

Table 1: Comparative Performance of Flexible Linkers in PROTACs

Linker TypeLinker Length (atoms)Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
Alkyl/Ether12TBK1CRBN22Rv1>1000<10[15]
Alkyl/Ether15TBK1CRBN22Rv123075[15]
Alkyl/Ether21TBK1CRBN22Rv12190[15]
PEG12 (n=4)ERαCRBNMCF71795[15]
PEG16 (n=5)ERαCRBNMCF73>95[15]
PEG20 (n=6)ERαCRBNMCF79>95[15]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

The data clearly illustrates that linker length is a critical parameter for both alkyl/ether and PEG linkers, with an optimal length required for maximum efficacy.

cluster_0 Flexible Linkers cluster_1 Properties Alkyl Chain Alkyl Chain Hydrophobic Hydrophobic Alkyl Chain->Hydrophobic Flexible Flexible Alkyl Chain->Flexible PEG Chain PEG Chain Hydrophilic Hydrophilic PEG Chain->Hydrophilic PEG Chain->Flexible

Caption: Properties of Flexible Linkers.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Performance

While flexibility can be advantageous, in some instances, a more rigid linker can pre-organize the bioconjugate into a bioactive conformation, reducing the entropic penalty of binding and potentially improving potency and selectivity.[3]

  • Cyclic Moieties: Incorporating cyclic structures such as piperazine, piperidine, or cyclohexane into the linker backbone introduces conformational constraints.[2] These rigid linkers can lead to improved metabolic stability.

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide a high degree of rigidity.[3]

Table 2: Impact of Linker Rigidity on PROTAC Selectivity

PROTACLinker FeaturesBRD4 Degrader?BRD2/3 Degrader?Reference
MZ1PEG/AlkylYesNo[7]
ARV-825PEG/Alkyl (longer)YesYes[7]
dBET1PEG/Alkyl (different topology)YesYes[7]

This table highlights how subtle changes in linker composition and rigidity can dramatically impact the selectivity profile of a PROTAC.

cluster_0 Rigid Linkers cluster_1 Properties Cyclic Moieties Cyclic Moieties Conformationally Constrained Conformationally Constrained Cyclic Moieties->Conformationally Constrained Metabolically Stable Metabolically Stable Cyclic Moieties->Metabolically Stable Alkynes/Triazoles Alkynes/Triazoles Alkynes/Triazoles->Conformationally Constrained Improved Selectivity Improved Selectivity Alkynes/Triazoles->Improved Selectivity

Caption: Properties of Rigid Linkers.

"Clickable" Linkers: Efficiency and Modularity in Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of complex bioconjugates.[16][17] This approach offers high efficiency, reliability, and broad functional group tolerance.

  • Azide-Alkyne Cycloaddition: This reaction forms a stable triazole ring, which can be considered a rigid linker element.[9][18] The modular nature of click chemistry allows for the rapid generation of libraries of bioconjugates with varying linkers for structure-activity relationship (SAR) studies.[7] This methodology has been successfully employed in the synthesis of ADCs, such as in the linker of Trodelvy (Sacituzumab Govitecan).[16]

Experimental Protocols: A Guide to Evaluating Linker Performance

The empirical testing of a panel of linkers is often necessary to identify the optimal candidate for a given biological system.[7] Here are standardized protocols for assessing the efficacy of PROTACs, a common application for these linkers.

Western Blot for Quantifying Protein Degradation

This is the gold-standard assay for measuring the extent of target protein degradation induced by a PROTAC.[9][15]

Materials:

  • Cell line of interest

  • PROTACs with different linkers

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membrane (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a concentration range of each PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Harvest the cells and lyse them. Determine the protein concentration of each lysate.[15]

  • SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Plot the data to determine DC50 and Dmax values.

A Cell Treatment with PROTACs B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot D->E F Immunodetection E->F G Data Analysis (DC50, Dmax) F->G

Caption: Western Blot Workflow for PROTAC Evaluation.

Conclusion: The Linker as a Linchpin of Bioconjugate Design

The choice of a linker is a pivotal decision in the development of targeted therapeutics like PROTACs and ADCs. While this compound offers a useful starting point, a deep understanding of the diverse chemical space of alternative linkers is essential for optimizing drug-like properties and biological efficacy. Flexible linkers such as alkyl and PEG chains provide synthetic tractability and can enhance solubility, while rigid linkers can improve potency and selectivity by pre-organizing the molecule in a favorable conformation. The advent of click chemistry has further expanded the toolkit, enabling the rapid and efficient synthesis of diverse linker libraries. Ultimately, the optimal linker is context-dependent, necessitating empirical evaluation through robust and well-defined experimental protocols. A systematic approach to "linkerology" is therefore not just an ancillary consideration but a cornerstone of modern drug discovery.[19]

References

A Tale of Two Tethers: A Comparative Guide to (4-(3-Bromopropoxy)phenyl)boronic acid and (4-(2-bromoethoxy)phenyl)boronic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation, the rational design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein-binding ligand to the E3 ligase-recruiting element, is a critical determinant of a PROTAC's efficacy.[1][2] This guide provides an in-depth, objective comparison of two closely related and widely utilized boronic acid-based linkers: (4-(3-Bromopropoxy)phenyl)boronic acid and (4-(2-bromoethoxy)phenyl)boronic acid . This analysis, supported by experimental data and established chemical principles, is intended for researchers, medicinal chemists, and professionals in drug development seeking to make informed decisions in the selection of linkers for their molecular constructs.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between these two reagents lies in the length of the bromoalkoxy chain appended to the phenylboronic acid core. This compound possesses a three-carbon propyl chain, while (4-(2-bromoethoxy)phenyl)boronic acid has a two-carbon ethyl chain. This seemingly subtle variation can have profound implications for the conformational flexibility, spatial orientation, and ultimately, the biological activity of the resulting bifunctional molecule.[3]

PropertyThis compound(4-(2-bromoethoxy)phenyl)boronic acid
Molecular Formula C₉H₁₂BBrO₃C₈H₁₀BBrO₃
Molecular Weight 258.91 g/mol [4]244.88 g/mol
CAS Number 957034-33-2[4]913836-06-3
Appearance White to off-white solidWhite to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa The pKa of phenylboronic acid is approximately 8.83. Substituents on the phenyl ring can influence this value.[5]The pKa of phenylboronic acid is approximately 8.83. Substituents on the phenyl ring can influence this value.[5]

Table 1. Key Physicochemical Properties.

The Critical Role of Linker Length in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker's length and flexibility are crucial for achieving a productive ternary complex geometry.[6]

  • A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.

  • A linker that is too long might lead to unproductive binding modes or an entropic penalty that disfavors the formation of a stable ternary complex.

The choice between a bromopropoxy and a bromoethoxy linker directly impacts this spatial relationship. The additional methylene group in the bromopropoxy chain provides greater conformational flexibility and extends the reach between the two ends of the PROTAC. This can be advantageous in systems where the binding pockets of the target protein and the E3 ligase are further apart or require a specific vector for optimal interaction. Conversely, the more constrained bromoethoxy linker may be ideal for systems that necessitate a shorter, more rigid connection to achieve the desired orientation for efficient ubiquitination. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical validation.[7]

PROTAC_Linker_Comparison cluster_0 PROTAC with (4-(2-bromoethoxy)phenyl)boronic acid Linker cluster_1 PROTAC with this compound Linker Target Protein_A Target Protein_A Linker_A Shorter, more rigid linker Target Protein_A->Linker_A Binding E3 Ligase_A E3 Ligase_A Linker_A->E3 Ligase_A Recruitment Ternary Complex_A Potentially more constrained ternary complex Linker_A->Ternary Complex_A Target Protein_B Target Protein_B Linker_B Longer, more flexible linker Target Protein_B->Linker_B Binding E3 Ligase_B E3 Ligase_B Linker_B->E3 Ligase_B Recruitment Ternary Complex_B Potentially more adaptable ternary complex Linker_B->Ternary Complex_B

Figure 1. Conceptual diagram illustrating the impact of linker length on ternary complex formation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Both this compound and (4-(2-bromoethoxy)phenyl)boronic acid are key building blocks in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and functional group tolerance.

The primary role of these molecules in this context is to serve as the boronic acid partner, coupling with an aryl halide or triflate to form a new carbon-carbon bond. The bromoalkoxy chain provides a reactive handle for subsequent functionalization, for instance, by nucleophilic substitution with an amine or thiol to attach the linker to another part of a larger molecule.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of an aryl bromide with either this compound or (4-(2-bromoethoxy)phenyl)boronic acid.

Materials:

  • Aryl bromide (1.0 eq)

  • (4-(bromoalkoxy)phenyl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide, the selected (4-(bromoalkoxy)phenyl)boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow start Start reagents Combine Aryl Bromide, (4-(bromoalkoxy)phenyl)boronic acid, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Biaryl Product purify->product

Figure 2. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The choice between this compound and (4-(2-bromoethoxy)phenyl)boronic acid is a strategic one, primarily driven by the desired spatial properties of the final molecule, especially in the context of PROTAC design.

  • This compound is recommended for applications where greater flexibility and a longer reach are desired to bridge two molecular recognition elements. This may be particularly beneficial in early-stage PROTAC development where the optimal geometry for ternary complex formation is unknown.

  • (4-(2-bromoethoxy)phenyl)boronic acid is a suitable choice when a more rigid and shorter linker is required. This can be advantageous in later-stage optimization to fine-tune the potency and selectivity of a PROTAC, or in applications where a more defined spatial arrangement is necessary.

In terms of their chemical reactivity in Suzuki-Miyaura cross-coupling reactions, both reagents are expected to perform similarly. The decision should therefore be based on the synthetic strategy and the desired length of the final product. As with all aspects of drug discovery, empirical validation is key, and the optimal linker will ultimately be determined by the specific biological system under investigation.

References

A Comparative Guide to LC-MS Analysis of Reactions Involving (4-(3-Bromopropoxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, (4-(3-Bromopropoxy)phenyl)boronic acid serves as a critical building block, particularly in the synthesis of complex molecules and Proteolysis Targeting Chimeras (PROTACs).[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, necessitates robust and reliable analytical methods to monitor reaction progress, identify intermediates, and quantify products and impurities.[2][3] This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reactions involving this versatile reagent, offering field-proven insights and experimental data to inform your analytical strategy.

The Analytical Challenge: Unraveling the Complexities of Boronic Acid Reactions

The analysis of boronic acids and their reaction mixtures by LC-MS presents a unique set of challenges. Boronic acids are known to be unstable under certain conditions, readily undergoing dehydration to form cyclic boroxine anhydrides.[4] Furthermore, their polarity and potential for complex formation can complicate chromatographic separation and mass spectrometric detection.[5] When monitoring reactions like the Suzuki-Miyaura coupling, the analytical method must be capable of separating the starting boronic acid, the coupling partner (e.g., an aryl halide), the desired product, and various byproducts and intermediates, all within a complex reaction matrix.[6]

Recommended Approach: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For the sensitive and selective analysis of reactions involving this compound, a reversed-phase HPLC method coupled with a tandem quadrupole mass spectrometer (MS/MS) is the recommended approach.[7] This combination offers the high resolving power of HPLC to separate complex mixtures and the exceptional sensitivity and specificity of MS/MS for confident identification and quantification.

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of a Suzuki-Miyaura coupling reaction using this compound.

LC-MS Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Reaction Reaction Mixture Aliquot Quench Quench Reaction (e.g., with water or buffer) Reaction->Quench Dilute Dilute with Mobile Phase (e.g., Acetonitrile/Water) Quench->Dilute Filter Filter (0.22 µm syringe filter) Dilute->Filter Autosampler Autosampler Injection Filter->Autosampler Column Reversed-Phase C18 Column Autosampler->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) MS1->CID MS2 Quadrupole 3 (Q3) Product Ion Scanning CID->MS2 Chromatogram Extracted Ion Chromatogram (XIC) MS2->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: A comprehensive workflow for the LC-MS/MS analysis of reactions involving this compound.

Detailed Experimental Protocol: HPLC-MS/MS

This protocol is a robust starting point for monitoring a Suzuki-Miyaura coupling reaction. Optimization may be required based on the specific reaction partners and conditions.

1. Sample Preparation:

  • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 (v/v) acetonitrile/water mixture. This prevents further reaction and prepares the sample for analysis.

  • Vortex the sample thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm) is a suitable choice for separating the nonpolar to moderately polar analytes typically found in these reaction mixtures.[7]

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier aids in the protonation of analytes for positive ion mode ESI.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.[8]

  • Key MS Parameters:

    • Capillary Voltage: 3500 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

MRM Transitions:

The following table provides hypothetical, yet plausible, MRM transitions for the key components of a Suzuki-Miyaura reaction involving this compound and a generic aryl bromide partner. These would need to be empirically determined and optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Fragment 1Optimized Value
Aryl Bromide Coupling Partner[M+H]+Fragment 1Optimized Value
Suzuki Coupling Product[M+H]+Fragment 1Optimized Value

Comparative Analysis of LC-MS Techniques

While HPLC-MS/MS is the recommended method, other LC-MS techniques can also be employed, each with its own set of advantages and disadvantages.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Separation by HPLC with detection by UV-Vis absorbance.Simple, robust, and widely available.Lower sensitivity and specificity compared to MS. Co-eluting species can interfere with quantification.Routine analysis of well-characterized reactions with high concentrations of analytes.
UPLC-MS Utilizes smaller particle size columns for faster separations and higher resolution.High throughput, improved resolution, and reduced solvent consumption.[4]Requires higher pressure systems. May be more susceptible to clogging with complex matrices.High-throughput screening and reaction optimization where speed is critical.
HPLC-High Resolution MS (e.g., TOF, Orbitrap) Provides highly accurate mass measurements.Enables confident identification of unknown byproducts and impurities through accurate mass determination and isotopic pattern analysis.Higher instrument cost and more complex data analysis.In-depth mechanistic studies and impurity profiling.

Key Reaction Pathway: Suzuki-Miyaura Coupling

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The successful analysis of reactions involving this compound hinges on the selection of an appropriate analytical methodology. While various techniques can provide valuable information, HPLC-MS/MS stands out for its superior sensitivity, selectivity, and quantitative capabilities. By understanding the inherent challenges of boronic acid analysis and implementing a robust, optimized protocol, researchers can gain precise and accurate insights into their reaction kinetics, product formation, and impurity profiles, thereby accelerating the pace of research and development.

References

A Researcher's Guide to Catalyst Selection for Reactions of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of (4-(3-Bromopropoxy)phenyl)boronic acid

This compound is a versatile bifunctional reagent of significant interest in contemporary chemical research, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a bromopropoxy tail, which serves as a handle for subsequent nucleophilic substitution or further cross-coupling. This dual functionality makes it an invaluable building block, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it can act as a linker connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase[1].

The success of any synthetic route involving this boronic acid hinges on the judicious selection of a catalytic system for its primary transformation: the Suzuki-Miyaura cross-coupling. This guide provides a comparative analysis of common catalyst systems, offering a framework for rational catalyst selection and optimization, grounded in mechanistic principles and supported by data from analogous systems.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound (like our boronic acid) and an organic halide or triflate. The reaction is typically catalyzed by a Palladium(0) species, which is generated in situ from a more stable Palladium(II) precatalyst. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination[2][3].

The choice of catalyst—specifically the palladium source and the associated ligands—profoundly impacts the efficiency of each step in this cycle, influencing reaction rates, yields, and functional group tolerance.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiia Ar-Pd(II)L2-X oxidative_addition->pdiia transmetalation Transmetalation pdiia->transmetalation R-B(OH)₂ (Base Activation) pdiib Ar-Pd(II)L2-R transmetalation->pdiib reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst and proceeds through oxidative addition, transmetalation, and reductive elimination to form the C-C bond.

Comparative Analysis of Palladium Catalyst Systems

While direct comparative data for this compound is scarce in the literature, we can extrapolate performance from studies on structurally similar or otherwise challenging substrates[4][5]. The choice of catalyst is a multi-parameter problem involving the palladium precatalyst, the ligand, the base, and the solvent. High-throughput screening techniques are often employed to rapidly identify optimal conditions from a large array of possibilities[6][7][8].

Palladium Precatalysts

The most common precatalysts are Pd(II) salts like Pd(OAc)₂ and PdCl₂, or Pd(0) complexes like Pd(PPh₃)₄.

  • Pd(OAc)₂ (Palladium(II) Acetate): A versatile and common choice. It requires reduction to Pd(0) in situ, often facilitated by phosphine ligands. It is cost-effective and effective for a wide range of substrates.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, pre-activated Pd(0) catalyst. It is air-sensitive and can be less efficient for challenging couplings compared to modern ligand systems due to the dissociation of PPh₃ ligands being required to generate a catalytically active 14-electron species.

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and highly active precatalyst. The dppf ligand provides stability and promotes high catalytic activity, making it suitable for a broad range of substrates, including those with heteroatoms[4].

  • Palladacycles: These are highly active catalyst precursors that can achieve high turnovers, even with unactivated aryl chlorides[9].

The Critical Role of Ligands

The ligand stabilizes the palladium center and modulates its reactivity. For a substrate like this compound, the ligand choice is critical to ensure efficient coupling without side reactions.

  • Triphenylphosphine (PPh₃): The classical, general-purpose ligand. It is effective for simple couplings but may require higher temperatures and catalyst loadings for more demanding substrates.

  • Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, PCy₃): These ligands, developed by Buchwald and others, have revolutionized Suzuki-Miyaura couplings. Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition, especially with less reactive aryl chlorides[9][10]. For substrates that are sterically hindered or electronically deactivated, these ligands are often the first choice.

  • N-Heterocyclic Carbenes (NHCs) (e.g., IMes·HCl): NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and thermally robust catalysts. They have shown high conversion rates in regioselective Suzuki couplings[6].

Performance Summary

The following table summarizes common catalyst systems and their typical performance characteristics, which can serve as a starting point for optimization.

Catalyst System (Precatalyst + Ligand)Typical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄ Aryl iodides, bromidesCommercially available, well-understoodAir-sensitive, moderate activity, may require higher temperatures
Pd(OAc)₂ / PPh₃ Aryl iodides, bromidesCost-effective, versatileCan be less effective for challenging substrates
PdCl₂(dppf) Aryl bromides, chlorides, heteroarylsHigh thermal stability, broad substrate scope, reliable[4]More expensive than simple Pd salts
Pd(OAc)₂ / SPhos or XPhos Aryl bromides, chlorides, triflatesHigh activity, low catalyst loadings, mild conditions[10]Ligands are proprietary and more expensive
Pd₂(dba)₃ / IMes·HCl Differentiated dihaloarenesHigh conversion and selectivity, thermally stable[6]Requires in situ preparation of the active catalyst
Heterogeneous Pd Catalysts (e.g., Pd/C) Simple aryl halidesEasy to remove from reaction, recyclable[11]Can suffer from leaching, may require harsher conditions

Experimental Protocol: A Starting Point for Catalyst Screening

This protocol provides a general workflow for screening different catalyst systems for the coupling of this compound with a generic aryl bromide (Ar-Br).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Analysis prep1 To a dry vial, add: - Aryl Bromide (1.0 equiv) - Boronic Acid (1.2-1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) prep2 Add Pd Precatalyst (1-5 mol%) & Ligand (1.2-2.4x Pd) prep1->prep2 react1 Add degassed solvent (e.g., Dioxane/H₂O, Toluene, DMF) prep2->react1 react2 Purge vial with inert gas (e.g., N₂ or Ar) react1->react2 react3 Heat reaction to desired temp (e.g., 80-110 °C) with stirring react2->react3 react4 Monitor progress by TLC or LC-MS react3->react4 workup1 Cool to RT, dilute with water react4->workup1 workup2 Extract with organic solvent (e.g., Ethyl Acetate) workup1->workup2 workup3 Dry organic layer, concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Figure 2: A generalized experimental workflow for screening Suzuki-Miyaura coupling conditions.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), this compound (1.2 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[12].

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the desired ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reagent vial. For a pre-formed catalyst like Pd(PPh₃)₄, add it directly as a solid (2-5 mol%).

  • Solvent Addition & Degassing: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, DMF, or THF) to the vial. The presence of water can be beneficial, particularly when using inorganic bases like K₃PO₄[6]. Seal the vial and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a preheated reaction block or oil bath (e.g., 100 °C) and stir vigorously for the allotted time (e.g., 2-24 hours).

  • Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of This compound , the selection of the catalyst system is paramount for achieving high yields and purity.

  • For Initial Screening: A robust, general-purpose catalyst such as PdCl₂(dppf) is an excellent starting point due to its broad functional group tolerance. Alternatively, a combination of Pd(OAc)₂ with SPhos under aqueous base conditions (K₃PO₄) is highly recommended, as modern phosphine ligands often provide superior results under milder conditions[4][5].

  • For Challenging Couplings: If the coupling partner is an unreactive aryl chloride or a sterically hindered substrate, catalyst systems based on bulky, electron-rich phosphine ligands (XPhos, SPhos) or N-heterocyclic carbenes (IMes) are strongly advised[6][9].

  • Optimization: The ideal conditions are highly substrate-dependent. A systematic screening of catalysts, bases (K₂CO₃, K₃PO₄, Cs₂CO₃), and solvents (Toluene, Dioxane, DMF, THF, often with water) is the most effective strategy to identify the optimal reaction protocol[12].

By understanding the mechanistic underpinnings of the Suzuki-Miyaura reaction and leveraging data from analogous systems, researchers can efficiently develop a robust and high-yielding protocol for the synthesis of valuable compounds derived from this compound.

References

A Researcher's Guide to the Purity Assessment of Commercially Sourced (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a PROTAC Linker's Purity

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are comprised of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer; its length, rigidity, and chemical properties are critical determinants of the ternary complex formation and, consequently, the efficiency and selectivity of protein degradation.[1][2]

(4-(3-Bromopropoxy)phenyl)boronic acid is a widely used building block in the synthesis of PROTACs, serving as a versatile linker precursor.[1][3] The boronic acid moiety allows for facile coupling reactions, such as the Suzuki-Miyaura coupling, while the bromopropoxy chain provides a reactive handle for conjugation to the second ligand. Given its central role in the final PROTAC molecule, the purity of this linker intermediate is of paramount importance. Impurities can lead to the formation of undesired side products, complicate downstream purification, introduce toxicity, and ultimately compromise the biological activity and reproducibility of the final PROTAC.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of commercially sourced this compound. We will delve into the likely synthetic impurities, present a multi-pronged analytical strategy for their detection and quantification, and compare the subject molecule to alternative linkers, providing the necessary data and protocols to make informed decisions in your research.

Understanding the Impurity Profile: A Synthesis-Based Approach

To effectively assess purity, one must first anticipate the likely impurities. The most common synthetic route to this compound involves a Williamson ether synthesis, reacting 4-hydroxyphenylboronic acid with 1,3-dibromopropane under basic conditions.[5][6][7][8]

This synthetic pathway, while straightforward, can introduce several process-related impurities:

  • Unreacted Starting Materials: Residual 4-hydroxyphenylboronic acid and 1,3-dibromopropane.

  • Over-alkylation Byproduct: A dimeric species where two molecules of 4-hydroxyphenylboronic acid are linked by a single propylene chain (1,3-bis(4-boronophenoxy)propane). This is a common side product when using dihaloalkanes in Williamson ether synthesis.

  • Hydrolysis Product: Residual 1,3-dibromopropane can hydrolyze to 3-bromopropanol, which can then react with 4-hydroxyphenylboronic acid to form a hydroxy-terminated linker.

  • Homocoupling Products: During subsequent coupling reactions (e.g., Suzuki), boronic acids can undergo homocoupling to form biphenyl species. While not an impurity in the starting material itself, its propensity to form is related to purity.

  • Boroxines: Like many boronic acids, this compound can undergo dehydration to form a cyclic trimer anhydride, known as a boroxine. This is a common equilibrium species and can complicate NMR analysis if not properly managed.

  • Residual Solvents and Water: Solvents used in the synthesis and purification (e.g., DMF, THF, ethyl acetate) and water content can affect the accuracy of weighing and reaction stoichiometry.

A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of several methods, each providing unique insights. We propose a three-tiered approach:

  • Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Structural Identity and Quantitative Purity: Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR).

  • Confirmation of Identity and Mass of Impurities: Mass Spectrometry (MS).

  • Water Content Determination: Karl Fischer Titration.

G

Caption: High-level workflow for purity assessment.

Experimental Protocols

Reversed-Phase HPLC-UV for Impurity Profiling

This method is designed to separate the main component from its potential organic impurities.

  • Instrumentation: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 stationary phase, e.g., XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.5 min: 95% to 5% B

    • 18.5-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 273 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

Rationale: The C18 column provides good retention for the relatively nonpolar aromatic compound. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral form, leading to better peak shape and reproducibility. A gradient elution is necessary to resolve both the more polar impurities (like 4-hydroxyphenylboronic acid) and the less polar impurities (like the dimeric byproduct).[9][10]

Quantitative ¹H-NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method that can determine the purity of a substance without needing a reference standard of the analyte itself.[6]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard (IS): Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~5 mg of maleic acid (IS) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 90° pulse.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 (or more to achieve a signal-to-noise ratio >150).

  • Data Processing and Calculation:

    • Integrate the well-resolved aromatic protons of the analyte (e.g., the doublet at ~7.7 ppm) and the singlet of the maleic acid internal standard (~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

Rationale: DMSO-d₆ is an excellent solvent for boronic acids and the internal standard. A long relaxation delay is crucial for accurate quantification. Maleic acid is a good choice for an internal standard as its sharp singlet appears in a region of the spectrum that is typically free of signals from the analyte or common impurities.

LC-MS for Identity Confirmation
  • Instrumentation: Couple the HPLC system described above to an Electrospray Ionization (ESI) Mass Spectrometer.

  • Ionization Mode: ESI-Negative. The boronic acid can be detected as the [M-H]⁻ or [M+formate]⁻ adduct.

  • Mass Range: m/z 100-1000.

  • Rationale: ESI in negative mode is often suitable for boronic acids.[11] This analysis will confirm the molecular weight of the main peak and provide mass information for any impurity peaks observed in the HPLC-UV chromatogram, aiding in their identification.

Karl Fischer Titration for Water Content
  • Instrumentation: Volumetric or coulometric Karl Fischer titrator.

  • Method: A volumetric titrator is suitable for the expected water content in solid samples.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample (typically 50-100 mg) and add it directly to the titration vessel containing a suitable solvent (e.g., methanol).

  • Rationale: Water is a common impurity in boronic acids and can affect the accuracy of purity assessments by other methods. Karl Fischer titration is a highly specific and accurate method for water determination.[3][12][13]

Data Interpretation and Comparison

Below is a representative comparison of hypothetical data from three different commercial suppliers of this compound, alongside two alternative PROTAC linkers.

Table 1: Purity Assessment of this compound from Different Suppliers

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white solidWhite solidLight yellow solid
HPLC Purity (Area % at 273 nm) 98.9%99.5%97.2%
Major Impurity (Area %) 0.6% (Dimer)0.2% (4-Hydroxyphenylboronic acid)1.8% (Unknown, RT=12.5 min)
¹H-qNMR Purity (w/w %) 98.2%99.1%96.5%
Water Content (Karl Fischer, %) 0.5%0.2%0.9%
Mass Spec (ESI-) [M-H]⁻ at m/z 257.0[M-H]⁻ at m/z 257.0[M-H]⁻ at m/z 257.0

Table 2: Comparison with Alternative Boronic Acid PROTAC Linkers

CompoundStructureKey FeaturesTypical Commercial Purity
This compound Br-(CH₂)₃-O-Ph-B(OH)₂C3 alkyl-ether linker≥98%
(4-(2-Bromoethoxy)phenyl)boronic acid Br-(CH₂)₂-O-Ph-B(OH)₂Shorter C2 alkyl-ether linker≥97%
4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester Boc-Pip-CH₂-Ph-B(pin)More rigid piperazine linker≥98%

Note: The data presented in these tables are illustrative and intended for guidance. Actual results will vary by batch and supplier.

G

Caption: Decision framework for supplier selection.

Conclusion and Recommendations

The purity of this compound is a critical, yet often overlooked, parameter that can significantly impact the success of PROTAC synthesis and subsequent biological evaluation. Commercial sourcing, while convenient, necessitates a thorough and independent verification of quality.

We recommend a multi-modal approach for purity assessment. HPLC-UV is indispensable for identifying and quantifying organic impurities, providing a detailed fingerprint of the material. However, for an accurate determination of the absolute content of the active molecule, ¹H-qNMR is the method of choice due to its primary nature. Complementing these techniques with mass spectrometry for identity confirmation and Karl Fischer titration for water content provides a comprehensive and trustworthy purity profile.

When selecting a commercial source, researchers should not rely solely on the stated purity on the certificate of analysis. As our illustrative data suggests, significant variations can exist between suppliers. For early-stage discovery and screening, a lower purity batch (e.g., >97%) may be acceptable. However, for lead optimization, in vivo studies, and any work requiring high reproducibility, sourcing the highest purity material (e.g., >99% by qNMR) is strongly advised. This upfront investment in quality control will invariably save time and resources by preventing the confounding effects of impurities in downstream applications.

References

The Unambiguous Arbiter: A Comparative Guide to X-ray Crystallography for the Structural Validation of (4-(3-Bromopropoxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a final checkbox in a synthesis campaign; it is the bedrock upon which all subsequent biological and pharmacological investigations are built. This is particularly true for versatile synthetic building blocks like (4-(3-Bromopropoxy)phenyl)boronic acid and its derivatives, whose utility in cross-coupling reactions and as pharmacophores demands absolute structural fidelity. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the validation of these compounds, grounded in field-proven insights and experimental data.

The Imperative for Unambiguous Structural Validation

This compound is a bifunctional molecule, presenting a boronic acid moiety for reactions like the Suzuki-Miyaura coupling and a bromopropoxy chain amenable to nucleophilic substitution. This dual reactivity makes it a valuable linker in the synthesis of complex molecules, including proteolysis-targeting chimeras (PROTACs).[1][2] However, the inherent chemistry of boronic acids presents unique analytical challenges. They are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[3] Furthermore, the conformational flexibility of the propoxy chain can complicate structural interpretation. An error in confirming the monomeric state, the connectivity, or the solid-state conformation can lead to the synthesis of incorrect downstream compounds, wasting significant time and resources. While techniques like NMR and mass spectrometry are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the atomic arrangement in the solid state.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the three-dimensional arrangement of atoms.[4] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered array of molecules in a single crystal.[5] The resulting diffraction pattern is used to generate an electron density map, from which the crystal structure can be solved and refined.[4][6] For boronic acid derivatives, this technique is unparalleled in its ability to:

  • Confirm Connectivity: Unambiguously establish the covalent framework of the molecule.

  • Determine Solid-State Conformation: Reveal the preferred spatial orientation of the flexible bromopropoxy chain and the geometry at the boron center.

  • Elucidate Intermolecular Interactions: Visualize the hydrogen-bonding networks and other non-covalent interactions that govern the crystal packing. This is particularly important for boronic acids, which typically form hydrogen-bonded dimers in the solid state.[7]

  • Provide Absolute Stereochemistry: For chiral derivatives, anomalous dispersion methods can be used to determine the absolute configuration.

Experimental Protocol: Crystallization and X-ray Diffraction of a this compound Derivative

The primary and often most challenging step in an X-ray crystallographic analysis is obtaining diffraction-quality single crystals.[5] Boronic acids can be notoriously difficult to crystallize due to their polarity and tendency to form amorphous solids or oils. The following protocol provides a rational, step-by-step approach based on established methods for arylboronic acids.

Part 1: Purification
  • Initial Purification: The crude this compound derivative should first be purified by a suitable method, such as flash chromatography on silica gel (with caution, as some boronic acids can degrade on silica) or recrystallization from a bulk solvent.[8][9] Purity is paramount, as even small amounts of impurities can inhibit crystallization.[10]

  • Boroxine Hydrolysis: To ensure the material is primarily in its monomeric boronic acid form, it can be dissolved in a minimal amount of a wet solvent (e.g., diethyl ether with a few drops of water) and then re-isolated by evaporation under reduced pressure.

Part 2: Crystallization Screening

Crystallization is an empirical science; therefore, screening a variety of conditions is crucial.

  • Solvent Selection: Choose a range of solvents with varying polarities. For arylboronic acids, common choices include water, ethanol, ethyl acetate, toluene, and mixtures thereof.[7][9]

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (an anti-solvent in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the drop will gradually decrease the solubility, promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

G cluster_prep Preparation cluster_cryst Crystallization Methods cluster_analysis Analysis Purification Purify Compound Dissolution Dissolve in Solvent Purification->Dissolution Evaporation Slow Evaporation Dissolution->Evaporation VaporDiffusion Vapor Diffusion Dissolution->VaporDiffusion Cooling Slow Cooling Dissolution->Cooling Harvest Harvest Crystal Evaporation->Harvest VaporDiffusion->Harvest Cooling->Harvest Mount Mount on Diffractometer Harvest->Mount DataCollection Collect Diffraction Data Mount->DataCollection StructureSolution Solve & Refine Structure DataCollection->StructureSolution

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Part 3: Data Collection and Structure Refinement
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is carefully mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a focused beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is "refined" by adjusting atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.[5]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy incorporates complementary techniques. NMR spectroscopy and mass spectrometry are essential tools that provide different, yet crucial, pieces of the structural puzzle.

Parameter Single-Crystal X-ray Diffraction (SC-XRD) Nuclear Magnetic Resonance (NMR) Spectroscopy Mass Spectrometry (MS)
Primary Information 3D atomic arrangement in the solid state, bond lengths/angles, stereochemistry, intermolecular interactions.[4][6]Connectivity, chemical environment of nuclei, solution-state conformation and dynamics.[12][13]Molecular weight, elemental composition, fragmentation patterns.[3][14]
Sample State Single crystalSolutionSolid or solution
Key Advantage Unambiguous, high-resolution 3D structure. The "gold standard" for structural proof.Provides information on dynamic processes and solution-state structure, which may be more biologically relevant.[15]High sensitivity, excellent for confirming molecular weight and identifying impurities like boroxines.[14][16]
Key Limitation Requires a suitable single crystal, which can be difficult to obtain. Provides a static picture of the molecule.[5][15]Structure is an average of conformations in solution; interpretation can be complex for flexible molecules. Does not directly observe intermolecular packing.Provides no direct 3D structural or conformational information. Can be complicated by the formation of ions like boroxines or adducts.[14]
Application to Boronic Acids Confirms monomeric state, visualizes H-bonding dimers, and determines conformation of the bromopropoxy chain in the crystal lattice.[7]Can indicate the presence of boroxine anhydrides (distinct signals). 2D NMR (NOESY) can provide insights into through-space proximity of protons, aiding conformational analysis in solution.Can readily detect the mass of the boronic acid monomer and the trimeric boroxine anhydride, providing a crucial purity assessment.[3]

G cluster_molecule Analyte: this compound derivative Analyte Target Molecule XRD X-ray Crystallography Analyte->XRD NMR NMR Spectroscopy Analyte->NMR MS Mass Spectrometry Analyte->MS SolidStructure Solid-State 3D Structure (Unambiguous) XRD->SolidStructure SolutionStructure Solution-State Structure (Dynamic) NMR->SolutionStructure MolecularWeight Molecular Weight & Impurity Profile MS->MolecularWeight

Caption: Logical relationship between analytical techniques and the information they provide.

Conclusion: An Integrated Approach to Validation

For the rigorous validation of this compound derivatives, no single technique is sufficient. A self-validating system relies on the convergence of data from multiple, orthogonal methods.

  • Mass Spectrometry should be the first step to confirm the molecular weight of the desired product and to check for the presence of the corresponding boroxine.

  • NMR Spectroscopy provides the crucial confirmation of the covalent structure in solution and can give insights into conformational preferences.

  • X-ray Crystallography , when successful, serves as the ultimate arbiter. It provides the unambiguous, high-resolution three-dimensional structure in the solid state, validating the information inferred from spectroscopic methods and revealing the subtleties of crystal packing and intermolecular interactions.

For drug development professionals, relying on this integrated and hierarchical approach, culminating in a single-crystal X-ray structure, ensures the highest level of confidence in the identity and quality of these critical synthetic intermediates, thereby safeguarding the integrity of the entire discovery and development pipeline.

References

A Comparative Guide to the Reactive Efficacy of (4-(3-Bromopropoxy)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Analysis of a Key Synthetic Building Block

In the landscape of modern organic synthesis, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of bifunctional linkers is a critical determinant of final compound efficacy and synthetic accessibility.[1] Among these, (4-(3-Bromopropoxy)phenyl)boronic acid has emerged as a versatile and widely utilized building block. Its dual functionality—a boronic acid for cross-coupling and a bromopropoxy group for subsequent nucleophilic substitution—makes it an attractive component for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of the performance of this compound in the two most common and synthetically valuable cross-coupling reactions: the Suzuki-Miyaura and the Chan-Lam couplings. We will delve into the experimental nuances of these reactions, present comparative yield data with viable alternatives, and offer insights into the mechanistic underpinnings that govern their outcomes.

The Suzuki-Miyaura Coupling: A Workhorse for Carbon-Carbon Bond Formation

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[2] The reaction's tolerance for a wide range of functional groups and its generally high yields have made it a go-to method in pharmaceutical and materials science research.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. The nature of the boronic acid, including its substituents, can influence the rate and efficiency of the transmetalation step. For this compound, the electron-donating nature of the alkoxy group can impact the nucleophilicity of the aryl group being transferred.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol outlines a typical Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent mixture (e.g., 1,4-dioxane:water 4:1, 5 mL).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Yield Data: Boronic Acid vs. Alternatives

While boronic acids are the most common organoboron reagents for Suzuki-Miyaura couplings, alternatives such as potassium organotrifluoroborates and boronic acid pinacol esters have gained popularity due to their enhanced stability and, in some cases, improved reactivity.[3][4] Potassium trifluoroborates are often crystalline, bench-stable solids that are less prone to protodeboronation, a common side reaction with boronic acids.[3] Pinacol esters also exhibit greater stability and are often used in "slow-release" strategies to maintain a low concentration of the active boronic acid, thereby minimizing side reactions.[5]

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound4-Bromo-N,N-dimethylanilinePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285Hypothetical Data
Potassium (4-(3-bromopropoxy)phenyl)trifluoroborate4-Bromo-N,N-dimethylanilinePdCl₂(dppf)Cs₂CO₃THF/H₂O801292Hypothetical Data
2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane4-Bromo-N,N-dimethylanilinePd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane100888Hypothetical Data

Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

The hypothetical data suggests that for this particular substrate, the potassium trifluoroborate salt may offer a higher yield under optimized conditions. This is consistent with literature reports where trifluoroborates have shown superior performance, especially with challenging substrates.[6]

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The copper-catalyzed Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, from arylboronic acids and amines or alcohols, respectively.[7] This reaction is often conducted under milder conditions than its palladium-catalyzed counterparts and can be performed open to the air.[7]

Mechanistic Insights

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-aryl complex, which then undergoes ligand exchange with the amine or alcohol. A subsequent reductive elimination from a copper(III) intermediate is proposed to form the desired C-N or C-O bond and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle.

Chan_Lam_Mechanism Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) Transmetalation (Ar-B(OH)2) Ar-Cu(III)-Nu Ar-Cu(III)-Nu Ar-Cu(II)->Ar-Cu(III)-Nu Oxidation & Ligand Exchange (Nu-H, Oxidant) Ar-Nu Ar-Nu Ar-Cu(III)-Nu->Ar-Nu Reductive Elimination

Caption: A simplified proposed catalytic cycle for the Chan-Lam coupling reaction.

Experimental Protocol: A General Chan-Lam N-Arylation

The following is a general procedure for the N-arylation of an amine with this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., pyridine or Et₃N)

  • Solvent (e.g., CH₂Cl₂ or THF)

Procedure:

  • To a reaction flask, add the amine (1.0 mmol), this compound (1.5 mmol), and the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol).

  • Add the solvent (5 mL) and the base (e.g., pyridine, 2.0 mmol).

  • Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Comparative Yield Data: Performance in C-N Bond Formation

The efficiency of the Chan-Lam coupling can be influenced by the nature of the boronic acid and the nucleophile. For this compound, the presence of the ether linkage may affect its reactivity.

Organoboron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAnilineCu(OAc)₂PyridineCH₂Cl₂RT4878Hypothetical Data
Potassium (4-(3-bromopropoxy)phenyl)trifluoroborateAnilineCu(OAc)₂/PhenanthrolineK₂CO₃DMF802485Hypothetical Data
2-(4-(3-Bromopropoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneAnilineCu(OAc)₂Et₃NToluene603672Hypothetical Data

Note: The data in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

In this hypothetical comparison, the potassium trifluoroborate again shows a potential for higher yield, possibly due to its enhanced stability and favorable reactivity under the applied conditions.

Conclusion and Future Outlook

This compound remains a highly valuable and versatile reagent for the construction of complex molecules, particularly in the synthesis of PROTACs and other drug candidates. Its utility in both Suzuki-Miyaura and Chan-Lam couplings is well-established. However, for researchers seeking to optimize reaction yields and improve the robustness of their synthetic routes, exploring alternatives such as the corresponding potassium trifluoroborate salt is a worthwhile endeavor. The enhanced stability of trifluoroborates can lead to more consistent results and potentially higher yields, especially in large-scale synthesis or with sensitive substrates. The choice of the optimal organoboron reagent will ultimately depend on the specific substrates, desired reaction conditions, and the overall synthetic strategy. As the demand for more efficient and reliable synthetic methods continues to grow, a thorough understanding of the reactivity and comparative performance of key building blocks like this compound and its derivatives will be paramount for the advancement of chemical and pharmaceutical research.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we manage our chemical reagents. (4-(3-Bromopropoxy)phenyl)boronic acid is a valuable bifunctional molecule, often employed as a linker in advanced applications like Proteolysis Targeting Chimeras (PROTACs).[1] However, its chemical structure—containing both a boronic acid moiety and a brominated alkyl chain—necessitates a stringent and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Profile and Risk Assessment: A Dual-Threat Compound

Understanding the "why" is critical to ensuring compliance and safety. The disposal protocol for this compound is dictated by two key aspects of its structure:

  • The Boronic Acid Group: Like many boronic acids, this compound is an irritant. Direct contact can cause significant skin and eye irritation, and inhalation of dust particles may lead to respiratory tract irritation.[2][3]

  • The Organobromine Moiety: Brominated organic compounds are a class of chemicals known for their potential environmental risks. Many are persistent, bioaccumulative, and toxic (PBT).[4][5] Improper disposal can lead to the release of these persistent substances into ecosystems, where they can bioaccumulate in the food chain and pose long-term health risks to wildlife and humans.[6][7][8]

Therefore, this compound must be treated as hazardous chemical waste from the moment it is designated for disposal.

GHS Hazard Classification Summary

The following table summarizes the known hazards associated with this compound, which mandate its handling as a hazardous substance.

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity, OralHarmful if swallowedH302[9]
Skin Corrosion/IrritationCauses skin irritationH315[9]
Skin SensitizationMay cause an allergic skin reactionH317[9]
Serious Eye Damage/IrritationCauses serious eye irritationH319[9]
Acute Toxicity, InhalationHarmful if inhaledH332[9]

Immediate Safety Protocols: Pre-Disposal Essentials

Before beginning any waste consolidation or disposal procedures, personnel must adhere to the following safety measures.

A. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent exposure through all potential routes (inhalation, ingestion, skin/eye contact).

  • Eye Protection: Wear tightly fitting chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as solid hazardous waste.[3]

  • Body Protection: A standard laboratory coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection: All handling of the solid compound or any procedure that could generate dust must be performed within a certified chemical fume hood to minimize inhalation risk.[2][3] If a fume hood is not available, a NIOSH-approved respirator is required.[10]

B. Engineering Controls
  • Chemical Fume Hood: All waste handling and container rinsing must be conducted in a properly functioning chemical fume hood.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed.[12]

Step-by-Step Disposal Protocol

The cardinal rule for this compound is that it must not be disposed of down the drain or in regular trash .[2] It must be collected and managed as regulated hazardous waste.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container.

  • Isolate Boronic Acids: Collect this compound waste in a dedicated container separate from other waste streams.

  • Avoid Incompatibles: NEVER mix boronic acid waste with the following:

    • Strong Oxidizers: Can cause violent reactions.[13]

    • Strong Acids or Bases (e.g., Bleach): Can lead to dangerous reactions and degradation into unknown, potentially hazardous byproducts.[2]

    • Alkali Metals: Incompatible.[11]

Step 2: Waste Collection and Containerization

Maintain separate, clearly labeled containers for solid and liquid waste.

  • Solid Waste:

    • Carefully collect all unused or expired this compound powder.

    • Include any materials contaminated with the solid compound, such as weighing paper, contaminated gloves, and disposable lab plastics.

    • Place all items into a wide-mouth, sealable container made of a compatible material (e.g., HDPE - high-density polyethylene). The container must be in good condition with no leaks or cracks.[14]

  • Liquid Waste:

    • For solutions containing this compound, pour the liquid into a designated, sealable waste container.

    • Use a funnel to prevent spills.

    • The container must be compatible with the solvent used in the solution.

Step 3: Hazardous Waste Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Affix a hazardous waste label to the container before adding any waste.

  • Clearly write the words "HAZARDOUS WASTE ".[2][14]

  • List the full chemical name: This compound .[3]

  • If it is a solution, list all constituents, including solvents, with their approximate percentages.[14]

  • Indicate the relevant hazards (e.g., "Irritant," "Toxic," "Environmental Hazard").

Step 4: Decontamination of Empty Containers

Empty containers that once held the pure compound are still considered hazardous. They must be decontaminated before disposal.

  • Perform in a Fume Hood: Conduct the entire rinsing procedure inside a certified chemical fume hood while wearing full PPE.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol) that can dissolve the compound.[14]

  • Collect the Rinseate: The first rinseate is highly contaminated and must be collected as hazardous liquid waste .[2] Add it to your designated liquid waste container for this compound. Subsequent rinses can also be added to this container.

  • Dry the Container: Allow the rinsed container to air dry completely in the back of the fume hood.

  • Final Disposal: Once thoroughly dry and free of residue, deface or remove the original manufacturer's label. The clean container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's policy.

Step 5: Temporary Storage and Final Disposal
  • Storage: Keep the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area (SAA). Ensure they are stored away from incompatible materials.[2]

  • Professional Collection: Arrange for the collection of the waste container with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3][15] Complete all required waste manifest forms accurately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Waste Generation cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_collection Collection & Segregation cluster_final Final Steps start This compound Waste Generated ppe Don Full PPE & Work in Fume Hood start->ppe solid Solid Waste (Powder, Contaminated Items) ppe->solid Is it solid? liquid Liquid Waste (Solutions) ppe->liquid Is it liquid? collect_solid Place in Labeled Solid Waste Container solid->collect_solid collect_liquid Pour into Labeled Liquid Waste Container liquid->collect_liquid segregate CRITICAL: Segregate from Incompatibles (Oxidizers, Acids, Bases) collect_solid->segregate store Store Sealed Container in Satellite Accumulation Area collect_solid->store collect_liquid->segregate collect_liquid->store dispose Arrange Pickup by EHS or Licensed Contractor store->dispose

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Prevent entry into the spill zone.

  • Report: Report the spill immediately to your supervisor and your institution's EHS department.[3]

  • Wear Full PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.[3]

    • For Liquid Spills: Contain the spill using an appropriate spill kit or absorbent pads. Prevent the spill from entering drains or waterways.[3] Absorb the material and place it into the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (sponges, paper towels) must be collected and disposed of as hazardous waste.[3]

By adhering to these rigorous protocols, you ensure that the use of powerful chemical tools like this compound is matched by an unwavering commitment to safety, regulatory compliance, and environmental stewardship.

References

Personal protective equipment for handling (4-(3-Bromopropoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety protocols for handling (4-(3-Bromopropoxy)phenyl)boronic acid. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely, ensuring both personal protection and experimental integrity. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to build a comprehensive and trustworthy operational plan.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 957034-33-2) is a bifunctional molecule increasingly used in medicinal chemistry, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1] While boronic acids are valued as versatile synthetic intermediates, their handling requires a thorough understanding of their potential hazards.[2][3] The hazard profile of this specific compound dictates the necessary protective measures.

Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H332: Harmful if inhaled.[4]

The molecule combines the characteristics of an arylboronic acid with an alkyl halide (bromopropane chain). This dual nature requires consideration of hazards from both functional groups. While many boronic acids are considered relatively stable, some can be mutagenic, and their reactivity as mild Lewis acids should be respected.[6][7] The alkyl bromide component introduces risks associated with halogenated hydrocarbons.

The Hierarchy of Controls: Beyond PPE

Before detailing personal protective equipment, it is critical to implement engineering and administrative controls, which are the primary lines of defense against chemical exposure.[8] As mandated by the Occupational Safety and Health Administration (OSHA), PPE is intended to protect individuals when these primary controls are not sufficient to eliminate the hazard.[9][10]

  • Engineering Control: All handling of this compound powder, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[9] This is the most critical step to mitigate inhalation hazards.

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).[10][11]

Core PPE Ensemble: A Multi-Barrier System

A comprehensive PPE strategy creates multiple barriers between the researcher and the chemical hazard. The following ensemble is mandatory for all work with this compound.

Eye and Face Protection

Given the H319 classification (Causes serious eye irritation), robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87-rated chemical splash goggles are required at all times.[8] Standard safety glasses with side shields do not provide an adequate seal against powders and splashes and are therefore insufficient.[12]

  • Splash Hazard Operations: When handling solutions of the compound in volumes greater than 50 mL or during any operation with a heightened risk of splashing (e.g., quenching a reaction, pressure changes), a full-face shield must be worn in addition to chemical splash goggles.[8][13]

Hand Protection

Preventing skin contact is crucial due to the compound's classification as a skin irritant (H315) and potential sensitizer (H317).[4][5] Glove selection must account for the dual chemical nature of the molecule.

  • For Incidental Contact (Handling Solids, Routine Operations): Nitrile gloves are the standard choice for general laboratory work.[11] A minimum thickness of 4-5 mil is recommended. It is critical to inspect gloves for any signs of degradation or puncture before each use. Disposable gloves should be changed immediately upon known contact with the chemical and removed before leaving the laboratory area.

  • For Extended Contact or Immersion (Spill Cleanup): For situations involving significant potential for exposure, such as cleaning a spill, more robust hand protection is necessary. Double-gloving with two pairs of nitrile gloves or using a heavier-duty glove is recommended.[8] While specific breakthrough data for this compound is not available, selecting gloves rated for both acids and halogenated solvents provides a strong basis for protection.

The following table provides guidance on glove selection. Always consult the glove manufacturer's specific chemical resistance data.[14]

Glove MaterialSuitability for Incidental ContactSuitability for Extended/Immersive ContactRationale
Nitrile Very Good Fair to Good Excellent for protection against splashes of a wide range of chemicals, including acids and bases.[14] Change immediately upon contamination.
Neoprene Good Very Good Offers good resistance to acids, caustics, and some organic solvents. A suitable alternative for those with nitrile allergies.[14]
Butyl Rubber Good Excellent Provides superior resistance to a wide variety of corrosive acids and ketones but may have limitations with aromatic and halogenated hydrocarbons.[14]
Body Protection

A flame-resistant (FR) lab coat is recommended, worn fully buttoned with sleeves rolled down. This protects the skin on the arms and torso from accidental spills.[11] For handling larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[12] Long pants and closed-toe shoes are mandatory for all laboratory work.[8]

Respiratory Protection

When all work with the solid compound is conducted within a certified chemical fume hood, respiratory protection is typically not required.[9] However, in the event of a large spill outside of containment or a failure of the fume hood, respiratory protection is essential.

  • Emergency Use: Personnel involved in cleaning a significant spill of the powder should wear, at a minimum, a NIOSH-approved N95 respirator to protect against airborne particulates.[13] If organic vapors are also a concern, a half-mask or full-face respirator with organic vapor/acid gas cartridges would be necessary.[15] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training, as required by OSHA (29 CFR 1910.134).

Operational and Disposal Plans

Integrating PPE use into standard operating procedures is key to maintaining a safe work environment.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate working height. Lay down a disposable, absorbent bench liner.

  • PPE Donning: Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Conduct all manipulations of the solid compound well within the fume hood.

  • Decontamination: After handling, wipe down the work surface. Dispose of any contaminated wipes or liners in a designated hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination:

    • First, remove gloves, turning them inside-out.

    • Second, remove the lab coat.

    • Finally, remove eye protection just before exiting the lab.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including contaminated gloves, wipes, and weighing paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Disposal Procedures: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when working with this compound.

PPE_Workflow start_node Start: Task Involving This compound process_node_1 Consult SDS: Skin/Eye Irritant, Harmful if Inhaled/Swallowed, Potential Sensitizer start_node->process_node_1 Step 1: Hazard Review process_node process_node control_node control_node ppe_node ppe_node end_node End: Complete Task & Dispose Waste process_node_2 Mandatory: Work in a certified Chemical Fume Hood process_node_1->process_node_2 Step 2: Engineering Control ppe_node_1 Wear: - Chemical Splash Goggles - Nitrile Gloves (min. 4 mil) - Lab Coat - Closed-toe shoes process_node_2->ppe_node_1 Step 3: Select Base PPE control_node_1 High Splash Risk? (e.g., large volume transfer, reaction quench) ppe_node_1->control_node_1 Step 4: Assess Task Specifics ppe_node_2 Add Face Shield (over goggles) control_node_1->ppe_node_2 Yes process_node_3 Perform Laboratory Task control_node_1->process_node_3 No ppe_node_2->process_node_3 process_node_4 Decontaminate surfaces. Properly doff PPE. Wash hands. process_node_3->process_node_4 Post-Task Actions process_node_4->end_node

Caption: PPE Selection and Safe Handling Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(3-Bromopropoxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(3-Bromopropoxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.